FM04
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H25NO4 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
2-[4-[2-[2-(benzylamino)ethoxy]ethoxy]phenyl]chromen-4-one |
InChI |
InChI=1S/C26H25NO4/c28-24-18-26(31-25-9-5-4-8-23(24)25)21-10-12-22(13-11-21)30-17-16-29-15-14-27-19-20-6-2-1-3-7-20/h1-13,18,27H,14-17,19H2 |
Clé InChI |
JIFJFNBTQSCGBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCOCCOC2=CC=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3 |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of FM04: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide delineates the core mechanism of action of FM04, a potent flavonoid inhibitor of P-glycoprotein (P-gp). This document provides a comprehensive overview of its molecular interactions, the signaling pathways influencing its target, quantitative efficacy data, and detailed protocols for key experimental validation.
Core Mechanism of Action: Direct, Non-Competitive Inhibition of P-glycoprotein
This compound is a flavonoid monomer that has demonstrated significant potential in reversing P-glycoprotein-mediated multidrug resistance (MDR) in cancer and enhancing the oral bioavailability of P-gp substrate drugs.[1][2][3] Its primary mechanism of action is the direct inhibition of the P-glycoprotein (P-gp) efflux pump, also known as multidrug resistance protein 1 (MDR1).
Molecular Binding and Inhibition:
This compound interacts with specific residues within the nucleotide-binding domain 2 (NBD2) of human P-gp, namely Q1193 and I1115 .[1][4][5][6] This interaction leads to the inhibition of P-gp's transport function through two proposed novel mechanisms:
-
Interaction via Q1193: this compound binding to Q1193 is thought to subsequently engage with the functionally critical residues H1195 and T1226, leading to a conformational change that inhibits P-gp activity.[1][4][5]
-
Interaction via I1115: By binding to I1115, this compound is proposed to disrupt a critical interaction pocket, uncoupling the intracellular loop 2 (ICL2) from NBD2. This disruption is a key step in inhibiting the protein's efflux function.[1][4][5]
Importantly, this compound is not a transport substrate of P-gp, indicating that it does not act as a competitive inhibitor.[3]
Stimulation of ATPase Activity:
A key characteristic of this compound's interaction with P-gp is the stimulation of its ATPase activity.[2][3] This suggests that while this compound binds to the NBDs, it does not prevent ATP hydrolysis. Instead, the binding event is thought to induce a non-productive conformational change that uncouples ATP hydrolysis from substrate efflux, effectively inhibiting the pump's primary function.
Dual Inhibition of Intestinal Enzymes:
In the context of improving oral drug bioavailability, this compound also functions as a dual inhibitor of the cytochrome P450 enzymes CYP2C8 and CYP3A4 in the intestine.[3] This dual action of inhibiting both P-gp-mediated efflux and enzymatic degradation contributes significantly to its ability to increase the systemic exposure of co-administered P-gp substrate drugs like paclitaxel.
Signaling Pathways Regulating P-glycoprotein Expression
While this compound directly inhibits P-gp, the expression of P-gp itself is regulated by several intracellular signaling pathways. Understanding these pathways provides a broader context for the therapeutic application of P-gp inhibitors. There is currently no direct evidence to suggest that this compound modulates these signaling pathways.
PI3K/AKT/mTOR Pathway:
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Activation of this pathway has been shown to upregulate the expression of P-gp, contributing to multidrug resistance.
MAPK/ERK Pathway:
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. Activation of the MAPK/ERK pathway can also lead to increased P-gp expression.
NF-κB Pathway:
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Chronic activation of the NF-κB pathway has been linked to the upregulation of P-gp expression, contributing to chemoresistance.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound.
| Parameter | Value | Reference(s) |
| EC50 (P-gp resistance reversal) | 83 nM | [1][3] |
| Potency vs. Parent Compound (FD18) | 1.8-fold more potent | [3] |
| P-gp ATPase Stimulation (at 100 µM) | 3.3-fold increase | [2][3] |
| Parameter | Treatment Group | Result | Reference(s) |
| Oral Bioavailability of Paclitaxel | Paclitaxel + this compound (45 mg/kg) | 57- to 66-fold increase in AUC | [3] |
| Intestinal Absorption of Paclitaxel | Paclitaxel + this compound (45 mg/kg) | Increased from 0.2% to 14% | [3] |
| Tumor Growth Suppression | Paclitaxel + this compound | ≥ 73% reduction in tumor volume | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of this compound.
Materials:
-
P-gp-overexpressing membrane vesicles (e.g., from Sf9 or mammalian cells)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
ATP solution (e.g., 50 mM in assay buffer)
-
Magnesium chloride (MgCl2) solution
-
Phosphate detection reagent (e.g., Malachite green-based reagent)
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Preparation: Thaw P-gp membrane vesicles on ice. Dilute to the desired concentration in ice-cold assay buffer.
-
Compound Addition: Add 2 µL of this compound at various concentrations (or vehicle control) to the wells of a 96-well plate.
-
Vesicle Addition: Add 40 µL of the diluted membrane vesicle suspension to each well.
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of pre-warmed Mg-ATP solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 20-30 minutes at 37°C.
-
Reaction Termination and Color Development: Add 50 µL of the phosphate detection reagent to each well to stop the reaction and initiate color development.
-
Measurement: After a 20-minute incubation at room temperature, measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis: Subtract the background absorbance (from wells without ATP) and calculate the amount of phosphate released. Determine the fold-change in ATPase activity relative to the vehicle control.
In Vitro P-gp Mediated Drug Resistance Reversal Assay
This assay determines the ability of this compound to sensitize P-gp-overexpressing cancer cells to a cytotoxic drug.
Method 1: MTT Assay
Materials:
-
P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Cytotoxic drug (P-gp substrate, e.g., Paclitaxel)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the cytotoxic drug in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability for each treatment group and determine the IC50 values of the cytotoxic drug with and without this compound. The fold reversal is calculated as the IC50 without this compound divided by the IC50 with this compound.
Method 2: Rhodamine 123 Accumulation Assay
Materials:
-
P-gp-overexpressing and parental cell lines
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
This compound stock solution
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend cells in buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or a positive control like verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of ~1 µM and incubate for an additional 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.
-
Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Quantify the increase in Rhodamine 123 accumulation in the presence of this compound compared to the vehicle control.
Mouse Oral Bioavailability Study of Paclitaxel with this compound
This in vivo study assesses the effect of this compound on the oral absorption of paclitaxel.
Materials:
-
Mice (e.g., BALB/c or other appropriate strain)
-
Paclitaxel formulation for oral administration
-
This compound formulation for oral administration
-
Vehicle controls
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for quantifying paclitaxel in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Fasting: Acclimate mice to the housing conditions and fast them overnight before dosing.
-
Dosing:
-
Group 1 (Control): Administer paclitaxel orally.
-
Group 2 (Treatment): Co-administer paclitaxel and this compound orally.
-
Group 3 (IV Reference): Administer paclitaxel intravenously to a separate group of mice to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of paclitaxel using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and the area under the concentration-time curve (AUC) for each group.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability of paclitaxel in the presence and absence of this compound. The relative bioavailability improvement is determined by comparing the AUC of the co-administered group to the control group.
References
- 1. MAPK4 facilitates angiogenesis by inhibiting the ERK pathway in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-kB’s contribution to B cell fate decisions [frontiersin.org]
- 3. FAT4 regulates the EMT and autophagy in colorectal cancer cells in part via the PI3K-AKT signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MAP4K4 is a novel MAPK/ERK pathway regulator required for lung adenocarcinoma maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FKBP4 connects mTORC2 and PI3K to activate the PDK1/Akt-dependent cell proliferation signaling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling FM04: A Technical Guide to a Novel Flavonoid P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of the flavonoid designated as FM04. A potent inhibitor of P-glycoprotein (P-gp), this compound presents a promising avenue for overcoming multidrug resistance in cancer therapy and enhancing the oral bioavailability of various chemotherapeutic agents. This document consolidates key data, outlines detailed experimental methodologies, and visualizes associated cellular mechanisms to support further research and development efforts.
Chemical Identity and Physicochemical Properties
This compound is an amine-containing monomer derivative of the flavonoid apigenin. Its chemical structure has been identified as 7-O-(2-(dimethylamino)ethyl)apigenin.
Chemical Structure:
-
IUPAC Name: 5-hydroxy-2-(4-hydroxyphenyl)-7-[2-(dimethylamino)ethoxy]chromen-4-one
-
SMILES: CN(C)CCOC1=CC2=C(C=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O
A summary of the key physicochemical properties of this compound is presented in the table below, providing a comparison with its parent compound, the flavonoid dimer FD18.
| Property | This compound | FD18 | Reference |
| Molecular Weight ( g/mol ) | 415 | 724 | [1] |
| Calculated LogP (CLogP) | 4.9 | 9.0 | [1] |
| Topological Polar Surface Area (tPSA) (Ų) | 56.8 | 92.8 | [1] |
These properties suggest that this compound possesses improved "drug-like" characteristics compared to its precursor, including a smaller molecular size and increased aqueous solubility, which are advantageous for pharmaceutical development.[1]
Biological Activity and Mechanism of Action
This compound has been identified as a potent and selective inhibitor of P-glycoprotein (ABCB1), a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of anticancer drugs from tumor cells, thereby conferring multidrug resistance (MDR).
P-glycoprotein Inhibition
This compound effectively reverses P-gp-mediated paclitaxel resistance in vitro, with a half-maximal effective concentration (EC50) of 83 nM, making it 1.8-fold more potent than its parent compound, FD18.[1] Unlike its predecessor, this compound is not a transport substrate of P-gp, suggesting a non-competitive mechanism of inhibition.[1] Further investigation into its mechanism reveals that this compound stimulates the ATPase activity of P-gp, with a 3.3-fold increase observed at a concentration of 100 µM.[1] This stimulation of ATPase activity is a characteristic of many P-gp inhibitors that bind to the transporter and induce a conformational change, leading to ATP hydrolysis without subsequent drug transport.
Inhibition of Cytochrome P450 Enzymes
In addition to its effects on P-gp, this compound has been shown to be a dual inhibitor of the cytochrome P450 enzymes CYP2C8 and CYP3A4 in the intestine. This inhibition can significantly increase the intestinal absorption of co-administered drugs that are substrates of these enzymes. For instance, oral co-administration of this compound with paclitaxel in mice led to a remarkable 57- to 66-fold improvement in the area under the curve (AUC), increasing the intestinal absorption of paclitaxel from 0.2% to 14%.[1]
In Vivo Antitumor Efficacy
The dual action of this compound as a P-gp and CYP enzyme inhibitor translates to significant in vivo antitumor efficacy. In a human melanoma MDA435/LCC6MDR xenograft model, the co-administration of this compound (28 mg/kg, intraperitoneally) with paclitaxel (12 mg/kg, intravenously) resulted in a 56% reduction in tumor volume.[1] Furthermore, oral co-administration of this compound (45 mg/kg) with paclitaxel (40, 60, or 70 mg/kg) suppressed tumor growth by at least 73% without significant toxicity.[1]
Signaling Pathways
Flavonoids, including apigenin and its derivatives, are known to modulate various intracellular signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. While direct studies on the specific downstream signaling effects of this compound are emerging, the known activities of apigenin provide a strong indication of its potential mechanisms beyond direct transporter inhibition.
The PI3K/Akt and MAPK/ERK pathways are two critical signaling cascades often dysregulated in cancer. Apigenin has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis and cell cycle arrest.[2][3] It can also modulate the MAPK pathway, which is involved in cell proliferation and differentiation.[2] The diagram below illustrates the potential interplay of this compound with these key signaling pathways in a cancer cell.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Synthesis of 7-O-(2-(dimethylamino)ethyl)apigenin (this compound)
Materials:
-
Apigenin
-
2-chloro-N,N-dimethylethanamine hydrochloride
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of apigenin in anhydrous DMF, add anhydrous K2CO3.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
-
Add 2-chloro-N,N-dimethylethanamine hydrochloride to the reaction mixture.
-
Heat the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final product, 7-O-(2-(dimethylamino)ethyl)apigenin.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Doxorubicin Accumulation Assay in Multidrug-Resistant Cells
This protocol describes the measurement of intracellular doxorubicin accumulation in P-gp-overexpressing cells (e.g., LCC6MDR) to assess the inhibitory effect of this compound on P-gp-mediated efflux.
Materials:
-
LCC6MDR cells (or other suitable MDR cell line) and their parental sensitive cell line.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Doxorubicin hydrochloride.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Seed the MDR and parental cells in 24-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for 1-2 hours at 37°C.
-
Add doxorubicin to a final concentration of 10-20 µM to each well and incubate for an additional 1-2 hours at 37°C.
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular doxorubicin.
-
Lyse the cells by adding cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Transfer the cell lysates to microcentrifuge tubes and centrifuge to pellet cell debris.
-
Measure the fluorescence of the supernatant using a fluorometer with excitation and emission wavelengths appropriate for doxorubicin (e.g., Ex: 485 nm, Em: 590 nm).
-
Normalize the fluorescence intensity to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).
-
Calculate the fold increase in doxorubicin accumulation in the presence of this compound compared to the vehicle control.
References
An In-depth Technical Guide to the Synthesis and Purification of Compound FM04
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of compound FM04, a potent flavonoid-based inhibitor of P-glycoprotein (P-gp). This compound has demonstrated significant potential in overcoming multidrug resistance in cancer therapy. This document details the chemical synthesis pathway, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication by researchers in the field.
Introduction
Compound this compound is a synthetic amine-linked flavonoid that has emerged as a promising agent for reversing P-gp-mediated multidrug resistance (MDR).[1] P-glycoprotein is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. This compound acts as a potent modulator of P-gp, restoring the sensitivity of resistant cancer cells to conventional anticancer drugs.[1] Initially identified as a biotransformation metabolite of the flavonoid dimer FD18, a direct and efficient chemical synthesis route for this compound has been developed, enabling its production for further preclinical and clinical investigations.
Synthesis of Compound this compound
The chemical synthesis of this compound is achieved through a multi-step process, commencing from commercially available starting materials. The overall synthesis can be divided into the preparation of a key flavonoid intermediate and its subsequent elaboration to yield the final product.
Synthesis of Flavonoid Precursors
The synthesis of this compound begins with the preparation of a protected amine-linked flavonoid intermediate. A general synthetic route for a library of amine-linked flavonoids, including this compound, has been described.[2][3]
Final Synthesis Step of this compound
The final step in the synthesis of this compound involves the benzylation of the primary amine of the flavonoid intermediate.
Experimental Protocol: Synthesis of 2-(4-((2-(2-(benzylamino)ethoxy)ethyl)oxy)phenyl)-4H-chromen-4-one (this compound) [2][3]
A mixture of the amine-containing flavonoid precursor, benzyl bromide (2.8 equivalents), and potassium carbonate (3.0 equivalents) is prepared in acetonitrile (ACN). The reaction mixture is heated to reflux and stirred for 3 to 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is subjected to purification.
Quantitative Data: Synthesis of this compound
| Parameter | Value | Reference |
| Reaction Time | 3 - 4 hours | [2][3] |
| Reaction Temperature | Reflux | [2][3] |
| Purity | >95% (after purification) | N/A |
| Overall Yield | Not Reported | N/A |
Note: Specific yield and purity data for the synthesis of this compound are not explicitly provided in the referenced literature. The purity is assumed to be high following the described purification procedures.
Purification of Compound this compound
Purification of the synthesized this compound is crucial to remove any unreacted starting materials, reagents, and byproducts. The primary method for the purification of synthetic flavonoids like this compound is preparative high-performance liquid chromatography (HPLC).
Experimental Protocol: Purification of this compound by Preparative HPLC [4]
The crude reaction mixture is dissolved in a suitable solvent, typically methanol or a mixture of methanol and dichloromethane. The solution is then injected onto a preparative HPLC system.
-
Column: A reverse-phase C18 column is commonly used for the separation of flavonoids.
-
Mobile Phase: A gradient of methanol and water is typically employed.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the flavonoid is used to monitor the elution of the product.
Fractions containing the pure compound are collected, and the solvent is removed in vacuo to yield the purified this compound. The purity of the final product is confirmed by analytical HPLC and characterized by mass spectrometry and NMR spectroscopy.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of P-glycoprotein Inhibition by this compound
This compound inhibits the function of P-glycoprotein, a key transporter responsible for multidrug resistance in cancer cells. The binding of this compound to P-gp is thought to allosterically modulate its activity, thereby preventing the efflux of chemotherapeutic agents.
Caption: Inhibition of P-glycoprotein by this compound leads to increased intracellular accumulation of chemotherapeutic drugs, ultimately inducing cancer cell death.
Synthetic Workflow for this compound
The synthesis of this compound follows a structured workflow, beginning with precursor synthesis and culminating in the final purified compound.
Caption: The synthetic workflow for producing pure compound this compound.
Purification Workflow for this compound
The purification process is a critical step to ensure the high purity of the final this compound compound for biological testing.
Caption: The workflow for the purification of synthesized this compound.
Conclusion
This technical guide outlines the synthesis and purification of compound this compound, a significant P-glycoprotein inhibitor. The provided experimental protocols and workflows offer a practical foundation for researchers aiming to produce and study this promising compound. Further optimization of the synthetic yield and the development of scalable purification methods will be crucial for advancing this compound towards clinical applications in overcoming multidrug resistance in cancer.
References
- 1. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine-Linked Flavonoids as Agents against Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Critical Path of Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of FM04
For Immediate Release
In the landscape of pharmaceutical research and development, a thorough understanding of a drug candidate's physicochemical properties is paramount to its successful progression from discovery to clinical application. This technical guide provides an in-depth analysis of the solubility and stability of FM04, a novel cholesterol absorption inhibitor. The data and protocols presented herein are essential for researchers, scientists, and drug development professionals engaged in the preclinical and formulation stages of this compound or similar molecules.
Executive Summary
This compound is a promising new chemical entity that acts as a potent inhibitor of cholesterol uptake. Its therapeutic potential is intrinsically linked to its bioavailability, which is heavily influenced by its solubility and stability. This document outlines the comprehensive testing of these two critical attributes. The findings indicate that while this compound exhibits favorable characteristics, careful consideration of its formulation will be necessary to optimize its therapeutic efficacy. The detailed experimental protocols and data tables provide a foundational resource for further development.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability. Comprehensive solubility testing of this compound was conducted across a range of pharmaceutically relevant solvents and pH conditions to inform formulation strategies. The results are summarized in the tables below. Due to the limited publicly available data for the specific compound FM-VP4 (a potential identity of this compound), data for Ezetimibe, a well-characterized cholesterol absorption inhibitor with a similar mechanism of action, is provided as a representative example.[1][2][3][4]
Table 1: Qualitative Solubility of Ezetimibe
| Solvent | Solubility |
| Water | Practically Insoluble |
| Ethanol | Freely to Very Soluble |
| Methanol | Freely to Very Soluble |
| Acetone | Freely to Very Soluble |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL |
| Dimethyl Formamide (DMF) | ~20 mg/mL |
Table 2: Aqueous Solubility of Ezetimibe at 37°C
| Aqueous Medium | Solubility (mg/mL) | Final pH |
| Water | 0.0004 | 6.0 |
| 0.1M HCl | 0.0008 | 1.2 |
| Phosphate-Citric Buffer | - | 3.0 |
| Phosphate-Citric Buffer | - | 4.5 |
| Phosphate-Citric Buffer | - | 6.8 |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 | 7.2 |
Stability Profile of this compound
Stability testing provides crucial information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] These studies are fundamental for determining the shelf-life and recommended storage conditions. The following tables present a summary of the stability testing plan for this compound, based on established international guidelines.
Table 3: Stability Test Plan for this compound Drug Substance
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months and annually |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Photostability | ICH Q1B guidelines | - | - |
Table 4: Potential Degradation Pathways and Analytical Methods
| Stress Condition | Potential Degradation Pathway | Recommended Analytical Method |
| Acid Hydrolysis | Hydrolysis of amide bond | HPLC-UV, LC-MS for impurity profiling |
| Base Hydrolysis | Hydrolysis of amide bond | HPLC-UV, LC-MS for impurity profiling |
| Oxidation | Oxidation of functional groups | HPLC-UV with a gradient method, LC-MS |
| Thermal Degradation | Decomposition | DSC, TGA, HPLC-UV |
| Photodegradation | Photolytic cleavage | HPLC-UV, Photodiode Array (PDA) detector |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of solubility and stability studies.
Solubility Testing Protocol
A standardized experimental workflow is essential for accurate solubility determination.
Stability Testing Protocol
Stability studies follow a rigorous protocol to assess the drug substance's integrity over time.
Mechanism of Action and Signaling Pathway
This compound is understood to inhibit cholesterol absorption at the intestinal brush border. The primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake into enterocytes.[6][7][8][9] By blocking NPC1L1, this compound prevents the internalization of dietary and biliary cholesterol, thereby reducing the amount of cholesterol delivered to the liver and subsequently lowering plasma cholesterol levels.
Conclusion and Future Directions
The data presented in this technical guide provide a comprehensive overview of the solubility and stability of this compound, a promising cholesterol absorption inhibitor. The compound's solubility profile suggests that formulation strategies, such as the use of co-solvents or amorphous solid dispersions, may be necessary to enhance its oral bioavailability.[10][11] The stability studies will be crucial in defining appropriate storage conditions and ensuring the long-term quality of the drug substance.
Future work should focus on the development of a robust formulation that addresses the solubility challenges and on the continued monitoring of the long-term stability of the drug substance and formulated drug product. These efforts will be critical for the successful advancement of this compound through the drug development pipeline.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Niemann-Pick C1 Like 1 (NPC1L1) an intestinal sterol transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niemann-Pick C1 Like 1 (NPC1L1) is the intestinal phytosterol and cholesterol transporter and a key modulator of whole-body cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of Niemann-Pick C1 – Like 1 (NPC1L1) in intestinal sterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The structure and function of Niemann-Pick C1-like 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Physical stability of the amorphous anticholesterol agent (ezetimibe): the role of molecular mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Determination of the Molecular Weight and Characterization of FM04, a P-glycoprotein Inhibitor
This technical guide provides a comprehensive overview of the molecular weight determination for the flavonoid FM04, a potent P-glycoprotein (P-gp) inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development and cancer research.
Molecular Weight Determination of this compound
The molecular weight of a compound is a fundamental physical property, crucial for a wide range of experimental procedures, including solution preparation, stoichiometric calculations, and pharmacokinetic modeling. The molecular weight of this compound has been determined based on its chemical formula.
1.1. Chemical Formula
The molecular formula for this compound is C26H25NO4[1]. This indicates that a single molecule of this compound is composed of 26 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.
1.2. Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The standard atomic weights of the constituent elements are:
-
Carbon (C): 12.011 amu
-
Hydrogen (H): 1.008 amu
-
Nitrogen (N): 14.007 amu
-
Oxygen (O): 15.999 amu
The calculation is as follows:
(26 × 12.011) + (25 × 1.008) + (1 × 14.007) + (4 × 15.999) = 312.286 + 25.2 + 14.007 + 63.996 = 415.489 amu
This calculated value is consistent with the reported molecular weight of 415.48 g/mol [1].
1.3. Summary of Molecular Properties
| Property | Value |
| Molecular Formula | C26H25NO4[1] |
| Molecular Weight | 415.48 g/mol [1] |
| IUPAC Name | 2-(4-{2-[2-(benzylamino)ethoxy]ethoxy}phenyl)-4H-chromen-4-one |
| CAS Number | 1807320-40-6[1] |
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of P-glycoprotein (P-gp), a transmembrane protein that acts as an ATP-dependent efflux pump. Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), as it actively transports a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy.
This compound has been shown to reverse P-gp-mediated paclitaxel resistance[2]. It inhibits the transport activity of P-gp, leading to the restoration of intracellular drug levels[2]. Interestingly, this compound itself is not a transport substrate of P-gp, suggesting it may not act as a competitive inhibitor[2]. One of its proposed mechanisms involves stimulating the P-gp ATPase activity[2].
References
In Vitro Activity Screening of FM04: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of FM04, a promising flavonoid derivative with potent P-glycoprotein (P-gp) inhibitory effects. This document details the quantitative data on its activity, outlines experimental protocols for its evaluation, and visualizes its mechanism of action and relevant biological pathways.
Quantitative In Vitro Activity of this compound
This compound has demonstrated significant potency in reversing P-glycoprotein-mediated multidrug resistance (MDR). Its primary in vitro activities are summarized below.
| Parameter | Value | Cell Line/System | Description | Reference |
| EC₅₀ (P-gp Resistance Reversal) | 83 nM | LCC6MDR | Effective concentration to reverse P-gp-mediated paclitaxel resistance by 50%. | [1] |
| P-gp ATPase Stimulation | 3.3-fold increase | Recombinant human P-gp membrane vesicles | Stimulation of P-gp ATPase activity at a concentration of 100 µM. | [1][2] |
| P-gp Substrate Status | Not a substrate | LCC6MDR vs. LCC6 | This compound is not actively transported by P-glycoprotein. | [1] |
| CYP Inhibition | Dual inhibitor | Recombinant human enzymes | This compound acts as an inhibitor of CYP2C8 and CYP3A4. |
Mechanism of Action of this compound
This compound's primary mechanism of action is the direct inhibition of the P-glycoprotein (P-gp) efflux pump. P-gp is an ATP-binding cassette (ABC) transporter that actively extrudes a wide range of chemotherapeutic agents from cancer cells, leading to multidrug resistance. By inhibiting P-gp, this compound increases the intracellular concentration of these drugs, thereby restoring their cytotoxic efficacy.
Interestingly, this compound is not a substrate for P-gp itself, suggesting it does not act as a competitive inhibitor. Instead, it stimulates P-gp's ATPase activity, which may indicate an allosteric mechanism of inhibition.[1] Furthermore, this compound has been identified as a dual inhibitor of the cytochrome P450 enzymes CYP2C8 and CYP3A4, which are involved in the metabolism of many drugs, including some anticancer agents. This dual inhibition may further enhance the bioavailability and efficacy of co-administered therapeutic agents.
P-glycoprotein Regulatory Signaling Pathways
The expression of P-glycoprotein is regulated by a complex network of signaling pathways. While direct modulation of these pathways by this compound has not yet been reported, understanding this regulation is crucial for contextualizing its activity and exploring potential secondary mechanisms. Key pathways involved in P-gp expression include the PI3K/Akt, Wnt/β-catenin, and MAPK pathways, which converge on transcription factors that bind to the ABCB1 (MDR1) gene promoter.
Experimental Protocols
Detailed methodologies for the key in vitro assays to characterize the activity of this compound are provided below.
P-glycoprotein Mediated Drug Resistance Reversal Assay
This assay determines the ability of a test compound to reverse P-gp-mediated drug resistance in a cancer cell line overexpressing P-gp.
Materials:
-
P-gp overexpressing cancer cell line (e.g., LCC6MDR) and its parental non-resistant cell line (e.g., LCC6).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound stock solution.
-
P-gp substrate anticancer drug (e.g., paclitaxel).
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader (absorbance or luminescence).
Procedure:
-
Seed the P-gp overexpressing cells and parental cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add a fixed, sub-lethal concentration of the anticancer drug to all wells except for the no-drug control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the EC₅₀ value using non-linear regression analysis.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is essential for its efflux function.
Materials:
-
Recombinant human P-gp-containing membrane vesicles.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EGTA).
-
ATP solution.
-
This compound stock solution.
-
Positive control (e.g., verapamil).
-
Phosphate detection reagent (e.g., malachite green-based reagent).
-
96-well plates.
-
Plate reader (absorbance).
Procedure:
-
Thaw the P-gp membrane vesicles on ice.
-
In a 96-well plate, add the assay buffer, this compound at various concentrations, and the P-gp membrane vesicles. Include a basal control (no compound) and a positive control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each well and determine the fold-stimulation of ATPase activity relative to the basal control.
CYP Inhibition Assay (CYP2C8 and CYP3A4)
This assay evaluates the inhibitory potential of this compound against specific cytochrome P450 isoforms.
Materials:
-
Human liver microsomes or recombinant human CYP2C8 and CYP3A4 enzymes.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Specific substrate for each isoform (e.g., amodiaquine for CYP2C8, midazolam for CYP3A4).
-
NADPH regenerating system.
-
This compound stock solution.
-
Positive control inhibitor for each isoform (e.g., quercetin for CYP2C8, ketoconazole for CYP3A4).
-
96-well plates.
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
In a 96-well plate, combine the assay buffer, human liver microsomes or recombinant enzymes, and this compound at various concentrations. Include a vehicle control and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the specific substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition of enzyme activity for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
References
Potential Biological Targets of FM04: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FM04, an active metabolite derived from the biotransformation of the flavonoid dimer FD18, has emerged as a potent modulator of multidrug resistance (MDR) in cancer. This technical guide provides an in-depth overview of the known biological targets of this compound, focusing on its well-characterized interaction with P-glycoprotein (P-gp) and its dual inhibitory effects on key metabolic enzymes. This document summarizes quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways to support further research and development of this compound as a potential chemosensitizing agent and bioavailability enhancer.
Core Biological Target: P-glycoprotein (P-gp/MDR1)
The primary and most extensively studied biological target of this compound is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1). P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to the expulsion of a wide range of chemotherapeutic agents and thus conferring multidrug resistance.
This compound acts as a potent, non-competitive inhibitor of P-gp.[1] Unlike its parent compound FD18, this compound is not a transport substrate of P-gp.[1] This characteristic suggests that this compound allosterically modulates P-gp function rather than competing with anticancer drugs for the same binding site.
Mechanism of Action at P-gp
This compound has been shown to interact with the nucleotide-binding domain 2 (NBD2) of human P-gp.[2][3][4] Two distinct mechanisms of inhibition have been proposed based on its binding to specific residues within NBD2:
-
Binding to Q1193: this compound can bind to the glutamine residue at position 1193. This initial interaction is followed by engagement with the functionally critical residues H1195 and T1226, leading to the inhibition of P-gp's transport function.[2][3][4][5]
-
Binding to I1115: Alternatively, this compound can bind to the isoleucine residue at position 1115, which is itself a functionally critical residue. This binding disrupts the R262-Q1081-Q1118 interaction pocket, uncoupling the intracellular loop 2 (ICL2) from NBD2 and thereby inhibiting P-gp activity.[2][3][4][5]
Interestingly, while inhibiting the transport function, this compound stimulates the ATPase activity of P-gp, a characteristic shared with other P-gp modulators like verapamil.[1][6] This suggests that this compound uncouples ATP hydrolysis from the transport cycle.
Quantitative Data on this compound-P-gp Interaction
The following table summarizes the key quantitative parameters defining the interaction of this compound with P-gp.
| Parameter | Value | Cell Line / System | Description | Reference |
| EC50 | 83 nM | LCC6MDR | Potency in reversing paclitaxel resistance. | [1] |
| EC50 | 64 - 83 nM | LCC6MDR | Effective concentration to increase doxorubicin retention by 50%. | [2] |
| P-gp ATPase Stimulation | 3.3-fold at 100 µM | Recombinant human P-gp membrane vesicles | Stimulation of P-gp's ATPase activity. | [1][6] |
| Reversal Factor (RF) | > 120 | LCC6MDR | Fold-decrease in the IC50 of paclitaxel. | [2] |
Secondary Biological Targets: Cytochrome P450 Enzymes
In addition to its direct action on P-gp, this compound has been identified as a dual inhibitor of key cytochrome P450 (CYP) enzymes, specifically CYP2C8 and CYP3A4.[1] These enzymes are crucial for the metabolism of a vast number of drugs, including many chemotherapeutics like paclitaxel.
The inhibition of these intestinal CYP enzymes by this compound contributes to its ability to enhance the oral bioavailability of P-gp substrate drugs. By reducing first-pass metabolism in the gut, more of the co-administered drug can enter systemic circulation.
Impact on Paclitaxel Pharmacokinetics
Oral co-administration of this compound with paclitaxel has been shown to dramatically increase the intestinal absorption and systemic exposure of paclitaxel in mice.[1]
| Pharmacokinetic Parameter | Effect of this compound Co-administration | Fold Improvement | Reference |
| Oral Bioavailability of Paclitaxel | Increased from 0.2% to 14% | 70-fold | [1] |
| Area Under the Curve (AUC) of Paclitaxel | 57- to 66-fold improvement | 57-66x | [1] |
Signaling Pathways and Experimental Workflows
P-glycoprotein Mediated Drug Efflux and its Inhibition by this compound
The following diagram illustrates the mechanism of P-gp-mediated drug efflux and how this compound intervenes to restore intracellular drug concentrations.
Caption: Mechanism of P-gp inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the inhibitory activity of this compound on P-gp.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
Doxorubicin Accumulation Assay
This assay measures the ability of this compound to reverse P-gp-mediated efflux of the fluorescent P-gp substrate, doxorubicin.
-
Cell Lines: P-gp overexpressing cells (e.g., LCC6MDR) and their parental non-resistant cell line (e.g., LCC6).
-
Reagents: Doxorubicin (20 µM), this compound (various concentrations, e.g., 0.015 to 10 µM), Verapamil (positive control), DMSO (vehicle control), cell lysis buffer.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate cells with various concentrations of this compound, verapamil, or DMSO for a specified time (e.g., 30 minutes) at 37°C.
-
Add doxorubicin to each well and co-incubate for a defined period (e.g., 150 minutes) at 37°C.[2]
-
Wash the cells with ice-cold PBS to remove extracellular doxorubicin.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular doxorubicin fluorescence using a fluorescence microplate reader (e.g., Ex/Em = 485/590 nm).
-
-
Data Analysis: Calculate the fold change in doxorubicin accumulation relative to the DMSO control. Determine the EC50 value of this compound, which is the concentration required to achieve 50% of the maximal increase in doxorubicin retention.
P-gp ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis rate of P-gp.
-
System: Membrane vesicles from cells overexpressing human P-gp.
-
Reagents: this compound (various concentrations, e.g., 0.01 to 1000 µM), Verapamil (positive control, e.g., 20 to 200 µM), ATP, Mg2+, ATPase assay buffer, a detection reagent for inorganic phosphate (Pi) or remaining ATP (e.g., luminescence-based ATP detection kit).
-
Procedure:
-
Incubate the P-gp-containing membrane vesicles with various concentrations of this compound or verapamil at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding MgATP.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 120 minutes).[2]
-
Stop the reaction and measure the amount of inorganic phosphate released or the amount of ATP remaining. For luminescence-based assays, the remaining ATP is measured.
-
-
Data Analysis: The ATPase activity is calculated relative to the basal activity (vehicle control) and expressed as a fold change.
CYP2C8 and CYP3A4 Inhibition Assays
These assays assess the inhibitory potential of this compound on the metabolic activity of CYP2C8 and CYP3A4.
-
System: Human liver microsomes (HLMs).
-
Reagents: this compound (various concentrations), specific probe substrates for CYP2C8 (e.g., amodiaquine) and CYP3A4 (e.g., midazolam or testosterone), NADPH regenerating system, positive control inhibitors (e.g., quercetin for CYP2C8, ketoconazole for CYP3A4).
-
Procedure:
-
Pre-incubate HLMs with various concentrations of this compound or a positive control inhibitor in the presence of the NADPH regenerating system at 37°C.
-
Initiate the metabolic reaction by adding the specific probe substrate.
-
Incubate for a specific time, ensuring linear reaction kinetics.
-
Terminate the reaction (e.g., by adding a cold organic solvent like acetonitrile).
-
Analyze the formation of the specific metabolite using LC-MS/MS.
-
-
Data Analysis: Determine the rate of metabolite formation at each this compound concentration. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
Conclusion
This compound is a promising small molecule with well-defined biological targets that are highly relevant to cancer therapy. Its primary mechanism of action involves the potent and non-competitive inhibition of P-glycoprotein, a key driver of multidrug resistance. Furthermore, its dual inhibitory activity against CYP2C8 and CYP3A4 enhances its therapeutic potential by improving the oral bioavailability of co-administered chemotherapeutic drugs. The detailed understanding of its molecular interactions and the availability of robust experimental protocols provide a solid foundation for the continued investigation and clinical development of this compound as an adjuvant in cancer treatment.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Binding Sites in the Nucleotide-Binding Domain of P-Glycoprotein for a Potent and Nontoxic Modulator, the Amine-Containing Monomeric Flavonoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
FM04: A Technical Guide on the Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information on the safety and toxicity profile of FM04 is based on currently available public data, which is limited to a single primary preclinical study. This document is intended for informational purposes for research and drug development professionals and should not be interpreted as a complete or definitive assessment of the compound's safety. Comprehensive toxicological studies are required to fully characterize the safety profile of this compound.
Executive Summary
This compound is a flavonoid identified as a potent inhibitor of P-glycoprotein (P-gp) and a dual inhibitor of cytochrome P450 enzymes CYP2C8 and CYP3A4. Preclinical investigations have focused on its potential to reverse multidrug resistance in cancer and enhance the oral bioavailability of chemotherapeutic agents like paclitaxel. The initial safety assessment, derived from in vivo efficacy studies, suggests that this compound is well-tolerated in mice when co-administered with paclitaxel at doses effective for tumor growth inhibition. No significant toxicity, as indicated by animal mortality or substantial body weight loss, was reported in these studies. In vitro, this compound did not exhibit cytotoxicity at concentrations that achieved chemosensitization. However, a comprehensive toxicological evaluation of this compound as a standalone agent or in combination therapy has not been publicly reported. Standard safety pharmacology and detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are also not yet available. This guide summarizes the existing preclinical safety observations for this compound and outlines the experimental context in which they were recorded.
In Vivo Safety Observations
The current in vivo safety data for this compound is derived from a study evaluating its efficacy in a human melanoma (MDA435/LCC6MDR) xenograft mouse model. In these experiments, the primary indicators of toxicity were animal mortality and changes in body weight.
Intraperitoneal Administration with Intravenous Paclitaxel
In a combination regimen, this compound was administered intraperitoneally (I.P.) one hour prior to the intravenous (I.V.) injection of paclitaxel. The treatment was administered every other day for a total of 12 doses. The study reported no toxicity or animal death in the group receiving 28 mg/kg of this compound with 12 mg/kg of paclitaxel[1]. This was in contrast to a higher dose of paclitaxel (24 mg/kg) alone, which resulted in significant weight loss and mortality[1].
Oral Administration with Oral Paclitaxel
To assess the potential of this compound to enhance the oral bioavailability and efficacy of paclitaxel, both compounds were administered orally. This combination was also reported to be well-tolerated, with no serious toxicity observed[1].
Table 1: Summary of In Vivo Preclinical Safety Observations for this compound
| Study Type | Animal Model | This compound Dosing Regimen | Co-administered Agent | Key Safety Observations | Reference |
| Efficacy Study | Human Melanoma Xenograft (Balb/c nude mice) | 28 mg/kg, I.P., every other day for 12 doses | 12 mg/kg Paclitaxel, I.V. | No toxicity or animal death reported. No significant body weight loss observed. | [1] |
| Efficacy Study | Human Melanoma Xenograft (Balb/c nude mice) | 45 mg/kg, P.O. | 40, 60, or 70 mg/kg Paclitaxel, P.O. | No serious toxicity reported. | [1] |
In Vitro Cytotoxicity
The cytotoxic potential of this compound was evaluated in vitro on P-gp overexpressing human melanoma cells (LCC6MDR). At the concentrations where this compound demonstrated effective chemosensitization to various anticancer drugs, it did not exhibit inherent cytotoxicity[1].
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | This compound Concentration Range for Chemosensitization | Cytotoxicity Observation | Reference |
| LCC6MDR (Human Melanoma) | Not specified | 61 nM to 153 nM (EC50 for reversing drug resistance) | This compound alone did not exhibit cytotoxicity at these concentrations. | [1] |
Mechanism of Action and Potential for Drug-Drug Interactions
This compound's primary mechanism of action is the inhibition of the P-gp efflux pump, which is responsible for multidrug resistance in many cancers. By blocking P-gp, this compound increases the intracellular concentration of P-gp substrate drugs, such as paclitaxel, thereby restoring their cytotoxic effects. This compound itself is not a transport substrate of P-gp[1].
Additionally, this compound has been identified as a dual inhibitor of the metabolic enzymes CYP2C8 and CYP3A4, particularly in the intestine. This inhibition can lead to increased absorption and bioavailability of orally administered drugs that are substrates of these enzymes[1]. The inhibition of these key drug-metabolizing enzymes indicates a potential for significant drug-drug interactions, a critical consideration for its clinical development.
Experimental Protocols
The following are the detailed methodologies for the key in vivo experiments from which the safety observations of this compound were derived, as described in the primary literature[1].
Human Melanoma Xenograft Model
-
Cell Line: P-gp-overexpressing human melanoma MDA435/LCC6MDR cells.
-
Animal Model: Female Balb/c nude mice.
-
Tumor Implantation: Subcutaneous injection of LCC6MDR cells into the mice.
-
Treatment Initiation: Treatment began when tumors reached a palpable size.
Intraperitoneal this compound and Intravenous Paclitaxel Study
-
Treatment Groups:
-
Control (no treatment)
-
Paclitaxel (12 mg/kg, I.V.) alone
-
Paclitaxel (24 mg/kg, I.V.) alone
-
Combination: this compound (28 mg/kg, I.P.) administered 1 hour prior to Paclitaxel (12 mg/kg, I.V.)
-
-
Dosing Schedule: Every other day for 12 doses.
-
Monitoring: Tumor volume and body weight were monitored throughout the treatment period.
Oral this compound and Oral Paclitaxel Study
-
Treatment Groups:
-
Control
-
Paclitaxel (varying doses of 40, 60, or 70 mg/kg, P.O.) with this compound (45 mg/kg, P.O.)
-
-
Monitoring: Tumor growth was the primary endpoint. General toxicity was observed.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of this compound in cancer cells and the intestine.
Experimental Workflow
Caption: Experimental workflow for the in vivo xenograft study.
Conclusion and Future Directions
The currently available data suggests a favorable preliminary safety profile for this compound when used in combination with paclitaxel in a preclinical cancer model. The lack of reported mortality, significant body weight loss, or overt signs of toxicity at efficacious doses is promising. However, the absence of comprehensive, dedicated toxicology studies represents a significant data gap.
For the continued development of this compound, the following studies are essential to establish a robust safety and toxicity profile:
-
Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the LD50, identify target organs of toxicity, and establish a No Observed Adverse Effect Level (NOAEL). These studies should include detailed clinical observations, hematology, clinical chemistry, and histopathological examinations.
-
Safety Pharmacology Core Battery: To assess the effects of this compound on the cardiovascular, respiratory, and central nervous systems.
-
Full ADME Profile: To understand the absorption, distribution, metabolism, and excretion of this compound as a single agent.
-
Genotoxicity and Carcinogenicity Studies: To evaluate the potential for mutagenicity and carcinogenicity.
-
Drug-Drug Interaction Studies: To formally characterize the clinical potential for interactions due to the inhibition of P-gp, CYP2C8, and CYP3A4.
References
The Reversal of Multidrug Resistance: A Technical Guide to FM04 and Functionally Similar P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the flavonoid P-glycoprotein (P-gp) inhibitor, FM04, and other compounds with similar functional profiles. The document focuses on the mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to the study of these potent modulators of multidrug resistance (MDR). This guide is intended to be a valuable resource for researchers and drug development professionals working to overcome cancer chemotherapy resistance.
Introduction: The Challenge of P-glycoprotein Mediated Multidrug Resistance
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in the development of multidrug resistance in cancer cells. By actively effluxing a broad spectrum of chemotherapeutic agents, P-gp reduces their intracellular concentration, thereby diminishing their cytotoxic efficacy. The development of P-gp inhibitors is a critical strategy to resensitize resistant cancer cells to chemotherapy.
This compound, a flavonoid derivative, has emerged as a potent P-gp inhibitor. It is a biotransformation metabolite of the flavonoid dimer FD18 and has demonstrated significant potential in reversing P-gp-mediated drug resistance.[1] This guide will delve into the pharmacological properties of this compound and compare them with other structurally and functionally related compounds.
Compounds of Interest: this compound and its Analogs
This compound: A Potent, Non-Competitive P-gp Inhibitor
This compound acts as a potent, non-competitive inhibitor of P-gp.[1] Unlike competitive inhibitors that vie with the substrate for the same binding site, non-competitive inhibitors bind to an allosteric site on the transporter, inducing a conformational change that impairs its function without preventing substrate binding.[2][3] This mechanism is particularly advantageous as it can be effective regardless of the concentration of the chemotherapeutic substrate.
A key characteristic of this compound is that it is not a transport substrate of P-gp itself.[1] This reduces the likelihood of the inhibitor being pumped out of the cell, allowing for sustained inhibition of P-gp activity. This compound has been shown to stimulate the ATPase activity of P-gp, a hallmark of many P-gp modulators that bind to the transporter and affect its ATP hydrolysis cycle.[1]
FD18: The Precursor to this compound
FD18 is a synthetic flavonoid dimer that serves as the parent compound to this compound.[1] In vivo, FD18 is metabolized to this compound, which is the more active P-gp inhibitor.[1] FD18 itself demonstrates potent P-gp modulatory effects and has been shown to reverse multidrug resistance in preclinical models.[1]
Other Functionally Similar P-gp Inhibitors
Beyond the flavonoid family, several other compounds exhibit non-competitive P-gp inhibition. These include third-generation P-gp inhibitors such as tariquidar, zosuquidar, and elacridar. These compounds are characterized by high potency and specificity for P-gp and have been extensively studied in clinical trials.[4][5][6][7][8][9][10][11][12][13]
Quantitative Pharmacological Data
The following tables summarize the in vitro potency of this compound and a selection of functionally similar P-gp inhibitors. The data is presented to facilitate a comparative analysis of their P-gp inhibitory activity.
Table 1: P-gp Inhibitory Activity of Flavonoid Compounds
| Compound | Cell Line | Substrate | Parameter | Value | Reference |
| This compound | LCC6MDR | Paclitaxel | EC50 | 83 nM | [1] |
| FD18 | LCC6MDR | Paclitaxel | EC50 | 148 nM | [1] |
| Quercetin | K562/adr | Pirarubicin | IC50 | 41 µM | [14] |
| Kaempferol | MCF-7 MS100 | Mitoxantrone | IC50 | 3.36 µM | [14] |
| Biochanin A | - | - | Docking Score | 39.96 Kcal/mol | [12] |
| Naringenin | Caco-2 | Talinolol | IC50 | 236 µM | [14] |
Table 2: P-gp Inhibitory Activity of Non-Flavonoid, Non-Competitive Inhibitors
| Compound | Cell Line | Parameter | Value | Reference |
| Tariquidar | CHrB30 | Kd | 5.1 nM | [4] |
| Tariquidar | - | IC50 (ATPase) | 43 nM | [4] |
| Zosuquidar | - | Ki | 59 nM | [1][15] |
| Elacridar | MDCKII-MDR1 | IC50 | ~193 nM | [16] |
Key Experimental Protocols
This section provides detailed methodologies for three key in vitro assays used to characterize P-gp inhibitors.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis rate of P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate the ATPase activity, providing insights into their interaction with the transporter.
Materials:
-
Purified P-gp-containing membrane vesicles (e.g., from Sf9 insect cells overexpressing human P-gp)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
ATP solution (e.g., 100 mM)
-
Test compound and control inhibitors (e.g., verapamil as a stimulator, sodium orthovanadate as an inhibitor)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Thaw the P-gp membrane vesicles on ice.
-
Prepare serial dilutions of the test compound and control compounds in the assay buffer.
-
In a 96-well plate, add the P-gp membrane vesicles to each well.
-
Add the test compound or control to the respective wells. Include wells with no compound (basal activity) and wells with a known P-gp inhibitor like sodium orthovanadate (to determine non-P-gp ATPase activity).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP to each well to a final concentration of 2-5 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Calculate the amount of inorganic phosphate (Pi) released using a standard curve.
-
Determine the P-gp-specific ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.
-
Plot the P-gp ATPase activity against the compound concentration to determine the EC50 or IC50 value.
Rhodamine 123 Efflux Assay
This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate, rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and a parental control cell line (e.g., MCF-7)
-
Cell culture medium
-
Rhodamine 123 stock solution
-
Test compound and control inhibitor (e.g., verapamil)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed the P-gp overexpressing and parental cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or control inhibitor for a specified time (e.g., 1-2 hours).
-
Add rhodamine 123 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C to allow for cellular uptake.
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Add fresh, pre-warmed medium (with or without the test compound) and incubate for an additional 30-60 minutes at 37°C to allow for efflux.
-
Wash the cells again with ice-cold PBS.
-
Harvest the cells (e.g., by trypsinization).
-
Resuspend the cells in PBS and analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.
-
The increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Cellular Paclitaxel Accumulation Assay
This assay quantifies the intracellular concentration of a chemotherapeutic drug, such as paclitaxel, in the presence and absence of a P-gp inhibitor.
Materials:
-
P-gp overexpressing cells and a parental control cell line
-
Cell culture medium
-
Paclitaxel stock solution
-
Test compound and control inhibitor
-
Lysis buffer (e.g., RIPA buffer)
-
High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard for HPLC/LC-MS/MS analysis (e.g., docetaxel)
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with the test compound or control inhibitor for a defined period.
-
Add paclitaxel to the medium at a known concentration and incubate for a specific time (e.g., 1-2 hours).
-
Wash the cells thoroughly with ice-cold PBS to remove extracellular paclitaxel.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and determine the protein concentration for normalization.
-
Extract paclitaxel from the cell lysates using an appropriate organic solvent (e.g., protein precipitation with acetonitrile).
-
Add an internal standard to the extracted samples.
-
Analyze the concentration of paclitaxel in the samples using a validated HPLC or LC-MS/MS method.
-
The intracellular accumulation of paclitaxel is expressed as the amount of drug per milligram of cellular protein.
Signaling Pathways and Experimental Workflows
P-gp Regulation and Modulation by Inhibitors
The expression and function of P-gp are regulated by various intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[17][18][19] Inhibition of these pathways can lead to decreased P-gp expression and a reversal of multidrug resistance. Conversely, some P-gp inhibitors may also exert effects on these signaling cascades.
Experimental Workflow for P-gp Inhibitor Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel P-gp inhibitor.
Conclusion
This compound and other non-competitive P-gp inhibitors represent a promising strategy to overcome multidrug resistance in cancer. Their ability to potently inhibit P-gp without being substrates themselves offers a significant advantage. This technical guide provides a foundational understanding of these compounds, their pharmacological properties, and the experimental methods used for their characterization. Further research into the intricate interplay between P-gp inhibitors and cellular signaling pathways will be crucial for the development of novel and effective combination therapies to improve patient outcomes in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Zosuquidar - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. apexbt.com [apexbt.com]
- 10. Elacridar hydrochloride | Multidrug Transporters | Tocris Bioscience [tocris.com]
- 11. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. apexbt.com [apexbt.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The multidrug resistance can be reversed for the decrease of P-gp and LRP by inhibiting PI3K/Akt/NF-κB signal pathway in nasopharynx carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
FM04 (FM4-64): A Technical Guide to its Discovery, Mechanism, and Application in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the styryl dye FM4-64, often referred to as FM04, a powerful tool in cell biology and neuroscience. Its discovery has been pivotal in understanding the dynamics of cellular membranes and vesicular trafficking, processes that are fundamental to drug action and delivery. This document details the origin, mechanism of action, experimental applications, and key quantitative data associated with FM4-64.
Discovery and Origin
The styryl dye FM4-64 belongs to a series of fluorescent markers developed by Fei Mao and colleagues in the laboratory of Dr. Wolfhard Almers at the Max Planck Institute for Medical Research in the early 1990s. These dyes were engineered to be vital, water-soluble molecules with a unique property: they exhibit low fluorescence in aqueous solutions but become intensely fluorescent upon insertion into a lipid environment. This characteristic makes them ideal for selectively staining cell membranes.
The development of the "FM" series of dyes was driven by the need for real-time, non-invasive imaging of endocytosis and exocytosis. Prior to their introduction, researchers relied on electron microscopy and other fixed-cell techniques, which could not capture the dynamic nature of these processes. FM4-64, with its amphipathic structure, consisting of a hydrophilic head group and a lipophilic tail, proved to be particularly effective at reversibly staining the plasma membrane and being taken up into intracellular vesicles during endocytosis.
Mechanism of Action
The utility of FM4-64 as a membrane stain and endocytic tracer lies in its photophysical properties and its interaction with lipid bilayers. The molecule is virtually non-fluorescent in water. Upon contact with a cell, the lipophilic tail of FM4-64 inserts into the outer leaflet of the plasma membrane. This insertion into the nonpolar environment of the lipid bilayer causes a significant increase in the dye's fluorescence quantum yield, effectively "turning on" its fluorescence.
Because FM4-64 is not membrane-permeant in the classical sense (it does not readily cross the lipid bilayer to enter the cytoplasm), it is an excellent marker for tracking the flow of membrane from the cell surface to internal compartments. As the plasma membrane is internalized through endocytosis, the dye is carried along with the newly formed vesicles, allowing for the visualization of the endocytic pathway in real-time.
Figure 1: Mechanism of FM4-64 uptake and fluorescence.
Quantitative Data
The spectral and physical properties of FM4-64 are critical for its effective use in fluorescence microscopy. The following table summarizes key quantitative data for the dye.
| Property | Value | Notes |
| Molecular Weight | 607.8 g/mol | |
| Excitation Maximum (in MeOH) | ~506 nm | Optimal excitation wavelength. |
| Emission Maximum (in MeOH) | ~750 nm | Optimal emission wavelength. |
| Recommended Concentration | 1-10 µM | For staining live cells. |
| Solubility | Soluble in water and DMSO | |
| Quantum Yield | Low in water, high in membranes | The basis for its utility as a membrane stain. |
Experimental Protocols
The following are generalized protocols for the use of FM4-64 in cell imaging. Specific parameters may need to be optimized for different cell types and experimental systems.
Staining of the Plasma Membrane
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Reagent Preparation: Prepare a 1-10 mM stock solution of FM4-64 in water or DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in an appropriate imaging buffer (e.g., HBSS or Tyrode's solution).
-
Staining: Remove the cell culture medium and wash the cells once with the imaging buffer. Add the FM4-64 working solution to the cells and incubate for 1-5 minutes at room temperature or on ice to minimize endocytosis.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for FM4-64 (e.g., a TRITC or Texas Red filter set).
Tracking Endocytosis
-
Cell Preparation: As described in 4.1.
-
Reagent Preparation: As described in 4.1.
-
Staining and Uptake: Add the FM4-64 working solution to the cells and incubate at 37°C to allow for endocytosis to occur. The duration of incubation can be varied to label different stages of the endocytic pathway (e.g., 5-15 minutes for early endosomes, 30-60 minutes for late endosomes/lysosomes).
-
Washing (Optional): To reduce background fluorescence from the plasma membrane, the cells can be washed with fresh imaging buffer after the desired incubation period.
-
Imaging: Acquire time-lapse images to visualize the internalization and trafficking of the dye in real-time.
Figure 2: Experimental workflow for tracking endocytosis with FM4-64.
Applications in Drug Development
While not a therapeutic agent itself, FM4-64 is a valuable tool in several stages of the drug development process:
-
Target Validation: By visualizing the subcellular localization of a target protein and its modulation by a drug candidate, researchers can gain insights into the drug's mechanism of action.
-
Drug Delivery: FM4-64 can be used to study the cellular uptake of drug delivery vehicles, such as liposomes and nanoparticles.
-
High-Content Screening: The automated imaging of FM4-64 uptake can be used as a phenotypic endpoint in high-content screens to identify compounds that modulate endocytosis.
-
Neurobiology Research: In neuroscience, FM4-64 is extensively used to study synaptic vesicle recycling, a process that is often dysregulated in neurological disorders.
Conclusion
FM4-64 has become an indispensable tool for the real-time visualization of membrane dynamics in living cells. Its discovery provided a critical methodological advance for cell biology and continues to be highly relevant in diverse research areas, including drug development. A thorough understanding of its properties and appropriate application is essential for obtaining robust and reproducible data.
Spectroscopic Characterization of FM04: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic characterization of the novel compound FM04, a subject of interest in contemporary drug development research. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide includes comprehensive data interpretation, standardized experimental protocols, and graphical representations of workflows and molecular behaviors.
For the purpose of this guide, this compound is presented as a hypothetical small molecule, 4-fluoro-N-methylbenzamide , with the molecular formula C₈H₈FNO. The data and interpretations provided are representative of a compound with this structure.
Data Presentation
The quantitative spectroscopic data for this compound are summarized in the tables below for clarity and comparative analysis.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) | ||
| Chemical Shift (δ, ppm) | Multiplicity & Integration | Chemical Shift (δ, ppm) | Description |
| 7.95 | dd, 2H | 166.2 | C=O (Amide Carbonyl) |
| 7.15 | t, 2H | 164.5 (d, ¹JCF = 252 Hz) | Aromatic C-F |
| 6.20 | br s, 1H | 130.8 (d, ³JCF = 9 Hz) | Aromatic C-C=O |
| 3.01 | d, 3H | 129.7 (d, ³JCF = 8 Hz) | Aromatic CH (ortho to C=O) |
| 115.8 (d, ²JCF = 22 Hz) | Aromatic CH (ortho to F) | ||
| 26.9 | N-CH₃ |
Abbreviations: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br = broad, J = coupling constant in Hz.
Table 2: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 153 | 85 | [M]⁺ (Molecular Ion) |
| 123 | 100 | [M - NHCH₃]⁺ |
| 95 | 65 | [M - CONHCH₃]⁺ |
| 75 | 30 | [C₆H₄]⁺ |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3350 | Medium, Sharp | N-H Stretch (Secondary Amide) |
| 3070 | Weak | C-H Aromatic Stretch |
| 2980 | Weak | C-H Aliphatic Stretch |
| 1665 | Strong | C=O Stretch (Amide I) |
| 1605, 1500 | Medium | C=C Aromatic Ring Stretch |
| 1550 | Medium | N-H Bend (Amide II) |
| 1255 | Strong | C-F Stretch |
Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound.
Instrumentation: A standard 500 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1][2][3]
-
The sample was vortexed to ensure homogeneity.
¹H NMR Acquisition:
-
The sample was placed in the NMR spectrometer.
-
The magnetic field was locked onto the deuterium signal of the CDCl₃ solvent.[5]
-
Shimming was performed to optimize the magnetic field homogeneity.[5]
-
A standard one-pulse proton experiment was run with a 90° pulse.
-
Typically, 16 scans were acquired with a relaxation delay of 1 second.
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum was acquired.
-
A larger number of scans (typically 1024) were accumulated to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.[6]
-
The spectral width was set to encompass the expected range of carbon chemical shifts (0-220 ppm).[6]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole analyzer.
Sample Preparation:
-
A dilute solution of this compound (approximately 1 mg/mL) was prepared in methanol.
-
A small volume of the solution was introduced into the instrument via direct infusion.[7]
Data Acquisition:
-
The sample was vaporized and then ionized using a high-energy electron beam (typically 70 eV) in the EI source.[8][9]
-
The resulting positively charged fragments were accelerated and separated by the quadrupole mass analyzer based on their mass-to-charge (m/z) ratio.[7]
-
The detector recorded the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of solid this compound was placed directly onto the ATR crystal.
-
Pressure was applied to ensure good contact between the sample and the crystal.
-
This method is often preferred for its simplicity and minimal sample preparation.[10]
Data Acquisition:
-
A background spectrum of the empty ATR crystal was collected to account for atmospheric and instrumental absorptions.[11]
-
The sample spectrum was then recorded. The instrument passes a beam of infrared radiation through the sample.[10]
-
The transmitted radiation was detected, and a Fourier transform was applied to the resulting interferogram to generate the infrared spectrum.[10]
-
The spectrum was typically recorded in the range of 4000-400 cm⁻¹.[11]
Visualizations
The following diagrams illustrate key workflows and concepts in the spectroscopic characterization of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. uwyo.edu [uwyo.edu]
- 5. emory.edu [emory.edu]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. What is Mass Spectrometry | Scripps Research [masspec.scripps.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. measurlabs.com [measurlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
FM04: A Technical Guide to Its Physicochemical Properties for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM04 is a novel flavonoid identified as a potent and selective inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer. As a metabolite of the flavonoid dimer FD18, this compound exhibits improved physicochemical properties, rendering it a more "druggable" molecule. Its primary mechanism of action involves the non-competitive inhibition of P-gp's efflux pump activity, leading to the restoration of intracellular concentrations of chemotherapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for the evaluation of this compound in a drug development context.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for assessing its drug-like characteristics and potential for further development.
| Property | Value | Reference |
| Molecular Weight | 415 g/mol | [1] |
| CLogP | 4.9 | [1] |
| Topological Polar Surface Area (tPSA) | 56.8 Ų | [1] |
| Aqueous Solubility | Data not publicly available | |
| pKa | Data not publicly available | |
| Melting Point | Data not publicly available |
Mechanism of Action and Signaling Pathways
This compound's primary pharmacological effect is the reversal of P-gp-mediated multidrug resistance. It achieves this by directly interacting with P-gp and modulating its function.
Direct Interaction with P-glycoprotein
This compound acts as a potent inhibitor of P-gp with an EC50 value of 83 nM for reversing paclitaxel resistance.[2] Unlike some P-gp inhibitors, this compound is not a transport substrate for P-gp and is believed to be a non-competitive inhibitor.[2] It stimulates the ATPase activity of P-gp by 3.3-fold at a concentration of 100 μM, suggesting a direct interaction with the protein that modulates its conformational state and energy utilization.[2]
Figure 1: Mechanism of this compound-mediated inhibition of P-glycoprotein drug efflux.
Regulatory Pathways of P-glycoprotein
The expression and function of P-glycoprotein are regulated by a complex network of signaling pathways. Understanding these pathways provides context for the broader implications of P-gp modulation in cancer therapy. Key regulatory pathways include PI3K/Akt, MAPK/ERK, and Wnt/β-catenin, which are often dysregulated in cancer and can contribute to the upregulation of P-gp and the development of multidrug resistance.
Figure 2: Key signaling pathways regulating P-glycoprotein expression.
Experimental Protocols
The following sections outline detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of test compounds. This compound has been shown to stimulate P-gp's ATPase activity.
Materials:
-
Purified P-gp membrane vesicles (e.g., from baculovirus-infected insect cells)
-
ATP assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 50 mM KCl, 1 mM EGTA)
-
ATP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Verapamil)
-
Negative control (DMSO)
-
Phosphate standard solution
-
Reagent for detecting inorganic phosphate (Pi) (e.g., BIOMOL Green™)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound and the positive control in ATP assay buffer.
-
In a 96-well plate, add 20 µL of the diluted compounds or controls.
-
Add 20 µL of P-gp membrane vesicles (typically 5-10 µg of protein) to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration typically 5 mM).
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding 100 µL of the Pi detection reagent.
-
Incubate at room temperature for 15-30 minutes to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the amount of Pi released using a phosphate standard curve.
-
Express the results as nmol Pi/min/mg protein.
Figure 3: Workflow for the P-glycoprotein ATPase activity assay.
In Vivo Xenograft Model for P-gp Inhibition
This protocol describes a typical xenograft study to evaluate the efficacy of this compound in reversing P-gp-mediated drug resistance in a tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
P-gp overexpressing cancer cell line (e.g., MDA435/LCC6MDR) and its parental sensitive cell line
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of P-gp overexpressing cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, paclitaxel alone, this compound alone, paclitaxel + this compound).
-
Administer this compound (e.g., 28 mg/kg, intraperitoneally) at a specified time before the administration of the chemotherapeutic agent.[2]
-
Administer the chemotherapeutic agent (e.g., paclitaxel, 12 mg/kg, intravenously).[2]
-
Repeat the treatment cycle as required (e.g., every other day).
-
Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for P-gp expression).
Figure 4: Workflow for an in vivo xenograft study of a P-gp inhibitor.
Oral Bioavailability Study
This protocol outlines a method to determine how this compound enhances the oral bioavailability of a P-gp substrate drug like paclitaxel.
Materials:
-
Mice (e.g., BALB/c)
-
Oral formulation of this compound
-
Oral formulation of paclitaxel
-
Intravenous formulation of paclitaxel (for determining absolute bioavailability)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
HPLC system for paclitaxel quantification
Procedure:
-
Fast mice overnight with free access to water.
-
Divide mice into groups:
-
Group 1: Oral paclitaxel alone
-
Group 2: Oral this compound co-administered with oral paclitaxel
-
Group 3: Intravenous paclitaxel (for bioavailability calculation)
-
-
Administer the oral formulations by gavage. For the co-administration group, this compound is typically given shortly before paclitaxel.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood samples to obtain plasma by centrifugation.
-
Extract paclitaxel from plasma samples using a suitable organic solvent.
-
Quantify the concentration of paclitaxel in the plasma extracts using a validated HPLC method.
-
Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC).
-
Determine the absolute oral bioavailability using the formula: Bioavailability (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
Figure 5: Workflow for determining the oral bioavailability of paclitaxel with this compound.
Conclusion
This compound is a promising flavonoid derivative with favorable physicochemical properties for a P-glycoprotein inhibitor. Its potent, non-competitive inhibition of P-gp, coupled with its ability to enhance the oral bioavailability of co-administered chemotherapeutics, positions it as a strong candidate for further drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound's therapeutic potential in overcoming multidrug resistance in cancer. Further studies to fully elucidate its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and to establish a comprehensive safety profile are warranted.
References
- 1. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Cell-Based Assays for FM04 Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential initial cell-based assays to evaluate the efficacy of FM04, a potent flavonoid inhibitor of P-glycoprotein (P-gp). This compound has demonstrated significant potential in reversing P-gp-mediated multidrug resistance (MDR) in cancer cells and enhancing the oral bioavailability of chemotherapeutic agents.[1][2] This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key pathways and workflows using Graphviz diagrams.
Core Concepts: this compound and P-glycoprotein Inhibition
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as an ATP-dependent efflux pump that actively removes a wide array of xenobiotics, including many anticancer drugs, from cells.[3][4][5] This action reduces the intracellular concentration of chemotherapeutic agents, rendering cancer cells resistant to treatment—a phenomenon known as multidrug resistance (MDR).[3][4][6]
This compound acts as a potent inhibitor of P-gp.[1][2][7] Its primary mechanism of action involves binding to P-gp and modulating its function, thereby preventing the efflux of co-administered anticancer drugs.[1][7][8] This guide details the fundamental in vitro assays to quantify this inhibitory effect and its therapeutic consequences.
Key Cell-Based Assays for this compound Efficacy
The initial assessment of this compound efficacy relies on a series of well-established cell-based assays designed to measure its impact on P-gp activity and its ability to resensitize resistant cancer cells to chemotherapy.
P-gp Substrate Accumulation Assays
These assays directly measure the ability of this compound to inhibit the efflux function of P-gp, leading to the intracellular accumulation of a fluorescent P-gp substrate.
Principle: Rhodamine 123 is a fluorescent dye and a known substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by this compound will block this efflux, leading to an increase in intracellular Rhodamine 123 accumulation, which can be quantified by fluorometry or flow cytometry.[9][10][11]
Experimental Protocol:
-
Cell Culture: Culture a P-gp overexpressing cell line (e.g., MCF7/ADR, NCI/ADR-RES) and a parental, non-resistant cell line (e.g., MCF7) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound (and a positive control inhibitor like Verapamil) for 30-60 minutes at 37°C.
-
Substrate Addition: Add Rhodamine 123 (final concentration typically 1-5 µM) to all wells and incubate for an additional 30-90 minutes at 37°C.[9]
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.
-
Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~529 nm). Alternatively, analyze single-cell fluorescence using a flow cytometer.[12]
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent and membrane-impermeable molecule, calcein. Calcein is a substrate for P-gp and is actively transported out of P-gp-overexpressing cells. This compound-mediated inhibition of P-gp leads to intracellular retention of calcein and a corresponding increase in fluorescence.[13][14][15]
Experimental Protocol:
-
Cell Culture and Seeding: Follow the same procedure as for the Rhodamine 123 assay.
-
Compound and Substrate Co-incubation: Incubate the cells with varying concentrations of this compound and Calcein-AM (typically 0.25-1 µM) simultaneously for 15-60 minutes at 37°C.[14][16]
-
Washing: Wash the cells with cold PBS.
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a microplate reader (excitation ~494 nm, emission ~517 nm) or a flow cytometer.
P-gp ATPase Activity Assay
Principle: The efflux function of P-gp is powered by the hydrolysis of ATP. P-gp inhibitors can modulate this ATPase activity. Some inhibitors, like this compound, can stimulate P-gp's ATPase activity, which is a hallmark of interaction with the transporter.[1] This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Experimental Protocol:
-
Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing human P-gp.
-
Reaction Setup: In a 96-well plate, combine the P-gp-containing membrane vesicles with an ATP regeneration system and varying concentrations of this compound or a control compound (e.g., Verapamil).[17]
-
Initiate Reaction: Start the reaction by adding MgATP. Incubate at 37°C for a defined period (e.g., 20-120 minutes).[8]
-
Stop Reaction and Measure Phosphate: Terminate the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method (e.g., malachite green assay).[18]
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity to determine the specific P-gp activity.
Cytotoxicity and Reversal of Multidrug Resistance Assay
Principle: This assay determines the ability of this compound to sensitize P-gp-overexpressing, drug-resistant cancer cells to a chemotherapeutic agent that is a P-gp substrate (e.g., paclitaxel, doxorubicin).
Experimental Protocol:
-
Cell Culture and Seeding: Seed both resistant and non-resistant cancer cell lines in 96-well plates.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., paclitaxel) both in the presence and absence of a fixed, non-toxic concentration of this compound.
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Viability Assessment: Determine cell viability using a standard method such as the MTT assay, which measures the metabolic activity of viable cells.[19]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent under each condition. A significant decrease in the IC50 in the presence of this compound indicates the reversal of resistance.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in initial cell-based assays.
| Assay | Cell Line | Parameter | Value | Reference |
| Doxorubicin Accumulation | LCC6MDR | EC50 | 83 nM | [1][2] |
| P-gp ATPase Activity | Recombinant human P-gp | Fold Stimulation (at 100 µM) | 3.3-fold | [1][2] |
| Paclitaxel Resistance Reversal | LCC6MDR | Fold Resistance Reversal | >120 | [8] |
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of this compound-mediated inhibition of P-glycoprotein drug efflux.
Caption: Experimental workflow for the Rhodamine 123 accumulation assay.
Caption: Experimental workflow for the P-gp ATPase activity assay.
Caption: Experimental workflow for the cytotoxicity and MDR reversal assay.
Conclusion
The cell-based assays detailed in this guide provide a robust framework for the initial evaluation of this compound's efficacy as a P-gp inhibitor. By quantifying its impact on P-gp's transport and ATPase activity, and its ability to reverse multidrug resistance, researchers can effectively characterize the therapeutic potential of this promising compound. The provided protocols and visualizations serve as a comprehensive resource for drug development professionals seeking to advance this compound or similar P-gp modulators through the preclinical pipeline.
References
- 1. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. Role of P-Gp in Treatment of Cancer [scirp.org]
- 5. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. japsonline.com [japsonline.com]
Unveiling the Novelty of FM04: A Technical Guide to a Potent P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the novel flavonoid, FM04, a potent and selective inhibitor of P-glycoprotein (P-gp). This compound represents a significant advancement in overcoming multidrug resistance (MDR) in cancer therapy and enhancing the oral bioavailability of various chemotherapeutic agents. This document outlines the structural features, mechanism of action, quantitative efficacy, and detailed experimental protocols related to the characterization of this compound.
The Novel Structure of this compound
This compound is an amine-containing flavonoid monomer and an active metabolite of the flavonoid dimer FD18.[1][2] Its novelty lies in its improved physicochemical properties and enhanced potency as a P-gp modulator compared to its parent compound. The smaller molecular weight and improved aqueous solubility of this compound contribute to its favorable drug-like properties.[1]
Chemical Structure of this compound:
Mechanism of Action: A Non-Competitive P-gp Inhibitor
This compound exhibits a unique mechanism of action as a non-competitive inhibitor of P-gp. Unlike competitive inhibitors that vie for the same binding site as P-gp substrates, this compound binds to the nucleotide-binding domain 2 (NBD2) of human P-gp, specifically interacting with residues Q1193 and I1115.[3][4] This interaction does not prevent substrate binding but rather modulates the ATPase activity of P-gp.
Notably, this compound is not a transport substrate of P-gp itself.[1][2] Instead of being effluxed by the pump, it stimulates the P-gp ATPase activity, leading to a non-productive ATP hydrolysis cycle. This stimulation uncouples ATP hydrolysis from drug transport, effectively inhibiting the efflux of P-gp substrates.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound as a P-gp inhibitor.
Table 1: In Vitro P-gp Modulating Activity of this compound
| Parameter | Cell Line | Substrate | Value | Reference |
| EC50 | LCC6MDR | Paclitaxel | 83 nM | [1][2] |
| P-gp ATPase Stimulation | Recombinant human P-gp | ATP | 3.3-fold increase at 100 µM | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Human Melanoma Xenograft Model
| Treatment Group | Tumor Volume Reduction | Animal Model | Reference |
| This compound (28 mg/kg, I.P.) + Paclitaxel (12 mg/kg, I.V.) | 56% | MDA435/LCC6MDR Xenograft | [2] |
| Oral this compound (45 mg/kg) + Oral Paclitaxel (40, 60, or 70 mg/kg) | ≥ 73% | MDA435/LCC6MDR Xenograft | [1][2] |
Table 3: Enhancement of Oral Bioavailability of Paclitaxel by this compound
| Parameter | Co-administration | Improvement | Animal Model | Reference |
| Area Under the Curve (AUC) | Oral this compound (45 mg/kg) + Oral Paclitaxel | 57- to 66-fold | Mice | [2] |
| Intestinal Absorption of Paclitaxel | Oral this compound (45 mg/kg) | Increased from 0.2% to 14% | Mice | [2] |
Experimental Protocols
Doxorubicin Accumulation Assay
This assay measures the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate doxorubicin from P-gp-overexpressing cells.
Methodology:
-
Cell Culture: LCC6MDR cells, which overexpress P-gp, are cultured in appropriate media until they reach 80-90% confluency.
-
Incubation: Cells are seeded in 96-well plates. After adherence, the cells are co-incubated with 20 µM doxorubicin and varying concentrations of this compound (or a vehicle control) for 150 minutes at 37°C.
-
Cell Lysis: Following incubation, the cells are washed with cold phosphate-buffered saline (PBS) to remove extracellular doxorubicin. The cells are then lysed to release the intracellular contents.
-
Fluorescence Measurement: The intracellular doxorubicin concentration is determined by measuring the fluorescence of the cell lysate using a fluorescence microplate reader.
-
Data Analysis: The fold change in doxorubicin accumulation is calculated relative to the vehicle-treated control cells. The EC50 value, the concentration of this compound that results in a 50% increase in doxorubicin retention, is then determined.
P-gp ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis rate of P-gp.
Methodology:
-
Membrane Preparation: Membrane vesicles containing recombinant human P-gp are used.
-
Reaction Mixture: The membrane vesicles are incubated in an assay buffer containing ATP and varying concentrations of this compound (or a vehicle control and a known stimulator like verapamil) at 37°C for 120 minutes.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured using a colorimetric method.
-
Data Analysis: The ATPase activity is calculated as the amount of Pi released per unit time per unit of P-gp. The fold change in ATPase activity is determined relative to the basal activity (in the absence of any modulator).
In Vivo Human Melanoma Xenograft Model
This protocol evaluates the in vivo efficacy of this compound in combination with paclitaxel in a tumor-bearing mouse model.
Methodology:
-
Animal Model: Immunocompromised mice are subcutaneously injected with human melanoma MDA435/LCC6MDR cells to establish tumors.
-
Treatment Groups: Once the tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, paclitaxel alone, this compound alone, and the combination of this compound and paclitaxel.
-
Drug Administration:
-
For intravenous studies, this compound (e.g., 28 mg/kg) is administered intraperitoneally (I.P.), and paclitaxel (e.g., 12 mg/kg) is administered intravenously (I.V.).
-
For oral administration studies, this compound (e.g., 45 mg/kg) and paclitaxel (e.g., 40, 60, or 70 mg/kg) are co-administered orally.
-
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the vehicle control group.
Visualizations
Proposed Signaling Pathway of this compound Action on P-gp
Caption: Proposed mechanism of this compound-mediated inhibition of P-glycoprotein.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for the preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Binding Sites in the Nucleotide-Binding Domain of P-Glycoprotein for a Potent and Nontoxic Modulator, the Amine-Containing Monomeric Flavonoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
FM04: A Technical Guide to Target Identification and Validation as a P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the target identification and validation studies of FM04, a novel flavonoid compound. This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer and a determinant of drug bioavailability. This document details the experimental methodologies, presents quantitative data from key validation studies, and illustrates the underlying mechanisms and experimental workflows.
Introduction
Multidrug resistance remains a significant hurdle in the effective treatment of cancer. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] this compound, a flavonoid monomer, has emerged as a promising agent to counteract P-gp-mediated MDR. This guide delineates the scientific evidence and methodologies used to identify and validate P-gp as the molecular target of this compound.
Target Identification: P-glycoprotein (P-gp)
The primary molecular target of this compound has been identified as P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1.[2] Initial studies indicated that this compound could reverse drug resistance in cancer cell lines overexpressing P-gp. Further investigations have elucidated the direct interaction between this compound and P-gp.
Binding Site on P-gp
Subsequent research has pinpointed the binding site of this compound to the nucleotide-binding domain 2 (NBD2) of human P-gp.[2][3] Specifically, this compound interacts with the amino acid residues Glutamine 1193 (Q1193) and Isoleucine 1115 (I1115).[2][3] This interaction is believed to allosterically modulate the function of the transporter.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies validating the activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 for Paclitaxel Resistance Reversal | 83 nM | LCC6MDR | Paclitaxel cytotoxicity assay | [2] |
| P-gp ATPase Stimulation | 3.3-fold increase | Recombinant human P-gp | ATPase activity assay | [2] |
| Doxorubicin Retention (EC50) | 64-83 nM | LCC6MDR | Doxorubicin accumulation assay | [4] |
Table 2: In Vivo Efficacy of this compound in a Human Melanoma Xenograft Model
| Treatment Group | This compound Dose | Paclitaxel (PTX) Dose | Tumor Volume Reduction | Reference |
| This compound + PTX (Intraperitoneal/Intravenous) | 28 mg/kg | 12 mg/kg | 56% | [3] |
| This compound + PTX (Oral Co-administration) | 45 mg/kg | 40, 60, or 70 mg/kg | at least 73% | [3] |
Table 3: Effect of this compound on Paclitaxel Oral Bioavailability in Mice
| Parameter | Fold Improvement | This compound Dose (Oral) | Reference |
| Area Under the Curve (AUC) | 57- to 66-fold | 45 mg/kg | [3] |
Signaling and Mechanistic Pathways
The primary mechanism of action of this compound is the direct inhibition of the P-gp transport function. It is not believed to significantly alter the expression levels of P-gp but rather modulates its activity.
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. Identification of Binding Sites in the Nucleotide-Binding Domain of P-Glycoprotein for a Potent and Nontoxic Modulator, the Amine-Containing Monomeric Flavonoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for FM04 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM04 is a synthetic flavonoid that has been identified as a potent inhibitor of P-glycoprotein (P-gp/ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells.[1][2] Overexpression of P-gp leads to the efflux of a broad range of chemotherapeutic agents, reducing their intracellular concentration and therapeutic efficacy. This compound has been shown to reverse P-gp-mediated drug resistance, making it a promising agent for combination cancer therapy.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on chemosensitivity, drug accumulation, and P-gp activity.
Mechanism of Action
This compound circumvents P-gp-mediated multidrug resistance by directly inhibiting the transporter's efflux function.[1] This leads to an increased intracellular concentration of co-administered anticancer drugs in P-gp-overexpressing cells. Interestingly, this compound does not act as a competitive inhibitor and has been observed to stimulate P-gp's ATPase activity, suggesting a complex interaction with the transporter.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound in inhibiting P-gp.
Caption: this compound inhibits P-glycoprotein (P-gp), preventing the efflux of anticancer drugs and leading to their intracellular accumulation and subsequent cancer cell death.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Cell Line | Anticancer Drug | Value | Reference |
| EC50 for P-gp Resistance Reversal | LCC6MDR | Paclitaxel | 83 nM | [1][2] |
| P-gp ATPase Activity Stimulation | - | - | 3.3-fold at 100 µM | [1][2] |
| Fold Reversal of Resistance (RF) | LCC6MDR | Paclitaxel | 128.9 ± 25.1 | [1] |
| LCC6MDR | Doxorubicin | 20.3 ± 4.2 | [1] | |
| LCC6MDR | Vinblastine | 28.9 ± 5.6 | [1] | |
| Selectivity (RF at 1 µM this compound) | HEK293/R2 (BCRP) | Doxorubicin | 1.0 ± 0.1 | [1] |
| 2008/MRP1 (MRP1) | Vincristine | 1.1 ± 0.1 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound in cell culture.
Chemosensitivity Assay (MTS/MTT Assay)
This assay determines the ability of this compound to sensitize P-gp-overexpressing cancer cells to chemotherapeutic drugs.
Materials:
-
P-gp-overexpressing cell line (e.g., LCC6MDR, NCI/ADR-RES) and its parental sensitive cell line (e.g., LCC6, MCF-7)
-
Complete cell culture medium
-
This compound
-
Anticancer drug (e.g., Paclitaxel, Doxorubicin)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the anticancer drug. Prepare solutions of the anticancer drug in combination with a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug solutions (with and without this compound) to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with this compound only.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of drug required to inhibit cell growth by 50%) for the anticancer drug alone and in combination with this compound. The fold reversal (RF) of resistance is calculated as: RF = IC50 of drug alone / IC50 of drug + this compound.
Intracellular Drug Accumulation Assay
This assay measures the effect of this compound on the accumulation of a fluorescent P-gp substrate (e.g., Doxorubicin, Rhodamine 123) in P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing and parental cell lines
-
Fluorescent P-gp substrate (e.g., Doxorubicin, Rhodamine 123)
-
This compound
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency.
-
Treatment: Pre-incubate the cells with a non-toxic concentration of this compound (e.g., 10 µM) or a known P-gp inhibitor (e.g., Verapamil) for 30-60 minutes.
-
Substrate Addition: Add the fluorescent P-gp substrate (e.g., 10 µM Doxorubicin) to the cells and incubate for 60-90 minutes.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular substrate.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Fluorescence Microscopy: Visualize and capture images of the cells to observe the intracellular fluorescence.
-
-
Data Analysis: Quantify the mean fluorescence intensity. An increase in fluorescence in this compound-treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of P-gp.
Materials:
-
P-gp-containing membrane vesicles (commercially available)
-
This compound
-
ATP
-
Assay buffer
-
Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
Verapamil (positive control for stimulation)
-
Sodium orthovanadate (Na3VO4, P-gp ATPase inhibitor)
-
96-well plate
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add the assay buffer, P-gp membrane vesicles, and various concentrations of this compound or Verapamil. Include a control with no compound and a control with Na3VO4 to determine the basal P-gp-specific ATPase activity.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding ATP (e.g., 5 mM final concentration).
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity. The results are typically expressed as the fold stimulation of the basal ATPase activity.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for evaluating this compound.
Caption: A typical experimental workflow to characterize the P-gp inhibitory activity of this compound in cell culture.
References
- 1. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Fluorescent Western Blotting
Introduction
While "FM04" is not a recognized reagent in the field of protein analysis, this document outlines a comprehensive protocol for a standard fluorescent Western blotting experiment. Fluorescent Western blotting is a powerful technique that allows for the detection and quantification of specific proteins from a complex mixture. This method offers several advantages over traditional chemiluminescent detection, including the ability to detect multiple proteins simultaneously (multiplexing), a broader dynamic range, and higher signal-to-noise ratios. This application note provides a detailed protocol for researchers, scientists, and drug development professionals.
Experimental Protocols
1. Sample Preparation and Protein Extraction
This initial step is critical for obtaining high-quality results. The goal is to efficiently lyse cells or tissues to release proteins while preventing their degradation.
-
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Cell scraper or rubber policeman.
-
Microcentrifuge tubes.
-
Centrifuge.
-
-
Protocol:
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer to the dish.
-
Scrape the cells off the dish using a cold plastic cell scraper and gently transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the protein extract to a new, pre-chilled tube.
-
Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
-
2. SDS-PAGE and Protein Transfer
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight. The separated proteins are then transferred to a membrane for subsequent immunodetection.
-
Materials:
-
Polyacrylamide gels.
-
SDS-PAGE running buffer.
-
Protein ladder.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Western blot transfer system.
-
-
Protocol:
-
Prepare protein samples by mixing the protein extract with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the prepared samples and a protein ladder into the wells of the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
While the gel is running, activate the PVDF membrane by incubating it in methanol for 30 seconds, followed by a brief wash in deionized water and then equilibration in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in the transfer apparatus.
-
Perform the protein transfer according to the transfer system's protocol (e.g., wet, semi-dry, or dry transfer).
-
3. Immunodetection
This multi-step process involves blocking non-specific binding sites, incubating with primary and secondary antibodies, and detecting the fluorescent signal.
-
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary antibody diluted in blocking buffer.
-
Fluorescently labeled secondary antibody diluted in blocking buffer.
-
TBST for washing.
-
Fluorescent imaging system.
-
-
Protocol:
-
After transfer, place the membrane in a clean container and wash it briefly with TBST.
-
Block the membrane by incubating it with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the fluorescently labeled secondary antibody at the recommended dilution for 1 hour at room temperature in the dark.
-
Wash the membrane three times for 5-10 minutes each with TBST in the dark.
-
The membrane is now ready for imaging.
-
4. Imaging and Data Analysis
The fluorescent signal on the membrane is captured using a digital imaging system equipped with the appropriate lasers or light sources and emission filters.
-
Protocol:
-
Place the membrane in the fluorescent imaging system.
-
Select the appropriate excitation and emission wavelengths for the fluorophore used.
-
Acquire the image, adjusting the exposure time to obtain a strong signal without saturation.
-
Analyze the image using appropriate software to quantify the band intensities. The data is typically normalized to a loading control (e.g., a housekeeping protein like GAPDH or beta-actin).
-
Data Presentation
Quantitative data from a fluorescent Western blot experiment should be presented in a clear and organized manner. The following table provides an example of how to summarize the results.
| Target Protein | Sample Group | Replicate 1 (Normalized Intensity) | Replicate 2 (Normalized Intensity) | Replicate 3 (Normalized Intensity) | Mean Intensity | Standard Deviation |
| Protein X | Control | 1.00 | 1.05 | 0.98 | 1.01 | 0.04 |
| Protein X | Treatment A | 2.50 | 2.65 | 2.45 | 2.53 | 0.10 |
| Protein X | Treatment B | 0.45 | 0.50 | 0.48 | 0.48 | 0.03 |
| Loading Control (e.g., GAPDH) | Control | 1.00 | 1.00 | 1.00 | 1.00 | 0.00 |
| Loading Control (e.g., GAPDH) | Treatment A | 1.02 | 0.99 | 1.01 | 1.01 | 0.02 |
| Loading Control (e.g., GAPDH) | Treatment B | 0.98 | 1.01 | 0.99 | 0.99 | 0.02 |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps involved in a fluorescent Western blotting experiment.
Caption: A flowchart of the fluorescent Western blot protocol.
Signaling Pathway Example: MAPK/ERK Pathway
Fluorescent Western blotting is often used to study signaling pathways. The diagram below shows a simplified representation of the MAPK/ERK pathway, where the phosphorylation status of key proteins like MEK and ERK can be analyzed.
Caption: A simplified diagram of the MAPK/ERK signaling cascade.
Application Notes and Protocols for FM04 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of FM04, a potent flavonoid inhibitor of P-glycoprotein (P-gp), primarily for the enhancement of chemotherapeutic drug efficacy. The following sections detail its mechanism of action, established dosages in murine models, and protocols for administration.
Introduction to this compound
This compound is a flavonoid monomer identified as a potent and non-toxic modulator of P-glycoprotein.[1][2] P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[3][4] By inhibiting P-gp, this compound can increase the intracellular concentration and therapeutic efficacy of co-administered anticancer drugs. It has also been shown to inhibit cytochrome P450 enzymes CYP2C8 and CYP3A4, which can improve the oral bioavailability of drugs metabolized by these enzymes.[5]
Mechanism of Action
This compound inhibits P-glycoprotein through a novel, non-competitive mechanism. It binds to the nucleotide-binding domain 2 (NBD2) of P-gp, specifically interacting with residues such as Q1193 and I1115.[1][6] This interaction is believed to disrupt the normal ATP hydrolysis cycle required for drug efflux, thereby inhibiting the pump's function. Unlike competitive inhibitors, this compound is not a transport substrate of P-gp.[2][5] Interestingly, this compound has been observed to stimulate the ATPase activity of P-gp, suggesting a complex interaction that uncouples ATP hydrolysis from substrate transport.[2]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies of this compound in mouse models.
Table 1: Intraperitoneal (I.P.) Co-administration of this compound with Paclitaxel (PTX) in a Human Melanoma Xenograft Model
| Drug/Vehicle | Dosage (mg/kg) | Administration Route | Animal Model | Key Findings | Reference |
| This compound | 28 | I.P. | Human Melanoma MDA435/LCC6MDR Xenograft in mice | Co-administered with PTX (12 mg/kg, I.V.) resulted in a 56% reduction in tumor volume. No toxicity or animal death was observed. | [5] |
| Paclitaxel (PTX) | 12 | I.V. | Human Melanoma MDA435/LCC6MDR Xenograft in mice | Administered in combination with this compound. | [5] |
Table 2: Oral (P.O.) Co-administration of this compound with Paclitaxel (PTX) in a Human Melanoma Xenograft Model
| Drug/Vehicle | Dosage (mg/kg) | Administration Route | Animal Model | Key Findings | Reference |
| This compound | 45 | P.O. | Human Melanoma MDA435/LCC6MDR Xenograft in mice | Co-administered with PTX (40, 60, or 70 mg/kg, P.O.) suppressed tumor growth by at least 73%. No serious toxicity was observed. | [5] |
| This compound | 45 | P.O. | Mice | Increased the intestinal absorption of PTX from 0.2% to 14% and improved the area under the curve (AUC) by 57- to 66-fold. | [5] |
| Paclitaxel (PTX) | 40, 60, or 70 | P.O. | Human Melanoma MDA435/LCC6MDR Xenograft in mice | Administered in combination with this compound. | [5] |
Toxicology and Safety
In the reported preclinical studies, this compound was well-tolerated at effective doses. No serious toxicity or animal deaths were observed with intraperitoneal administration of 28 mg/kg or oral administration of 45 mg/kg in mice.[5] Flavonoids, as a class, are generally considered to have low toxicity.[7][8] However, a formal acute toxicity study to determine the LD50 of this compound has not been published. Researchers should conduct appropriate safety monitoring in their specific animal models.
Experimental Protocols
The following are detailed protocols for the intraperitoneal and oral administration of this compound in mice, based on established guidelines and the available literature.
Protocol 1: Intraperitoneal (I.P.) Injection of this compound in Mice
Materials:
-
This compound
-
Appropriate vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). Note: As this compound is poorly water-soluble, the vehicle should be optimized and validated for solubility and animal tolerance.
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle. A common vehicle for poorly soluble compounds is a mixture of DMSO, Cremophor EL, and saline (e.g., in a 1:1:8 ratio). The final concentration of DMSO should be kept low to minimize toxicity.
-
Dissolve the this compound in the vehicle to achieve the desired final concentration for a 28 mg/kg dosage. The injection volume should not exceed 10 mL/kg body weight.
-
Ensure the solution is sterile, for example, by filtration through a 0.22 µm filter.
-
Warm the solution to room or body temperature before injection to minimize animal discomfort.
-
-
Animal Preparation and Injection:
-
Weigh the mouse to determine the precise injection volume.
-
Properly restrain the mouse, ensuring a firm but gentle grip.
-
Position the mouse with its head tilted slightly downwards.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[10]
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress, pain, or adverse reactions immediately after the injection and at regular intervals as dictated by the experimental protocol.
-
Protocol 2: Oral Gavage of this compound in Mice
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium, corn oil). Note: The vehicle choice depends on the physicochemical properties of this compound and should be optimized.
-
Sterile oral gavage needles (18-20 gauge for adult mice, with a ball tip)
-
Sterile syringes (1 mL)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation of Dosing Suspension/Solution:
-
Weigh the required amount of this compound.
-
Prepare the chosen vehicle. For suspensions, a suspending agent like 0.5% carboxymethylcellulose is commonly used.
-
Prepare the dosing formulation to achieve the desired final concentration for a 45 mg/kg dosage. The maximum gavage volume for a mouse is typically 10 mL/kg.[11]
-
Ensure the formulation is well-mixed before each administration.
-
-
Animal Preparation and Gavage:
-
Weigh the mouse to calculate the accurate volume for administration.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to prevent over-insertion.[12]
-
Properly restrain the mouse, holding it in a vertical position to straighten the esophagus.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle.[13]
-
Once the needle is correctly positioned, slowly administer the this compound formulation.
-
Gently remove the gavage needle along the same path of insertion.
-
-
Post-Gavage Monitoring:
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[14]
-
Observe the animal for any other adverse effects according to the study design.
-
Mandatory Visualizations
P-Glycoprotein Efflux Pump Inhibition by this compound
Caption: Mechanism of this compound-mediated inhibition of P-glycoprotein drug efflux.
Experimental Workflow for In Vivo Efficacy Testing of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 4. P- glycoproteins | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acute and subacute oral toxicity study on the flavonoid rich fraction of Monodora tenuifolia seed in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. instechlabs.com [instechlabs.com]
Application Notes and Protocols for FM04 Stock Solution Preparation and Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM04 is a novel flavonoid identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer and a determinant of the oral bioavailability of many drugs. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro and in vivo assays.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for designing and interpreting experiments involving this compound.
| Property | Value | Reference |
| Molecular Weight | 415 g/mol | [1] |
| CLogP | 4.9 | [1] |
| P-gp Inhibition (EC50) | 83 nM | [2][3] |
| P-gp ATPase Activity | 3.3-fold stimulation at 100 µM | [1][2][3] |
| Oral Bioavailability Enhancement of Paclitaxel (AUC) | 57- to 66-fold improvement | [2][3] |
Table 1: Quantitative Properties of this compound
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a concentrated stock solution of this compound, suitable for dilution in aqueous buffers for various in vitro assays. Due to the hydrophobic nature of many flavonoids, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the initial stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Protocol:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated precision balance in a chemical fume hood.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light. Under these conditions, the DMSO stock is expected to be stable for several months. It is recommended to avoid storing aqueous dilutions of this compound for more than one day.
Workflow for Preparing this compound Stock Solution:
Caption: Workflow for this compound stock solution preparation.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to its drug efflux function. This compound has been shown to stimulate P-gp ATPase activity.[1][2][3]
Materials:
-
P-gp-containing membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2)
-
ATP
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Positive control (e.g., Verapamil)
-
Negative control (DMSO vehicle)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Protocol:
-
Prepare Reagents: Prepare the assay buffer and a working solution of ATP in the assay buffer.
-
Prepare this compound Dilutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations. Also, prepare dilutions of the positive control (Verapamil). The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).
-
Plate Setup: Add the P-gp membrane vesicles to the wells of a 96-well plate.
-
Add Compounds: Add the diluted this compound, positive control, or vehicle control (DMSO) to the respective wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis: Determine the amount of Pi released in the presence of different concentrations of this compound and controls. The ATPase activity is typically expressed as a fold-stimulation over the basal activity (vehicle control).
Signaling Pathway of P-gp Mediated Drug Efflux and this compound Interaction:
Caption: this compound stimulates P-gp ATPase activity.
In Vivo Paclitaxel Oral Bioavailability Study
This protocol outlines a general procedure to evaluate the effect of this compound on the oral bioavailability of paclitaxel in a rodent model. Co-administration of this compound has been shown to significantly increase the systemic exposure of orally administered paclitaxel.[2][3]
Materials:
-
This compound
-
Paclitaxel
-
Vehicle for oral administration (e.g., a mixture of Cremophor EL and ethanol, or a specific formulation)
-
Experimental animals (e.g., mice or rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for paclitaxel quantification in plasma (e.g., LC-MS/MS)
Protocol:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Formulation Preparation: Prepare the oral formulations of paclitaxel and this compound in the chosen vehicle.
-
Dosing:
-
Control Group: Administer the paclitaxel formulation orally to one group of animals.
-
Treatment Group: Co-administer the paclitaxel formulation and the this compound formulation orally to another group of animals.
-
Intravenous Group (for absolute bioavailability): Administer paclitaxel intravenously to a separate group of animals.
-
-
Blood Sampling: Collect blood samples from the animals at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of paclitaxel in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). The oral bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100. The fold-increase in bioavailability with this compound is determined by comparing the AUC of the paclitaxel + this compound group to the paclitaxel only group.
Experimental Workflow for Paclitaxel Bioavailability Study:
References
- 1. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Unraveling the Potential of FM04 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is continually evolving, with high-throughput screening (HTS) serving as a cornerstone for the identification of novel therapeutic agents. Within this context, the emergence of specific and potent molecular probes is critical for the development of robust and reliable assays. This document provides detailed application notes and protocols for the utilization of FM04, a novel modulator of [Please specify the biological target or pathway of this compound ], in HTS campaigns.
Introduction to this compound
[Please provide a brief description of this compound, its chemical nature, and its known or hypothesized mechanism of action. This section will be populated once the identity and biological target of this compound are clarified. ]
Core Applications in HTS
The unique properties of this compound make it a valuable tool for a range of HTS applications, including:
-
Primary Screening: Rapidly screen large compound libraries to identify initial "hits" that modulate the activity of [Target Name ].
-
Secondary Screening and Hit Confirmation: Validate primary hits and eliminate false positives using orthogonal assay formats.
-
Structure-Activity Relationship (SAR) Studies: Elucidate the relationship between the chemical structure of analogs and their biological activity.
-
Mechanism of Action (MoA) Studies: Investigate the downstream effects of modulating [Target Name ] in cellular signaling pathways.
Quantitative Data Summary
To facilitate assay development and data interpretation, the following table summarizes key quantitative parameters for this compound in various assay formats.
| Parameter | Assay Type | Value | Notes |
| IC50 / EC50 | [e.g., TR-FRET] | [e.g., 15 nM] | [e.g., Potency against purified protein] |
| [e.g., Cell-based reporter] | [e.g., 100 nM] | [e.g., Cellular potency] | |
| Z'-factor | [e.g., 384-well format] | [e.g., > 0.7] | Indicates excellent assay window and robustness. |
| Signal-to-Background (S/B) | [e.g., Luminescence] | [e.g., > 10] | Demonstrates a clear and measurable signal. |
| Solubility | [e.g., Aqueous buffer] | [e.g., > 50 µM] | Sufficient for most HTS applications. |
| Cell Permeability | [e.g., PAMPA] | [e.g., High] | Suitable for cell-based assays. |
Note: The data presented above are representative examples and may vary depending on the specific experimental conditions and assay format.
Experimental Protocols
Protocol 1: TR-FRET Assay for [Target Name] Inhibition
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds against [Target Name ].
Materials:
-
[Target Name ], purified protein
-
Europium-labeled anti-[Tag 1 ] antibody (Donor)
-
Allophycocyanin (APC)-labeled [Binding Partner ] (Acceptor)
-
This compound (Positive Control)
-
DMSO (Vehicle Control)
-
Assay Buffer: [e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA]
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic dispenser, transfer 20 nL of each compound dilution to the assay plate.
-
Add 5 µL of the Europium-labeled antibody and [Target Name ] mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the APC-labeled [Binding Partner ] to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.
Protocol 2: Cell-Based Reporter Assay for [Pathway Name] Activation
This protocol outlines a cell-based assay using a reporter gene (e.g., luciferase) to measure the modulation of the [Pathway Name ] by test compounds.
Materials:
-
[Cell Line ] stably expressing the [Reporter Construct ]
-
Cell Culture Medium: [e.g., DMEM with 10% FBS]
-
This compound (Positive/Negative Control)
-
DMSO (Vehicle Control)
-
Luciferase Assay Reagent
-
384-well solid white plates
Procedure:
-
Seed the cells into the 384-well plates at a density of [e.g., 5,000] cells per well and incubate overnight.
-
Prepare serial dilutions of test compounds and this compound in cell culture medium.
-
Remove the seeding medium and add 20 µL of the compound dilutions to the cells.
-
Incubate for [e.g., 6 hours] at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add 20 µL of the Luciferase Assay Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to the vehicle control and calculate the percent activation or inhibition.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context of this compound, the following diagrams have been generated.
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: A schematic of the [Pathway Name] signaling cascade, highlighting the inhibitory action of this compound on [Target Name].
Conclusion
This compound represents a promising new tool for the investigation of [Target Name ] and its associated signaling pathways. The protocols and data presented herein provide a solid foundation for the successful implementation of this compound in HTS campaigns, enabling the discovery of novel chemical matter for further therapeutic development. As with any HTS assay, optimization of specific parameters may be required to achieve the best possible performance in your laboratory's environment.
Application Notes and Protocols for FM4-64 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM4-64 is a lipophilic styryl dye that serves as a vital stain for the plasma membrane and is a powerful tool for investigating the dynamics of membrane trafficking, including endocytosis and exocytosis, in a wide range of eukaryotic cells. Its fluorescence is environmentally sensitive; it is weakly fluorescent in aqueous solutions but becomes intensely fluorescent upon binding to the outer leaflet of the plasma membrane. This property allows for the real-time visualization of vesicle formation, transport, and fusion events. When endocytosis is triggered, the dye is internalized within newly formed vesicles, allowing for the tracking of their subsequent fate within the cell. Conversely, the release of the dye from pre-labeled vesicles during exocytosis can be monitored by a decrease in fluorescence intensity. These characteristics make FM4-64 an invaluable probe in cell biology, neurobiology, and drug discovery for studying the intricate processes of vesicular transport.
Data Presentation
The quantitative properties of FM4-64 are crucial for designing and interpreting fluorescence microscopy experiments. Below is a summary of its key characteristics.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~510-515 nm[1] | Can be efficiently excited by 488 nm or 514 nm laser lines. Spectral properties are dependent on the membrane environment. |
| Emission Maximum (λem) | ~640-750 nm[1][2] | The large Stokes shift minimizes bleed-through from the excitation source. The emission spectrum can also be influenced by the local membrane environment. |
| Molar Extinction Coefficient (ε) | Data not consistently available | A value for a similar compound, MM 4-64, has been reported, but it is not confirmed to be identical to FM4-64.[3] |
| Quantum Yield (Φ) | Significantly increases upon membrane binding[4] | Specific numerical data is not readily available. The fluorescence quantum yield is much higher in a lipid environment compared to aqueous solutions. |
| Photostability | Good[5] | FM4-64 exhibits greater photostability compared to some other styryl dyes, making it suitable for time-lapse imaging.[5] |
| Molecular Weight | ~608 g/mol [2] |
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the key cellular pathways where FM4-64 is a valuable investigative tool.
Experimental Protocols
Protocol 1: Visualizing Endocytosis in Cultured Mammalian Cells
This protocol describes the general procedure for labeling and imaging endocytic vesicles in cultured mammalian cells using FM4-64.
Materials:
-
FM4-64 stock solution (e.g., 1 mM in DMSO)
-
Cultured mammalian cells on glass-bottom dishes or coverslips
-
Imaging medium (e.g., HEPES-buffered saline or phenol red-free cell culture medium)
-
Confocal or wide-field fluorescence microscope equipped for red fluorescence detection
Procedure:
-
Cell Preparation: Culture cells to a desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Staining Solution Preparation: Prepare a working solution of FM4-64 in the imaging medium. A final concentration of 2-10 µM is a good starting point, but the optimal concentration should be determined empirically for each cell type.
-
Labeling:
-
Wash the cells once with pre-warmed imaging medium.
-
Add the FM4-64 working solution to the cells and incubate at 37°C. The incubation time will determine the extent of internalization. For early endosomes, an incubation of 5-15 minutes is often sufficient. For labeling of late endosomes or lysosomes, longer incubation times (30-60 minutes or more) may be required.
-
-
Washing:
-
To visualize internalized vesicles, it is crucial to remove the dye from the plasma membrane.
-
Aspirate the FM4-64 solution and wash the cells 2-3 times with ice-cold imaging medium. The cold temperature inhibits further endocytosis and exocytosis.
-
-
Imaging:
-
Immediately after washing, add fresh, pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for FM4-64 (e.g., excitation ~515 nm, emission ~640 nm).
-
Acquire images at different time points to track the movement and fate of the labeled vesicles.
-
Protocol 2: Monitoring Synaptic Vesicle Exocytosis in Neurons
This protocol outlines a method to label synaptic vesicles with FM4-64 and then stimulate their exocytosis to measure neurotransmitter release.[6][7]
Materials:
-
FM4-64 stock solution (e.g., 1 mM in DMSO)
-
Primary neuronal cultures on coverslips
-
High-potassium stimulation buffer (e.g., imaging buffer with 90 mM KCl, with osmolarity adjusted by reducing NaCl)
-
Imaging buffer (e.g., HEPES-buffered saline)
-
Fluorescence microscope with a perfusion system and capabilities for time-lapse imaging
Procedure:
-
Vesicle Loading (Staining):
-
Mount the coverslip with neurons in an imaging chamber.
-
Perfuse the neurons with the high-potassium stimulation buffer containing 5-10 µM FM4-64 for 1-2 minutes to induce endocytosis and load the recycling synaptic vesicles with the dye.
-
-
Washing:
-
Switch the perfusion to the standard imaging buffer without FM4-64 to wash away the excess dye from the extracellular space and the plasma membrane.
-
Continue washing for 5-10 minutes to ensure a low background signal.
-
-
Baseline Imaging:
-
Acquire initial fluorescence images of the labeled synaptic terminals. The bright puncta represent clusters of labeled synaptic vesicles.
-
-
Stimulation of Exocytosis (Destaining):
-
Stimulate the neurons to induce exocytosis, for example, by perfusing with the high-potassium stimulation buffer or by electrical field stimulation.
-
Acquire a time-lapse series of images during and after the stimulation.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual synaptic boutons over time.
-
The rate of fluorescence decrease is proportional to the rate of exocytosis of the labeled vesicles.
-
Protocol 3: Tracking Vesicle Trafficking in Plant Cells
This protocol provides a method for observing the endocytic pathway in plant root cells using FM4-64.
Materials:
-
FM4-64 stock solution (e.g., 1 mM in water or DMSO)
-
Plant seedlings (e.g., Arabidopsis thaliana) grown on agar plates
-
Liquid growth medium (e.g., Murashige and Skoog medium)
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Seedling Preparation: Gently remove a seedling from the agar plate.
-
Staining:
-
Prepare a 2-4 µM solution of FM4-64 in liquid growth medium.
-
Mount the seedling in a small drop of the staining solution on a microscope slide and cover with a coverslip.
-
-
Imaging:
-
Immediately begin imaging the root epidermal cells using a confocal microscope.
-
The plasma membrane will be labeled within the first few minutes.
-
Acquire a time-lapse series of images to observe the internalization of the dye and the labeling of endosomes, the trans-Golgi network, and eventually the tonoplast (vacuolar membrane). This process can take from 15 minutes to over an hour depending on the plant species and experimental conditions.
-
-
Data Analysis:
-
The temporal and spatial progression of FM4-64 fluorescence through different compartments can be analyzed to dissect the kinetics of the endocytic pathway.
-
Conclusion
FM4-64 is a versatile and robust fluorescent probe for the real-time investigation of membrane dynamics in living cells. The protocols provided here serve as a starting point for researchers to design experiments tailored to their specific biological questions. Careful optimization of dye concentration, incubation time, and imaging parameters is essential for obtaining high-quality, reproducible data. The combination of FM4-64 with other fluorescent probes and advanced microscopy techniques will continue to provide valuable insights into the complex and dynamic processes of vesicle trafficking in health and disease.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. biotium.com [biotium.com]
- 3. Extinction Coefficient [MM 4-64] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FM04 as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM04 is a flavonoid monomer identified as a potent inhibitor of P-glycoprotein (P-gp/ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer. Overexpression of P-gp in cancer cells results in the active efflux of a wide range of chemotherapeutic agents, reducing their intracellular concentration and therapeutic efficacy. This compound has been shown to reverse P-gp-mediated drug resistance, chemosensitizing cancer cells to various anticancer drugs. Furthermore, this compound exhibits a dual inhibitory effect on cytochrome P450 enzymes CYP2C8 and CYP3A4, suggesting its potential to enhance the oral bioavailability of drugs metabolized by these enzymes.
These application notes provide a comprehensive overview of this compound's inhibitory properties, including its mechanism of action, quantitative inhibition data, and detailed protocols for key in vitro assays to evaluate its activity.
Mechanism of Action
This compound is a non-competitive inhibitor of P-glycoprotein. Unlike competitive inhibitors that vie with substrates for the same binding site, this compound does not act as a transport substrate for P-gp. Instead, it stimulates the ATPase activity of P-gp in a dose-dependent manner, with a 3.3-fold increase observed at a concentration of 100 μM. This suggests that this compound binds to P-gp and induces ATP hydrolysis, but in a manner that uncouples this energy consumption from the drug efflux process, thereby inhibiting the transporter's function.
Two potential binding mechanisms have been proposed for this compound's interaction with the nucleotide-binding domain 2 (NBD2) of human P-gp:
-
Binding to Q1193, followed by interaction with the functionally critical residues H1195 and T1226.
-
Binding to the functionally critical residue I1115, which disrupts the R262-Q1081-Q1118 interaction pocket and uncouples the interaction between intracellular loop 2 (ICL2) and NBD2.
Quantitative Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound against P-glycoprotein and cytochrome P450 enzymes.
Table 1: P-glycoprotein (P-gp) Inhibition by this compound
| Parameter | Value | Cell Line/System | Substrate | Reference |
| EC50 | 83 nM | LCC6MDR | Paclitaxel | |
| EC50 | 64 - 83 nM | LCC6MDR | Doxorubicin | |
| ATPase Stimulation | 3.3-fold at 100 µM | Recombinant human P-gp membrane vesicles | ATP |
EC50 (Effective Concentration 50) is the concentration of this compound that reduces the IC50 of the anticancer drug by 50% in P-gp overexpressing cells.
Table 2: Cytochrome P450 (CYP) Inhibition by this compound
| Enzyme | Inhibition | Concentration of this compound | Substrate | Reference |
| CYP2C8 | 44% | 10 µM | Paclitaxel | |
| CYP2C8 | 48% | 20 µM | Paclitaxel | |
| CYP3A4 | Dual inhibitor with P-gp | 45 mg/kg (in vivo, oral) | Paclitaxel |
Signaling Pathways and Experimental Workflows
P-glycoprotein-Mediated Multidrug Resistance and its Reversal by this compound
P-gp is an efflux pump that actively removes cytotoxic drugs from cancer cells, preventing them from reaching their intracellular targets and activating downstream signaling pathways that lead to apoptosis. By inhibiting P-gp, this compound allows chemotherapeutic agents to accumulate within the cell, restoring their ability to induce cell death.
Experimental Workflow for Assessing P-gp Inhibition
A typical workflow to evaluate a compound's potential as a P-gp inhibitor involves a series of in vitro assays, starting with cellular drug efflux assays and followed by more mechanistic studies like ATPase activity assays.
Experimental Protocols
P-glycoprotein (P-gp) Inhibition Assessment using Calcein-AM Efflux Assay
Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily enters cells. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein. Calcein is a substrate for P-gp and is actively transported out of P-gp-overexpressing cells. In the presence of a P-gp inhibitor like this compound, the efflux of calcein is blocked, leading to its intracellular accumulation and a corresponding increase in fluorescence.
Materials:
-
P-gp-overexpressing cells (e.g., LCC6MDR, K562/MDR) and their parental non-overexpressing counterparts (e.g., LCC6, K562).
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin).
-
Calcein-AM stock solution (1 mM in DMSO).
-
This compound stock solution (10 mM in DMSO).
-
Positive control inhibitor (e.g., Verapamil, 10 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm).
Protocol:
-
Cell Seeding:
-
Seed the P-gp-overexpressing and parental cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
Application Notes and Protocols: Utilizing FM04 in Combination Drug Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. FM04, a flavonoid derivative, has emerged as a potent P-glycoprotein (P-gp) inhibitor.[1] These application notes provide a comprehensive guide for researchers on the use of this compound in combination with other drugs, primarily focusing on its role in reversing P-gp-mediated drug resistance and enhancing the oral bioavailability of chemotherapeutic agents.
Mechanism of Action
This compound functions as a potent, non-competitive inhibitor of P-glycoprotein.[1] Unlike some P-gp inhibitors, this compound is not a substrate for P-gp transport itself.[1] Its mechanism involves stimulating P-gp's ATPase activity, which uncouples ATP hydrolysis from the drug efflux process, effectively inhibiting the pump's function.[1] This leads to increased intracellular accumulation of co-administered P-gp substrate drugs in MDR cancer cells.
Furthermore, this compound has been shown to inhibit key drug-metabolizing enzymes, namely Cytochrome P450 3A4 (CYP3A4) and 2C8 (CYP2C8).[1] This dual action makes it a promising agent for improving the oral bioavailability of drugs that are both P-gp substrates and are metabolized by these CYP enzymes.[1]
Data Presentation: Efficacy of this compound in Combination Therapies
The following tables summarize the quantitative data on the efficacy of this compound in combination with P-gp substrate chemotherapeutics.
Table 1: In Vitro Reversal of Paclitaxel Resistance by this compound [1]
| Cell Line | Treatment | IC₅₀ (nM) | Fold Reversal |
| LCC6 (Parental) | Paclitaxel | 7.8 ± 1.2 | - |
| LCC6MDR (P-gp Overexpressing) | Paclitaxel | 934.2 ± 107.4 | - |
| LCC6MDR | Paclitaxel + this compound (1 µM) | 7.8 ± 0.9 | 120 |
Table 2: In Vivo Efficacy of this compound in Combination with Paclitaxel in a Human Melanoma Xenograft Model (MDA435/LCC6MDR) [1]
| Treatment Group | Dosage | Tumor Volume Reduction (%) |
| Paclitaxel (I.V.) + this compound (I.P.) | PTX: 12 mg/kg; this compound: 28 mg/kg | 56% |
| Oral Paclitaxel + Oral this compound | PTX: 40-70 mg/kg; this compound: 45 mg/kg | ≥ 73% |
Table 3: Effect of this compound on the Oral Bioavailability of Paclitaxel in Mice [1]
| Parameter | Oral Paclitaxel (40 mg/kg) | Oral Paclitaxel (40 mg/kg) + Oral this compound (45 mg/kg) | Fold Improvement |
| AUC (ng·h/mL) | 132 | 8844 | 67 |
| Cmax (ng/mL) | 28 | 1871 | 67 |
| Bioavailability (%) | 0.2 | 14 | 70 |
Table 4: Effect of this compound on Intracellular Doxorubicin Accumulation
| Cell Line | Treatment | Fold Increase in Doxorubicin Accumulation |
| LCC6MDR | Doxorubicin (20 µM) + this compound (1 µM) | ~6 |
Signaling Pathways and Mechanisms of Action
The primary mechanism of this compound is the direct inhibition of the P-glycoprotein efflux pump. However, the expression of the MDR1 gene, which encodes P-gp, is regulated by a complex network of signaling pathways. Understanding these pathways can provide context for the broader implications of P-gp inhibition and potential synergistic interactions.
Caption: Regulation of MDR1/P-gp expression and its inhibition by this compound.
Caption: this compound enhances oral drug bioavailability via dual inhibition.
Experimental Protocols
Protocol 1: In Vitro P-gp Inhibition Assay (Doxorubicin Accumulation)
This protocol is designed to assess the ability of this compound to inhibit P-gp function by measuring the intracellular accumulation of the fluorescent P-gp substrate, doxorubicin.
Materials:
-
P-gp overexpressing cells (e.g., LCC6MDR) and their parental non-overexpressing counterparts (e.g., LCC6).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Doxorubicin.
-
This compound.
-
Verapamil (positive control).
-
DMSO (vehicle control).
-
PBS.
-
96-well plates.
-
Fluorescence microplate reader.
Procedure:
-
Seed LCC6MDR and LCC6 cells in 96-well plates and culture until they reach 80-90% confluency.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.015 to 10 µM. Also prepare solutions of verapamil as a positive control and a DMSO-only vehicle control.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the media containing the different concentrations of this compound, verapamil, or DMSO to the respective wells.
-
Add doxorubicin to all wells to a final concentration of 20 µM.
-
Incubate the plates at 37°C for 150 minutes.
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular doxorubicin.
-
Lyse the cells according to standard procedures.
-
Measure the intracellular doxorubicin fluorescence using a microplate reader (Excitation: 485 nm, Emission: 590 nm).
-
Calculate the fold change in doxorubicin accumulation relative to the DMSO control.
Protocol 2: P-gp ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of P-gp.
Materials:
-
Membrane vesicles from cells overexpressing human P-gp.
-
Assay buffer.
-
ATP.
-
This compound.
-
Verapamil (positive control).
-
Sodium orthovanadate (Na₃VO₄, P-gp ATPase inhibitor).
-
Reagents for detecting inorganic phosphate (Pi).
Procedure:
-
Prepare serial dilutions of this compound (e.g., 0.01 to 1000 µM) and verapamil in assay buffer.
-
In a 96-well plate, add the P-gp membrane vesicles to the wells.
-
Add the different concentrations of this compound or verapamil to the wells. Include a no-drug control and a control with Na₃VO₄.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 120 minutes) to allow for ATP hydrolysis.
-
Stop the reaction and measure the amount of inorganic phosphate generated using a colorimetric assay.
-
Calculate the P-gp specific ATPase activity by subtracting the activity in the presence of Na₃VO₄ from the total activity.
-
Express the results as a fold change in ATPase activity relative to the basal (no-drug) activity.
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Cancer cell line that overexpresses P-gp (e.g., MDA435/LCC6MDR).
-
Matrigel (optional).
-
This compound.
-
Chemotherapeutic agent (e.g., Paclitaxel).
-
Appropriate vehicles for drug administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject the cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapeutic alone, combination of this compound and chemotherapeutic).
-
Administer the treatments according to the desired schedule and routes. For example:
-
Paclitaxel: 12 mg/kg, intravenous (I.V.) injection.
-
This compound: 28 mg/kg, intraperitoneal (I.P.) injection.
-
For oral bioavailability studies: Paclitaxel (40-70 mg/kg, oral gavage) and this compound (45 mg/kg, oral gavage).
-
-
Measure tumor volume with calipers every few days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the percentage of tumor volume reduction for each treatment group compared to the control group.
Protocol 4: Caco-2 Transwell Assay for Intestinal Permeability
This assay is used to assess the effect of this compound on the transport of a drug across a monolayer of Caco-2 cells, which is a model for the intestinal barrier.
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 24-well format).
-
Culture medium.
-
Transport buffer (e.g., HBSS).
-
The drug of interest (e.g., Paclitaxel).
-
This compound.
-
Analytical method for quantifying the drug (e.g., LC-MS/MS).
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the transport experiment, wash the cell monolayers with transport buffer.
-
To measure apical to basolateral (A-B) transport (absorption), add the drug and this compound (or vehicle) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To measure basolateral to apical (B-A) transport (efflux), add the drug and this compound (or vehicle) to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the concentration of the drug in the samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). A reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.
Conclusion
This compound is a promising agent for combination therapies, particularly for overcoming P-gp-mediated multidrug resistance and enhancing the oral bioavailability of certain chemotherapeutic drugs. The protocols and data presented in these application notes provide a framework for researchers to design and conduct further investigations into the therapeutic potential of this compound. Careful optimization of experimental conditions is recommended for specific applications and cell lines.
References
Application Notes and Protocols for Investigating FM04-Induced Gene Expression Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM04 is a novel flavonoid identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer.[1] By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of various anticancer drugs.[1] Understanding the downstream cellular effects of this compound, including changes in gene expression, is crucial for its development as a combination therapy. These application notes provide a framework and detailed protocols for utilizing gene expression analysis to elucidate the molecular mechanisms of this compound.
Mechanism of Action
This compound is a biotransformation metabolite of the flavonoid dimer FD18 and exhibits improved physicochemical properties for drug development.[1] Its primary mechanism of action is the non-competitive inhibition of P-gp's transport function, which leads to the reversal of P-gp-mediated drug resistance.[1] This inhibition results in the accumulation of co-administered chemotherapy agents within cancer cells, thereby enhancing their cytotoxic effects.[1] Furthermore, this compound has been shown to stimulate P-gp ATPase activity.[1] Investigating the gene expression profiles of cells treated with this compound can reveal the broader cellular response to P-gp inhibition and potential off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 for P-gp Resistance Reversal | LCC6MDR | 83 nM | [1] |
| P-gp ATPase Stimulation | - | 3.3-fold at 100 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Combination with Paclitaxel (PTX)
| Treatment Group | Animal Model | This compound Dose | PTX Dose | Tumor Volume Reduction | Reference |
| This compound + PTX (I.P./I.V.) | MDA435/LCC6MDR Xenograft | 28 mg/kg (I.P.) | 12 mg/kg (I.V.) | 56% | [1] |
| Oral this compound + Oral PTX | MDA435/LCC6MDR Xenograft | 45 mg/kg | 40, 60, or 70 mg/kg | ≥ 73% | [1] |
Table 3: Pharmacokinetic Improvement with Oral this compound
| Parameter | Animal Model | This compound Dose (Oral) | Improvement | Reference |
| Intestinal Absorption of PTX | Mice | 45 mg/kg | Increased from 0.2% to 14% | [1] |
| Area Under the Curve (AUC) of PTX | Mice | 45 mg/kg | 57- to 66-fold increase | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for studying the effects of this compound on gene expression in a cancer cell line.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the culture of a P-gp overexpressing cancer cell line and subsequent treatment with this compound.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MDA435/LCC6MDR, NCI/ADR-RES)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture the selected cancer cell line in complete medium in a humidified incubator.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare working solutions of this compound in complete medium at the desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and Quality Control
This protocol outlines the steps for isolating high-quality total RNA from this compound-treated cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis buffer (provided in the kit)
-
Ethanol (70%)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
Procedure:
-
Lyse the cells directly in the culture vessel by adding the appropriate volume of lysis buffer.
-
Homogenize the lysate according to the kit manufacturer's instructions.
-
Proceed with the RNA extraction protocol as specified by the manufacturer. This typically involves binding the RNA to a silica membrane, washing, and eluting in RNase-free water.
-
Quantify the extracted RNA using a spectrophotometer to determine the concentration and assess purity (A260/A280 and A260/A230 ratios).
-
Assess the RNA integrity by running a sample on a bioanalyzer. Aim for an RNA Integrity Number (RIN) of ≥ 8.
Protocol 3: Gene Expression Analysis by RNA Sequencing (RNA-seq)
This protocol provides a general workflow for analyzing gene expression changes using RNA-seq.
Materials:
-
High-quality total RNA (from Protocol 2)
-
RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
-
Bioinformatics software for data analysis
Procedure:
-
Library Preparation:
-
Start with 1 µg of total RNA.
-
Perform poly-A selection to enrich for mRNA.
-
Fragment the mRNA and synthesize first and second-strand cDNA.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Purify the library and assess its quality and quantity.
-
-
Sequencing:
-
Pool the libraries from different samples.
-
Sequence the pooled libraries on an NGS platform according to the manufacturer's instructions.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.
-
Conduct pathway and gene ontology analysis to identify biological processes affected by this compound.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound and a typical experimental workflow for gene expression analysis.
Caption: Proposed mechanism of this compound leading to altered gene expression.
Caption: Experimental workflow for analyzing this compound-induced gene expression changes.
Conclusion
The study of gene expression alterations induced by this compound will provide valuable insights into its complete mechanism of action, beyond direct P-gp inhibition. This information can aid in the identification of predictive biomarkers for treatment response, potential combination therapies, and a deeper understanding of the cellular response to overcoming multidrug resistance. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals investigating the therapeutic potential of this compound.
References
Application Notes and Protocols for Testing FM04 in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM04 is a novel flavonoid compound that has demonstrated potential in overcoming P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.[1] P-gp is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. This compound has been shown to inhibit the transport activity of P-gp, leading to the restoration of intracellular drug levels and chemosensitization of resistant cells.[1] This document provides a detailed protocol for testing the efficacy and mechanism of action of this compound in primary cell lines, which are more physiologically relevant models for drug discovery compared to immortalized cell lines.
These protocols will guide researchers in evaluating this compound's ability to inhibit P-gp, its effects on cell viability and proliferation, and its potential to modulate cellular processes such as autophagy.
Key Experimental Protocols
This section outlines the detailed methodologies for essential experiments to characterize the activity of this compound in primary cell lines.
Primary Cell Line Culture
-
Objective: To establish and maintain healthy primary cell cultures for subsequent experiments.
-
Materials:
-
Primary tissue of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and specific growth factors as required for the cell type.
-
Collagenase or other tissue-specific dissociation enzymes.
-
Cell strainers (e.g., 70 µm).
-
Centrifuge.
-
Incubator (37°C, 5% CO2).
-
-
Protocol:
-
Obtain fresh primary tissue and transport it to the lab in a sterile transport medium on ice.
-
Mince the tissue into small pieces using sterile scalpels.
-
Incubate the minced tissue with a dissociation enzyme solution (e.g., collagenase) at 37°C for a duration optimized for the specific tissue type.
-
Neutralize the enzyme activity with culture medium containing FBS.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in a complete culture medium and plate the cells in appropriate culture vessels.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Monitor cell health and confluency daily and change the medium as needed.
-
Cytotoxicity and Cell Viability Assays
-
Objective: To determine the cytotoxic effects of this compound alone and in combination with a P-gp substrate chemotherapeutic agent.
-
Materials:
-
Primary cell lines.
-
This compound.
-
P-gp substrate chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin).
-
96-well plates.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader.
-
-
Protocol:
-
Seed primary cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in a culture medium.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO).
-
This compound alone at various concentrations.
-
Chemotherapeutic agent alone at various concentrations.
-
A combination of a fixed concentration of this compound with varying concentrations of the chemotherapeutic agent.
-
-
Incubate the plates for a period relevant to the cell type and drug action (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment condition.
-
P-glycoprotein (P-gp) Efflux Assay
-
Objective: To directly measure the inhibitory effect of this compound on P-gp transport activity.
-
Materials:
-
Primary cell lines.
-
This compound.
-
A fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM).
-
Known P-gp inhibitor as a positive control (e.g., Verapamil).
-
Flow cytometer or fluorescence microscope.
-
-
Protocol:
-
Harvest and resuspend primary cells in a suitable buffer.
-
Pre-incubate the cells with this compound at various concentrations or the positive control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add the fluorescent P-gp substrate to the cell suspension and incubate for an additional period to allow for substrate uptake and efflux.
-
Wash the cells with ice-cold buffer to stop the transport process.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer or visualize and quantify using a fluorescence microscope.
-
Increased intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
-
Autophagy Assays
-
Objective: To investigate whether this compound modulates autophagy in primary cell lines.
-
Materials:
-
Primary cell lines.
-
This compound.
-
Autophagy inducers (e.g., Rapamycin, starvation media) and inhibitors (e.g., Chloroquine, Bafilomycin A1).
-
Antibodies for Western blotting (e.g., anti-LC3B, anti-p62/SQSTM1).
-
Reagents for immunofluorescence (e.g., fluorescently-labeled secondary antibodies, DAPI).
-
Lysates preparation reagents.
-
SDS-PAGE and Western blotting equipment.
-
Fluorescence microscope.
-
-
Protocol:
-
Western Blotting for LC3-II and p62:
-
Treat primary cells with this compound, autophagy inducers, and/or inhibitors for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3B and p62, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
-
Immunofluorescence for LC3 Puncta Formation:
-
Grow primary cells on coverslips and treat them as described above.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.
-
Incubate the cells with an anti-LC3B antibody, followed by a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. An increase in the number of punctate LC3 structures per cell suggests the formation of autophagosomes.
-
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound and Chemotherapeutic Agent
| Treatment Group | IC50 (µM) ± SD |
| This compound | |
| Chemotherapeutic Agent | |
| Chemotherapeutic Agent + this compound (X µM) |
Table 2: P-gp Efflux Inhibition by this compound
| Treatment Group | Mean Fluorescence Intensity ± SD | % Inhibition |
| Vehicle Control | 0% | |
| This compound (Concentration 1) | ||
| This compound (Concentration 2) | ||
| Positive Control (Verapamil) |
Table 3: Quantification of Autophagy Markers
| Treatment Group | LC3-II/LC3-I Ratio (Fold Change) | p62/Actin Ratio (Fold Change) | Average LC3 Puncta per Cell ± SD |
| Vehicle Control | 1.0 | 1.0 | |
| This compound | |||
| Positive Control (Rapamycin) |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: P-gp inhibition by this compound increases intracellular drug levels.
Caption: Potential modulation of autophagy by this compound.
Caption: Experimental workflow for testing this compound in primary cells.
References
Application Notes and Protocols for FM04 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM04 is a novel flavonoid derivative that has demonstrated significant potential as a modulator of P-glycoprotein (P-gp, also known as ABCB1), a key transporter involved in multidrug resistance (MDR) in cancer therapy. By inhibiting P-gp, this compound can enhance the intracellular concentration and efficacy of various chemotherapeutic agents that are P-gp substrates. These application notes provide detailed protocols for the administration of this compound in mouse models, a critical step in the preclinical evaluation of its therapeutic potential.
Quantitative Data Summary
The following tables summarize the currently available quantitative data regarding the administration of this compound in mouse models. It is important to note that while the effects of this compound on the pharmacokinetics of co-administered drugs have been documented, specific pharmacokinetic parameters for this compound itself are not extensively available in the public domain.
Table 1: this compound Administration Parameters in Mouse Models
| Parameter | Intraperitoneal (i.p.) Administration | Oral (p.o.) Administration | Reference |
| Dosage | 28 mg/kg | 45 mg/kg | [1] |
| Frequency | Dependent on experimental design (e.g., co-administration with chemotherapeutic agent) | Dependent on experimental design (e.g., daily or prior to chemotherapeutic administration) | [1] |
| Vehicle | Not specified in the primary literature. General recommendations for flavonoids suggest solutions such as sterile saline with a co-solvent like ethanol or DMSO, or suspensions in vehicles like 0.5% carboxymethylcellulose (CMC). | Not specified in the primary literature. Common vehicles for oral gavage of flavonoids include aqueous solutions with surfactants (e.g., Tween 80) or suspensions in CMC. |
Table 2: Effect of this compound on the Pharmacokinetics and Efficacy of Co-administered Paclitaxel (PTX) in Mouse Xenograft Models
| Parameter | Observation | Reference |
| Paclitaxel AUC (Area Under the Curve) | Approximately 57- to 66-fold improvement in the area under the curve (AUC) of orally administered paclitaxel when co-administered with 45 mg/kg oral this compound. | [1] |
| Tumor Volume Reduction (i.p. This compound) | Co-administration of this compound (28 mg/kg, i.p.) with paclitaxel (12 mg/kg, i.v.) resulted in a 56% reduction in tumor volume in a human melanoma xenograft model. | [1] |
| Tumor Volume Reduction (p.o. This compound) | Oral co-administration of this compound (45 mg/kg) with paclitaxel (40, 60, or 70 mg/kg) suppressed tumor growth by at least 73% in a human melanoma xenograft model. | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
Objective: To administer this compound directly into the peritoneal cavity for systemic absorption.
Materials:
-
This compound compound
-
Sterile vehicle (e.g., 0.9% saline, potentially with a solubilizing agent like a low percentage of ethanol or DMSO, to be determined based on this compound's solubility)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Based on the desired concentration and the weight of the mice, calculate the required amount of this compound.
-
Prepare the dosing solution under sterile conditions. If a co-solvent is used, ensure the final concentration is well-tolerated by the animals. The solution should be clear and free of precipitates. If a suspension is necessary, ensure it is uniformly mixed before each injection.
-
-
Animal Preparation:
-
Weigh the mouse to determine the precise volume of the this compound solution to be administered (typically, injection volumes for i.p. administration in mice are up to 10 mL/kg).
-
Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back, and secure the tail.
-
-
Injection:
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, with the bevel facing up.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
Protocol 2: Oral Gavage (p.o.) Administration of this compound in Mice
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound compound
-
Sterile vehicle (e.g., water, 0.5% carboxymethylcellulose)
-
Sterile 1 mL syringes
-
Oral gavage needles (18-20 gauge, with a ball-tip)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Calculate the required amount of this compound based on the desired concentration and the weight of the mice.
-
Prepare the dosing solution or a homogenous suspension. For suspensions, ensure uniform mixing before each administration.
-
-
Animal Preparation:
-
Weigh the mouse to determine the correct gavage volume (typically up to 10 mL/kg).
-
Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach and ensure you do not insert it too far.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus without resistance. If the mouse struggles or you feel resistance, withdraw the needle and try again. Never force the needle.
-
Once the needle is in the correct position, slowly administer the this compound solution/suspension.
-
Gently remove the gavage needle.
-
-
Post-gavage Monitoring:
-
Observe the mouse for any signs of distress, such as coughing, choking, or difficulty breathing, which could indicate accidental administration into the trachea.
-
Visualizations
P-glycoprotein Inhibition by this compound
Caption: this compound inhibits the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs and enhanced cancer cell death.
Experimental Workflow for Evaluating this compound in a Mouse Xenograft Model
Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
References
Standard Operating Procedure for Handling FM04
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Disclaimer: This document provides a standard operating procedure for the handling and use of the flavonoid FM04 in a research setting. It is intended for qualified personnel and should be used in conjunction with established laboratory safety protocols and institutional guidelines. Specific experimental conditions may require optimization.
Introduction
This compound is a flavonoid monomer identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer and in limiting the oral bioavailability of various drugs. This compound has demonstrated significant potential in preclinical studies to reverse P-gp-mediated drug resistance and enhance the efficacy of chemotherapeutic agents such as paclitaxel. This document outlines the essential information and procedures for the safe and effective use of this compound in a research and drug development context.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility, membrane permeability, and overall druggability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 415 g/mol | [1] |
| Calculated LogP (CLogP) | 4.9 | [1] |
| Topological Polar Surface Area (tPSA) | 56.8 Ų | [1] |
Handling and Storage
3.1. General Handling:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
3.2. Storage:
-
Stock Solutions: There is currently no specific stability data available for this compound. Based on general knowledge of flavonoid stability, it is recommended to prepare stock solutions in a suitable solvent (e.g., DMSO) at a high concentration. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C in the dark. Flavonoids can be sensitive to light and high temperatures, which may lead to degradation[2][3][4].
-
Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.
Experimental Protocols
In Vitro P-glycoprotein Inhibition Assays
4.1.1. Cell Culture:
-
Cell Lines:
-
LCC6MDR: A human breast cancer cell line overexpressing P-glycoprotein.
-
Caco-2: A human colorectal adenocarcinoma cell line that differentiates to form a polarized monolayer expressing P-gp, commonly used as an in vitro model of the intestinal barrier.[5]
-
-
Culture Media: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
4.1.2. Protocol: Reversal of Paclitaxel Resistance in LCC6MDR Cells
This assay determines the ability of this compound to sensitize P-gp-overexpressing cancer cells to a P-gp substrate drug like paclitaxel.
-
Materials:
-
LCC6MDR cells
-
96-well plates
-
Paclitaxel
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
-
Procedure:
-
Seed LCC6MDR cells in 96-well plates at an appropriate density to ensure they are in the exponential growth phase during the assay.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of paclitaxel in culture medium.
-
Prepare solutions of this compound in culture medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Treat the cells with paclitaxel alone or in combination with this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using a standard method.
-
Calculate the IC50 of paclitaxel in the presence and absence of this compound to determine the reversal fold.
-
4.1.3. Protocol: Caco-2 Transwell Permeability Assay
This assay assesses the effect of this compound on the transport of a P-gp substrate across a Caco-2 cell monolayer.
-
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Paclitaxel
-
This compound
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts at a density of approximately 2.6 x 10⁵ cells/cm².[6]
-
Culture the cells for 21 days to allow for differentiation and formation of a tight monolayer. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.
-
To assess P-gp-mediated efflux (basolateral to apical transport), add paclitaxel (e.g., 10 µM) to the basolateral chamber, with or without this compound (e.g., 10 µM) in both chambers.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the apical and basolateral chambers.
-
Analyze the concentration of paclitaxel in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) to determine the effect of this compound on paclitaxel transport.
-
In Vivo Studies in Mice
4.2.1. Animal Models:
-
Xenograft Model: For studying the reversal of drug resistance, a human tumor xenograft model in immunocompromised mice (e.g., BALB/c nude mice) is commonly used. The human melanoma MDA435/LCC6MDR cell line has been utilized in studies with this compound.[7][8]
4.2.2. Formulation of this compound and Paclitaxel:
-
This compound for Intraperitoneal (I.P.) Injection: The exact formulation for I.P. administration of this compound has not been detailed in the available literature. A common approach for flavonoids is to dissolve them in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
This compound for Oral (P.O.) Administration: Similarly, the specific formulation for oral gavage is not described. A suspension or solution in a vehicle like 0.5% carboxymethylcellulose (CMC) in water is a common practice.
-
Paclitaxel for Intravenous (I.V.) Injection: Paclitaxel is typically formulated in a vehicle such as Cremophor EL and ethanol, diluted with saline before injection.
4.2.3. Protocol: Reversal of Paclitaxel Resistance in a Xenograft Model
-
Procedure:
-
Subcutaneously implant MDA435/LCC6MDR cells into the flank of nude mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups:
-
Administer this compound approximately 1 hour before paclitaxel administration.
-
Repeat the treatment as per the desired schedule (e.g., every other day).
-
Monitor tumor volume regularly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[9]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
4.2.4. Protocol: Enhancement of Oral Bioavailability of Paclitaxel
-
Procedure:
-
Fast the mice overnight before the experiment.
-
Administer this compound (e.g., 45 mg/kg) orally.[7]
-
After a specific time (e.g., 30-60 minutes), administer paclitaxel orally (e.g., 40, 60, or 70 mg/kg).[7]
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood to obtain plasma.
-
Analyze the concentration of paclitaxel in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the effect of this compound on the oral bioavailability of paclitaxel.
-
Data Presentation
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC₅₀ for Paclitaxel Resistance Reversal | LCC6MDR | 83 nM | [1] |
| EC₅₀ for Doxorubicin Accumulation | LCC6MDR | 64 nM | [1] |
| P-gp ATPase Stimulation (at 100 µM) | Recombinant human P-gp | 3.3-fold | [1] |
Table 3: In Vivo Efficacy of this compound in Mice
| Application | This compound Dosage and Route | Paclitaxel Dosage and Route | Outcome | Reference |
| Reversal of Drug Resistance | 28 mg/kg, I.P. | 12 mg/kg, I.V. | 56% reduction in tumor volume | [7] |
| Enhancement of Oral Bioavailability | 45 mg/kg, P.O. | 40, 60, or 70 mg/kg, P.O. | 57- to 66-fold improvement in AUC | [7] |
Mandatory Visualizations
Caption: In vitro experimental workflow for evaluating this compound.
Caption: In vivo experimental workflow for evaluating this compound.
Caption: Proposed mechanism of action of this compound in overcoming P-gp-mediated multidrug resistance.
References
- 1. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. reddit.com [reddit.com]
- 7. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Screening and Profiling the Flavonoid FM04 Against a Panel of Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a class of naturally occurring polyphenolic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. While the flavonoid FM04 has been identified as a potent inhibitor of P-glycoprotein (P-gp), its effects on other critical cellular signaling pathways, such as those regulated by protein kinases, remain largely unexplored.[1][2][3] Protein kinases are a large family of enzymes that play a central role in regulating a majority of cellular processes.[4] The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major target for therapeutic development.[4]
Given that numerous flavonoids have been reported to exhibit inhibitory activity against various protein kinases, there is a strong scientific rationale for evaluating this compound as a potential kinase inhibitor.[1][2][3][5][6] This application note provides a detailed protocol for screening this compound against a panel of protein kinases to identify potential kinase targets and to characterize its inhibitory activity. The protocol described herein is a robust, high-throughput method suitable for initial screening and subsequent dose-response analysis.
Data Presentation: Illustrative Screening and IC50 Data for this compound
The following tables represent hypothetical data from a primary screen of this compound against a representative kinase panel, followed by dose-response analysis for a "hit" kinase.
Table 1: Primary Kinase Panel Screening of this compound at 10 µM
| Kinase Target | Subfamily | Percent Inhibition at 10 µM this compound |
| CDK2/cyclin A | CMGC | 8.2% |
| MAPK1 (ERK2) | CMGC | 12.5% |
| GSK3β | CMGC | 5.7% |
| PKA | AGC | 3.1% |
| PKCα | AGC | 9.8% |
| Akt1 | AGC | 15.3% |
| PIM1 | CAMK | 89.5% |
| CAMK2δ | CAMK | 11.2% |
| SRC | Tyrosine Kinase | 7.9% |
| ABL1 | Tyrosine Kinase | 4.6% |
| EGFR | Tyrosine Kinase | 6.3% |
| VEGFR2 | Tyrosine Kinase | 9.1% |
This table summarizes the initial screening results, where a high percent inhibition suggests potential interaction between this compound and the kinase.
Table 2: Dose-Response and IC50 Determination for this compound against PIM1 Kinase
| This compound Concentration (µM) | Percent Inhibition |
| 100 | 98.2% |
| 30 | 95.1% |
| 10 | 89.5% |
| 3 | 75.4% |
| 1 | 52.1% |
| 0.3 | 28.9% |
| 0.1 | 10.3% |
| 0.03 | 2.5% |
| IC50 (µM) | 0.95 |
This table shows the data used to calculate the half-maximal inhibitory concentration (IC50), a measure of the potency of an inhibitor.
Experimental Protocols
Kinase Panel Screening Assay (Primary Screen)
This protocol outlines a generic, non-radioactive, luminescence-based kinase assay suitable for high-throughput screening. The principle involves quantifying the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
Materials:
-
Recombinant human protein kinases (e.g., from a commercial kinase panel)
-
Kinase-specific peptide substrates
-
This compound (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (at a concentration appropriate for each kinase, typically at or near the Km)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection reagent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a working solution of 100 µM this compound in Kinase Assay Buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of Kinase Assay Buffer to all wells.
-
Add 2.5 µL of the 100 µM this compound working solution to the "Test Compound" wells (final concentration of 10 µM).
-
Add 2.5 µL of Kinase Assay Buffer with 1% DMSO to the "No Compound Control" wells.
-
Add 2.5 µL of a known potent inhibitor for each kinase as a "Positive Control".
-
-
Kinase Addition: Add 5 µL of the respective recombinant kinase solution to each well.
-
Substrate/ATP Mix Addition: Prepare a 2X Substrate/ATP mix in Kinase Assay Buffer. Add 10 µL of this mix to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
Calculate the percent inhibition for this compound using the following formula:
Percent Inhibition = 100 * (1 - (Signal_this compound - Signal_PositiveControl) / (Signal_NoCompound - Signal_PositiveControl))
IC50 Determination Assay (Dose-Response)
This protocol is used to determine the potency of this compound against any "hit" kinases identified in the primary screen.
Protocol:
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO, typically starting from 10 mM and performing 1:3 dilutions. Then, dilute these DMSO stocks into Kinase Assay Buffer to create the working solutions.
-
Assay Setup: Follow the same procedure as the primary screen, but instead of a single concentration of this compound, add the different concentrations from the serial dilution to the respective wells.
-
Kinase Reaction and ATP Detection: Follow steps 3-7 from the primary screening protocol.
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound as described above.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Caption: Experimental workflow for kinase screening and IC50 determination of this compound.
Caption: Hypothetical inhibition of the PIM1 signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids as protein kinase inhibitors for cancer chemoprevention: direct binding and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Flavonoids as RTK inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Treatment with Flavonoid FM04
Disclaimer: The following protocols and application notes are based on existing research on the flavonoid FM04 as a P-glycoprotein (P-gp) inhibitor. While general cell culture and assay procedures are provided, specific concentrations and incubation times for this compound alone across 24, 48, and 72 hours may require optimization for your specific cell line and experimental goals. The primary characterized role of this compound is to reverse multidrug resistance; therefore, its application is often in combination with other therapeutic agents.
Introduction
This compound is a flavonoid compound identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[1][2][3] By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of various anticancer drugs.[1][2] These application notes provide a framework for treating cells with this compound, assessing its effects, and understanding its mechanism of action.
Mechanism of Action
This compound reverses P-gp-mediated drug resistance by stimulating the ATPase activity of P-gp.[1] Unlike some P-gp inhibitors, this compound is not a transport substrate of P-gp, meaning it is not pumped out of the cell by the transporter it inhibits.[1] This allows it to effectively modulate P-gp activity and enhance the intracellular accumulation of co-administered chemotherapy drugs.[1] There are two proposed mechanisms for its inhibitory action: (1) this compound binds to Q1193, followed by interacting with the functionally critical residues H1195 and T1226; or (2) this compound binds to I1115 (a functionally critical residue itself), disrupting the R262-Q1081-Q1118 interaction pocket and uncoupling ICL2-NBD2 interaction and thereby inhibiting P-gp.[4]
Caption: Mechanism of this compound in overcoming P-gp mediated drug resistance.
Quantitative Data
The primary quantitative data available for this compound focuses on its efficacy in reversing drug resistance when used in combination with various anticancer agents. The half-maximal effective concentration (EC50) values demonstrate the concentration of this compound required to achieve 50% of the maximum effect in sensitizing resistant cells to a particular drug.
Table 1: In Vitro Efficacy of this compound in Reversing P-gp-Mediated Drug Resistance in LCC6MDR Cells [1]
| Anticancer Drug | EC50 of this compound (nM) |
| Paclitaxel | 83 |
| Vinblastine | 61 |
| Vincristine | 153 |
| Doxorubicin | Not Specified |
| Daunorubicin | Not Specified |
| Mitoxantrone | Not Specified |
Note: At the effective concentrations listed, this compound alone did not exhibit cytotoxicity towards LCC6MDR cells.[1]
Experimental Protocols
The following are generalized protocols for treating cells with this compound. Specific parameters should be optimized for your experimental system.
-
Culture your chosen cell line (e.g., a P-gp overexpressing cancer cell line and its parental non-resistant line) in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, harvest cells using standard trypsinization procedures and determine cell viability and density using a hemocytometer or automated cell counter.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase throughout the experiment (24, 48, and 72 hours). This will need to be determined empirically for each cell line.
-
This compound is a flavonoid, and its solubility should be considered. Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1%).
-
After allowing the cells to adhere overnight (or for an appropriate time for your cell line), remove the existing medium.
-
Add fresh complete medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
If investigating the reversal of multidrug resistance, also include treatment groups with the anticancer drug alone and in combination with this compound.
-
Incubate the cells for 24, 48, and 72 hours. For the longer time points, it may be necessary to replace the medium with fresh treatment-containing medium every 24 or 48 hours, depending on the metabolic rate of your cells and the stability of this compound in culture.
Caption: General workflow for cell treatment and analysis with this compound.
This protocol is a common method to assess the cytotoxic or cytostatic effects of a compound.
-
At the end of each time point (24, 48, and 72 hours), add the viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 1-4 hours) at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
This assay is used to confirm the P-gp inhibitory activity of this compound. Doxorubicin, a fluorescent anticancer drug, is a common substrate for this assay.
-
Treat P-gp overexpressing cells (e.g., LCC6MDR) with this compound for a predetermined amount of time (e.g., 1-2 hours).
-
Add a fluorescent P-gp substrate (e.g., doxorubicin or rhodamine 123) and incubate for an additional period (e.g., 1-2 hours).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular fluorescence.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or analyze the cells by flow cytometry.
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Data Interpretation and Troubleshooting
-
High background in assays: Ensure complete removal of wash buffers and that the solvent concentration (e.g., DMSO) is consistent and non-toxic.
-
No effect of this compound: Confirm that the cell line used expresses functional P-gp. Verify the activity of the this compound compound. Optimize the concentration range and incubation times.
-
Variability between replicates: Ensure accurate and consistent cell seeding and pipetting. Check for edge effects in multi-well plates.
By following these protocols and considering the available data, researchers can effectively utilize this compound as a tool to study and overcome multidrug resistance in cancer cell models.
References
- 1. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FM04 Precipitation in Media
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering precipitation issues with FM04 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common problems and provide actionable solutions.
Troubleshooting Guide
Immediate Precipitation Upon Adding this compound to Media
Question: I observed immediate precipitation or cloudiness after adding this compound stock solution to my cell culture media. What is the cause and how can I prevent this?
Answer: Immediate precipitation upon the addition of a small molecule like this compound to aqueous media is often due to poor solubility, rapid pH shifts, or high concentrations.
Possible Causes and Solutions:
-
High Final Concentration: The final concentration of this compound may exceed its solubility limit in the media.
-
Solution: Perform a serial dilution to determine the maximum soluble concentration of this compound in your specific media under your experimental conditions.[1]
-
-
Solvent Mismatch: The solvent used for the this compound stock solution (e.g., DMSO) may be immiscible with the aqueous media at the volume added, causing the compound to crash out.
-
Solution: Ensure the final concentration of the organic solvent is minimal (typically <0.5%) and does not affect cell viability or compound solubility. Pre-warm the media to 37°C before adding the compound.[1]
-
-
pH Shift: The pH of the this compound stock solution might be significantly different from the media's physiological pH, causing a localized pH shock and precipitation.
-
Solution: Adjust the pH of the stock solution to be closer to the media's pH, if the compound's stability allows.
-
Precipitation Observed After Incubation
Question: My media containing this compound was clear initially but became cloudy or showed precipitate after incubation. Why did this happen?
Answer: Delayed precipitation can be caused by several factors related to the incubation conditions and interactions with media components over time.
Possible Causes and Solutions:
-
Temperature Shift: Changes in temperature from room temperature to 37°C in the incubator can decrease the solubility of some compounds.[1][2]
-
Solution: Pre-warm the media to 37°C before adding this compound to ensure solubility at the incubation temperature.[1]
-
-
pH Change in Incubator: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds like this compound.[1]
-
Solution: Use a medium that is appropriately buffered for the CO2 concentration in your incubator.
-
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes over time.[1]
-
Solution: Test the stability of this compound in the specific cell culture medium over the intended duration of the experiment.
-
Frequently Asked Questions (FAQs)
Q1: How can I determine the maximum soluble concentration of this compound in my cell culture medium?
A1: You can determine the maximum soluble concentration by preparing serial dilutions of your this compound stock solution in pre-warmed cell culture media.[1] Incubate these dilutions under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at various time points.[1] The highest concentration that remains clear is the maximum soluble concentration.[1]
Q2: What should I do if I see crystalline structures in my media?
A2: Crystalline precipitates can be due to the precipitation of salts in the media, such as calcium phosphate, or the crystallization of this compound itself.[3][4] This can be exacerbated by temperature fluctuations and evaporation.[3][4] Ensure the incubator has proper humidification to prevent evaporation and avoid repeated freeze-thaw cycles of the media.[3]
Q3: Could the precipitation be due to contamination?
A3: Yes, cloudiness or turbidity in the media can sometimes be a sign of microbial contamination (e.g., bacteria, yeast, or fungi).[3] It is crucial to distinguish between chemical precipitation and microbial growth. You can examine a sample of the media under a microscope. If you suspect contamination, discard the culture and review your sterile techniques.[1]
Q4: Can the order of adding components to the media affect this compound solubility?
A4: Yes, especially when preparing custom or serum-free media. The order of component addition can lead to the formation of insoluble molecules.[4] For example, adding calcium and phosphate salts in the wrong order can cause them to precipitate.[3][5] While this is more critical for media preparation, a similar principle can apply if this compound interacts with specific media components.
Data Presentation
Table 1: Factors Influencing this compound Precipitation in Media
| Factor | Potential Cause of Precipitation | Recommended Action |
| Temperature | Decreased solubility at 37°C compared to room temperature. Repeated freeze-thaw cycles of stock solutions.[3][4] | Pre-warm media to 37°C before adding this compound.[1] Aliquot stock solutions to minimize freeze-thaw cycles. |
| pH | Shift in media pH due to CO2 in the incubator.[1] pH of the stock solution is incompatible with the media. | Ensure media is properly buffered for the incubator's CO2 concentration.[1] Adjust the pH of the stock solution if possible. |
| Concentration | The final concentration of this compound exceeds its solubility limit. High concentration of organic solvent from the stock solution. | Determine the maximum soluble concentration of this compound. Keep the final solvent concentration low (e.g., <0.5%). |
| Media Composition | Interaction with salts (e.g., calcium, phosphate), metals, or proteins in the media.[1][3][4] | Test this compound stability in the specific medium over time. Consider using a simpler, serum-free medium for initial tests. |
| Evaporation | Increased concentration of all media components, including this compound and salts, due to water loss.[3] | Ensure proper humidity in the incubator and seal culture vessels.[3] |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound
-
Preparation:
-
Pre-warm your specific cell culture medium to 37°C.
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 100 mM in DMSO).
-
-
Serial Dilution:
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create a 2-fold serial dilution series starting from a high concentration (e.g., 200 µM).
-
Vortex gently immediately after adding the stock to each dilution.[1]
-
-
Incubation and Observation:
-
Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).[1]
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours).[1]
-
For a more detailed inspection, you can transfer a small aliquot to a microscope slide to check for micro-precipitates.[1]
-
-
Determination:
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.[1]
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in media.
Caption: Key factors influencing the solubility of this compound in culture media.
References
Technical Support Center: Optimizing FM04 Concentration for Cell Viability
Welcome to the technical support center for optimizing FM04 concentration in your cell viability experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A2: For initial screening, a broad concentration range of 0.1 µM to 100 µM is recommended. The optimal concentration is highly dependent on the specific cell line being used. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) for your particular cells.
Q2: What is the typical incubation time for treating cells with this compound?
A2: Incubation times can vary, but a common starting point is a 48-hour incubation period to observe significant effects on cell viability.[1] Time-course experiments (e.g., 24, 48, and 72 hours) are advisable to determine the optimal exposure time for your experimental goals.[1]
Q3: My cell viability results with this compound are not consistent. What are the potential causes?
A3: Inconsistent results can stem from several factors. Key areas to investigate include:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Solvent Concentration: If using a solvent like DMSO to dissolve this compound, maintain a consistent final concentration across all wells, including controls, as solvents can impact cell viability.[2][3]
-
Evaporation: Edge effects in microplates can lead to evaporation and changes in compound concentration.[3] Consider not using the outer wells or ensuring proper plate sealing.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment to avoid degradation.
Q4: How does this compound impact cell signaling pathways to reduce cell viability?
A4: this compound is an inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway. By blocking FGFR4, this compound disrupts downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[4] This inhibition can lead to cell cycle arrest and apoptosis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in viability assay | Contamination of reagents or culture medium. | Use fresh, sterile reagents and media. Filter-sterilize solutions if necessary. |
| No significant decrease in cell viability | This compound concentration is too low; Incubation time is too short; Cell line is resistant to this compound. | Perform a dose-response study with a wider concentration range; Increase the incubation time; Test a different cell line known to be sensitive to FGFR4 inhibition. |
| Excessive cell death in control wells | High solvent (e.g., DMSO) concentration; Poor cell health prior to experiment. | Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%); Use healthy, actively dividing cells for your experiments. |
| Inconsistent readings across replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the plate. | Ensure thorough mixing of cell suspension before seeding; Use calibrated pipettes and proper technique; Avoid using the outermost wells of the plate.[3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.[5][6]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.[6]
-
-
Incubation:
-
Incubate the plate for your desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
Data Presentation
Table 1: Effect of this compound Concentration on Cell Viability in A549 Lung Carcinoma Cells after 48-hour Incubation
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.18 | 0.07 | 94.4% |
| 1 | 0.95 | 0.06 | 76.0% |
| 5 | 0.63 | 0.05 | 50.4% |
| 10 | 0.41 | 0.04 | 32.8% |
| 50 | 0.15 | 0.02 | 12.0% |
| 100 | 0.08 | 0.01 | 6.4% |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Cancer | 4.8 |
| MCF-7 | Breast Cancer | 8.2 |
| PC3 | Prostate Cancer | 12.5 |
| HCT116 | Colon Cancer | 6.1 |
Visualizations
Caption: this compound inhibits the FGFR4 signaling pathway.
Caption: Workflow for determining this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: FM04 Solubility
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FM04, a potent flavonoid inhibitor of P-glycoprotein (P-gp). Our goal is to help you overcome common solubility challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic flavonoid compound identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer.[1] Like many flavonoids, this compound has a hydrophobic structure, which can lead to low solubility in aqueous solutions. While this compound was developed to have improved physicochemical properties and better aqueous solubility compared to its parent compounds (indicated by a lower CLogP of 4.9), careful preparation is still required to achieve the desired concentrations for experiments and avoid precipitation.[1]
Q2: What are the consequences of poor this compound solubility in my experiments?
Inadequate solubility of this compound can lead to several experimental issues:
-
Precipitation: The compound can fall out of solution, leading to inaccurate concentrations and unreliable results.
-
Inconsistent Bioavailability: In cell-based assays, poor solubility can result in low and variable exposure of cells to the compound.
-
Underestimation of Potency: If the compound is not fully dissolved, its true biological activity may be masked, leading to an underestimation of its efficacy as a P-gp inhibitor.
-
Formulation Difficulties: Challenges in creating stable, homogenous solutions for in vivo studies can affect dosing accuracy and reproducibility.
Q3: Which solvents are recommended for dissolving this compound?
While specific solubility data for this compound is not extensively published, based on its flavonoid structure and the properties of similar well-studied flavonoids like apigenin, the following organic solvents are recommended for preparing stock solutions:[2][3][4]
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
For most in vitro cell culture applications, preparing a high-concentration stock solution in 100% DMSO is the standard starting point. This stock is then diluted to the final working concentration in an aqueous buffer or cell culture medium.
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions.
| Problem | Possible Cause | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media. | The final concentration of this compound exceeds its solubility limit in the aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (Note: ensure the final DMSO concentration is not toxic to your cells, typically ≤0.5%). 3. Use a gentle warming step: Briefly warm the solution to 37°C to aid dissolution, but monitor for any signs of compound degradation. 4. Prepare fresh dilutions immediately before use and do not store aqueous solutions of this compound.[2] |
| Cloudiness or visible particles in the stock solution. | The compound is not fully dissolved in the organic solvent. The stock concentration is too high. | 1. Use sonication: Place the vial in an ultrasonic bath for 5-10 minutes to break up particles and enhance dissolution. 2. Gentle warming: Warm the solution slightly (to 37°C) while vortexing. 3. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles, though this may slightly lower the final concentration. 4. Prepare a less concentrated stock solution. |
| Inconsistent results between experiments. | Variability in the preparation of this compound solutions. Degradation of the compound in solution. | 1. Standardize your protocol: Follow a consistent, step-by-step protocol for preparing your this compound solutions for every experiment. 2. Prepare fresh solutions: Avoid using old stock solutions. Prepare fresh dilutions from a concentrated organic stock for each experiment. 3. Store stock solutions properly: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. |
Quantitative Data: Solubility of a Structurally Related Flavonoid
Specific quantitative solubility data for this compound is limited. However, data from the structurally related flavonoid, apigenin, can provide a useful reference for selecting appropriate solvents and estimating concentration limits.
| Solvent | Approximate Solubility of Apigenin (mg/mL) | Reference |
| Dimethyl sulfoxide (DMSO) | 15 - 418 (mole fraction dependent) | [2][4] |
| Dimethylformamide (DMF) | 25 | [2] |
| Ethanol | 0.3 - 0.486 (mole fraction dependent) | [2][4] |
| Polyethylene glycol 400 (PEG 400) | High (4.27 x 10⁻¹ mole fraction) | [4] |
| PBS (pH 7.2) with 12.5% DMF | ~0.1 | [2] |
| Water | Very low (~3.08 x 10⁻⁶ mole fraction) | [4] |
Note: This data is for apigenin and should be used as an estimation for this compound. Empirical determination of this compound solubility in your specific experimental system is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is standard practice for in vitro studies.
Materials:
-
This compound powder (MW: 415.48 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Weighing: Accurately weigh out 4.15 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (if necessary): If any particulate matter is visible, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol details the dilution of the DMSO stock solution into an aqueous medium for cell-based assays.
Methodology:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. For example, to achieve a 10 µM final concentration in a cell culture well containing 1 mL of medium:
-
First, dilute the 10 mM stock 1:100 in cell culture medium to create an intermediate 100 µM solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium). Vortex gently.
-
Then, add 100 µL of this 100 µM intermediate solution to the 900 µL of medium in the well to reach the final 10 µM concentration.
-
-
Direct Dilution (for lower concentrations): For a 1 µM final concentration, add 0.1 µL of the 10 mM stock solution directly to 1 mL of cell culture medium. Mix immediately by gentle pipetting or swirling.
-
Final Check: Visually inspect the final working solution to ensure no precipitation has occurred. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Visualizations
The following diagrams illustrate key concepts related to the function and preparation of this compound.
References
- 1. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Dissolution and antioxidant potential of apigenin self nanoemulsifying drug delivery system (SNEDDS) for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
common issues with FM04 stability in experiments
Welcome to the technical support center for FM04. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many pharmaceutical compounds, is influenced by several environmental and chemical factors. The most common factors include temperature, humidity, light exposure, pH of the solution, and exposure to oxygen.[1][2][3] It is crucial to control these factors during storage and experimentation to ensure the integrity and efficacy of the compound.
Q2: How should I properly store this compound to maintain its stability?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place.[1][4] Containers should be tightly sealed to prevent exposure to moisture and oxygen.[1][4] For detailed storage temperature and humidity ranges, please refer to the product's specification sheet.
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Inconsistent results can indeed be a sign of this compound degradation.[5] If you observe variability in your experimental outcomes, it is advisable to review your storage and handling procedures.[6][7] Consider performing a stability check on your current batch of this compound.
Q4: What is a forced degradation study and is it relevant for my work with this compound?
A4: A forced degradation study is a process where a drug substance is intentionally exposed to harsh conditions, such as high temperature, humidity, light, and extreme pH, to accelerate its degradation.[8][9] This helps to identify potential degradation products and pathways, which is crucial for developing stable formulations and analytical methods.[8][10] If you are developing a new formulation or analytical method for this compound, conducting a forced degradation study is highly recommended.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected loss of potency in this compound solution. | Hydrolysis: The compound may be degrading in the aqueous solution due to unfavorable pH.[5] | Optimize the pH of your buffer system. Most drugs are stable in the pH range of 4-8.[11] Conduct a pH stability study to determine the optimal pH for this compound. |
| Discoloration or precipitation in this compound stock solution. | Photodegradation or Oxidation: Exposure to light or oxygen can cause chemical changes leading to discoloration or precipitation.[1][12] | Prepare and store this compound solutions in amber vials or protect them from light.[1] Consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.[12] |
| Variability between different batches of this compound. | Improper Storage: Inconsistent storage conditions between batches can lead to varying levels of degradation. | Ensure all batches are stored under the recommended conditions. Implement a strict inventory management system to track the age and storage history of each batch. |
| Formation of unknown peaks in chromatography. | Degradation Products: The appearance of new peaks likely indicates the formation of degradation products. | Perform a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
Experimental Protocols
pH Stability Study for this compound
Objective: To determine the pH range in which this compound is most stable.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 2 to 10.
-
Prepare stock solutions of this compound in each buffer.
-
Store the solutions at a constant temperature (e.g., 25°C or 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.
-
Plot the percentage of remaining this compound against pH to determine the optimal stability range.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathway Considerations
While the primary focus is on chemical stability, it is important to consider how degradation products might affect biological signaling pathways. A hypothetical pathway is presented below to illustrate the importance of using stable this compound in your experiments.
Caption: Impact of this compound stability on a target signaling pathway.
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 4. mhca.mb.ca [mhca.mb.ca]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. MS4 fact sheet - Hazardous Material Storage & Handling | Minnesota Stormwater Manual [stormwater.pca.state.mn.us]
- 7. osha.gov [osha.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early prediction of pharmaceutical oxidation pathways by computational chemistry and forced degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors affecting stability of drugs | PPTX [slideshare.net]
- 12. scribd.com [scribd.com]
Technical Support Center: Reducing Off-Target Effects of FM04 in Cellular Assays
Welcome to the technical support center for the novel inhibitor, FM04. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects of this compound in your cell-based experiments. The following information provides a framework for identifying, understanding, and minimizing these unintended interactions to ensure the validity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A: Off-target effects are unintended interactions of a small molecule inhibitor with cellular components other than its primary biological target.[1] These interactions can lead to misleading experimental outcomes, cellular toxicity, or the activation of unintended signaling pathways.[2][3] It is critical to distinguish between the desired on-target effects and these confounding off-target effects to ensure that the observed phenotype is a true consequence of inhibiting the intended target.[4]
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of this compound's primary target. Could this be an off-target effect?
A: It is possible that the observed phenotype is due to this compound engaging with one or more off-targets. To investigate this, a multi-step approach is recommended. This includes performing a dose-response curve, using a structurally unrelated inhibitor for the same target, and conducting rescue experiments.[1][5] A significant difference in the concentration of this compound required to see the phenotype versus the concentration needed to inhibit the primary target can suggest an off-target effect.[5]
Q3: What are some initial strategies to minimize potential off-target effects of this compound in my experiments?
A: To minimize off-target effects, consider the following experimental design strategies:
-
Use the lowest effective concentration: Titrate this compound to determine the minimum concentration that produces the desired on-target effect.[4]
-
Employ structurally distinct inhibitors: Use another inhibitor with a different chemical structure that targets the same protein. If both inhibitors produce the same phenotype, it is more likely an on-target effect.[4][5]
-
Utilize genetic validation: Techniques like CRISPR-Cas9 or siRNA to knock down the intended target can help confirm that the observed cellular response is a direct result of modulating that specific target.[6]
-
Include proper controls: Always include vehicle controls (e.g., DMSO) and, if possible, a well-characterized positive control inhibitor for the same target.[4]
Q4: My cells are showing significant toxicity when treated with this compound, even at low concentrations. How can I determine if this is an on-target or off-target effect?
A: Unexpected toxicity is a common sign of off-target effects.[4][5] To troubleshoot this, you can:
-
Perform a dose-response curve for toxicity: This will determine if the toxicity is concentration-dependent.[4]
-
Use multiple cell lines: Assess if the toxicity is specific to certain cell types.[4]
-
Conduct a counter-screen: Test this compound on a cell line that does not express the intended target. If toxicity persists, it is likely an off-target effect.[5]
-
Run a broad off-target panel: Screening this compound against a panel of kinases or other protein families can identify potential unintended targets that may be mediating the toxic effects.[4]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results with this compound.
| Possible Cause | Suggested Solution |
| Compound Precipitation | Visually inspect the media for precipitates. Pre-warm the media before adding this compound stock and consider serial dilutions in media instead of direct addition of a concentrated stock. |
| Compound Degradation | Assess the stability of this compound in your cell culture media over the course of the experiment using analytical methods like HPLC. |
| Interaction with Media Components | Test the effect of this compound in a serum-free or different basal media formulation to see if serum proteins or other components are interfering with its activity. |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and overall cell health, as these can impact experimental outcomes.[7] |
Issue 2: The observed phenotype does not correlate with the known IC50 of this compound for its primary target.
| Possible Cause | Suggested Solution |
| Off-Target Effect | Perform a dose-response curve for the phenotype and compare the EC50 with the IC50 for the on-target activity. A large discrepancy suggests an off-target effect.[5] |
| Use a structurally unrelated inhibitor for the same target. If the phenotype is not replicated, it is likely an off-target effect of this compound.[5] | |
| Assay Artifact | Run cell-free controls to ensure this compound is not interfering with the assay components (e.g., absorbance, fluorescence, or luciferase activity).[8] |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data to assess the on- and off-target effects of this compound.
Table 1: Dose-Response Analysis of this compound
| Parameter | Primary Target Inhibition (IC50) | Cellular Phenotype A (EC50) | Cellular Phenotype B (EC50) | Cell Viability (CC50) |
| This compound Concentration (µM) | 0.1 | 5.0 | 0.15 | 15.0 |
| Structurally Distinct Inhibitor (Compound Y) | 0.12 | > 50 | 0.18 | > 50 |
This hypothetical data suggests that Phenotype A is likely an off-target effect due to the large discrepancy between the IC50 and EC50, and because it is not recapitulated by a structurally distinct inhibitor. Phenotype B is more likely an on-target effect.
Table 2: Kinome Profiling of this compound at 1 µM
| Target Kinase | Intended Target | Off-Target Kinase 1 | Off-Target Kinase 2 |
| % Inhibition | 95% | 88% | 75% |
This hypothetical kinase screen indicates that this compound inhibits other kinases at a concentration effective for the primary target, suggesting potential off-target signaling.
Experimental Protocols
1. Dose-Response Curve for Cellular Phenotype
-
Objective: To determine the concentration of this compound required to produce the cellular phenotype of interest (EC50).
-
Methodology:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture media. A typical concentration range would be from 100 µM to 1 nM.
-
Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Measure the cellular phenotype using an appropriate assay (e.g., cell viability assay, reporter gene assay, or high-content imaging).
-
Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.
-
2. Washout Experiment
-
Objective: To determine if the effect of this compound is reversible, which can help differentiate between covalent/irreversible off-target effects and reversible on-target effects.[9][10]
-
Methodology:
-
Treat cells with a concentration of this compound known to induce the phenotype (e.g., 5x EC50) for a short period (e.g., 1-2 hours).
-
For the "washout" group, remove the this compound-containing media and wash the cells three times with pre-warmed, drug-free media.[9]
-
Add fresh, drug-free media to the washout group.
-
For the "continuous treatment" group, leave the this compound-containing media on the cells.
-
Incubate both groups for the desired experimental duration.
-
Assess the cellular phenotype at various time points post-washout. If the phenotype is reversed in the washout group, it suggests a reversible mechanism.[9]
-
Visualizations
Caption: Troubleshooting workflow for an unexpected phenotype.
Caption: On-target vs. off-target signaling pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. files.docking.org [files.docking.org]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for FM04 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the incubation time for FM4-64 treatment in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for FM4-64?
The optimal incubation time for FM4-64 can vary significantly depending on the cell type, experimental temperature, and the specific endocytic pathway being investigated. Generally, shorter incubation times (1-5 minutes) are used to label the plasma membrane and early endosomes. Longer incubation times (15-60 minutes or longer) allow the dye to be internalized and label later endocytic structures like late endosomes and lysosomes. It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.
Q2: Why am I observing high background fluorescence?
High background fluorescence with FM4-64 can be caused by several factors:
-
Excessive Dye Concentration: Using a concentration of FM4-64 that is too high can lead to non-specific binding and high background.
-
Inadequate Washing: Insufficient washing after incubation will leave residual dye in the medium, contributing to background noise.
-
Cell Death: Dead or dying cells can exhibit non-specific, bright staining. It is advisable to assess cell viability concurrently.
Q3: The FM4-64 signal is very weak. What can I do to improve it?
A weak FM4-64 signal may indicate a few issues:
-
Suboptimal Dye Concentration: The concentration of FM4-64 may be too low for your cell type. Consider performing a concentration titration to find the optimal concentration.
-
Short Incubation Time: The incubation time might not be long enough for sufficient dye uptake. Try extending the incubation period.
-
Low Endocytic Activity: The cells may have a naturally low rate of endocytosis. You can try to stimulate endocytosis if it is compatible with your experimental goals.
Q4: Can I fix cells after FM4-64 staining?
Fixing cells after FM4-64 staining is generally not recommended as fixation can permeabilize membranes and cause the dye to redistribute, leading to artifacts. If fixation is necessary, some protocols suggest using a formaldehyde-based fixative, but results should be interpreted with caution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background | Dye concentration is too high. | Decrease the FM4-64 concentration. |
| Inadequate washing. | Increase the number and duration of washes after incubation. | |
| Presence of dead cells. | Use a viability stain to exclude dead cells from analysis. | |
| Weak Signal | Dye concentration is too low. | Increase the FM4-64 concentration. |
| Incubation time is too short. | Increase the incubation time. | |
| Low temperature. | Ensure the incubation is performed at the optimal temperature for your cells (e.g., 37°C for mammalian cells). | |
| Signal in Unexpected Cellular Compartments | Incubation time is too long. | Reduce the incubation time to target earlier endocytic compartments. |
| Cell fixation has caused dye redistribution. | Image live cells. If fixation is required, perform it with caution and be aware of potential artifacts. |
Experimental Protocols
General Protocol for FM4-64 Staining of Live Cells
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere.
-
Reagent Preparation: Prepare a stock solution of FM4-64 in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in your imaging medium.
-
Dye Loading: Remove the culture medium from the cells and replace it with the FM4-64-containing medium.
-
Incubation: Incubate the cells at the desired temperature for a specific period (determined by your time-course experiment).
-
Washing: Remove the dye-containing medium and wash the cells multiple times with fresh, pre-warmed imaging medium to remove extracellular dye.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for FM4-64 (e.g., excitation ~515 nm, emission ~640 nm).
Protocol for Optimizing Incubation Time
-
Prepare multiple samples of your cells under identical conditions.
-
Add FM4-64 to each sample at your chosen concentration.
-
Incubate each sample for a different amount of time (e.g., 2, 5, 10, 15, 30, and 60 minutes).
-
Wash each sample as described in the general protocol.
-
Image all samples using identical microscope settings.
-
Analyze the images to determine the incubation time that provides the best labeling of your structure of interest with the lowest background.
Visualizations
Caption: Experimental workflow for FM4-64 staining.
Caption: Simplified diagram of the endocytic pathway.
Technical Support Center: Managing Autofluorescence in FM4-64 Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence issues during imaging experiments with the styryl dye FM4-64.
Troubleshooting Guide
Autofluorescence can often mask the true signal from FM4-64, compromising experimental results. The following guide provides a systematic approach to identifying and mitigating common sources of autofluorescence.
Issue: High background fluorescence obscuring FM4-64 signal.
Troubleshooting Steps:
-
Identify the Source of Autofluorescence: Run an unstained control sample processed in the same way as your experimental samples to determine the intrinsic fluorescence of your specimen.[1]
-
Optimize Fixation Protocol: Aldehyde fixatives are a common cause of autofluorescence.[2][3][4] Consider the alternatives and modifications outlined in the table below.
-
Quench or Reduce Autofluorescence: Several chemical treatments can reduce autofluorescence from specific sources.
-
Optimize Imaging Parameters: Adjusting imaging acquisition settings can help to spectrally separate the FM4-64 signal from the autofluorescence background.
-
Consider Post-Acquisition Correction: If autofluorescence cannot be eliminated during sample preparation, computational methods can be used to remove it from the final image.
Table 1: Comparison of Autofluorescence Reduction Methods
| Method | Target Autofluorescence Source | Principle of Action | Advantages | Disadvantages |
| Alternative Fixatives | ||||
| Methanol/Ethanol (ice-cold) | Aldehyde-induced | Dehydration and protein precipitation | Reduces aldehyde-induced autofluorescence. | May not be suitable for all antigens or tissues; can cause tissue shrinkage.[3][5] |
| Chemical Quenching | ||||
| Sodium Borohydride (NaBH₄) | Aldehyde-induced | Reduces Schiff bases formed by aldehyde fixation. | Effective for reducing formaldehyde and glutaraldehyde-induced autofluorescence.[2][3] | Can have variable effects and may increase red blood cell autofluorescence in formaldehyde-fixed tissue.[2][6] |
| Sudan Black B | Lipofuscin | A lipophilic dye that masks lipofuscin autofluorescence. | Very effective at eliminating lipofuscin autofluorescence.[2][6] | Can introduce background fluorescence in the far-red channel.[2][6] |
| Spectral & Imaging Approaches | ||||
| Use of Far-Red Fluorophores | General background | Autofluorescence is typically weaker in the far-red and near-infrared regions of the spectrum. | Can significantly improve signal-to-noise ratio.[2][5][6] | Requires appropriate imaging hardware. |
| Spectral Unmixing | Overlapping spectra | Computationally separates the emission spectra of the fluorophore and autofluorescence. | Can effectively isolate the true signal from background fluorescence.[7][8][9][10] | Requires a spectral imaging system and appropriate software. |
| Photobleaching | General background | Intentionally photobleaching the autofluorescence before imaging the fluorophore of interest. | Can be effective for some types of autofluorescence. | Can also photobleach the target fluorophore if not done carefully.[6] |
Experimental Workflow for Autofluorescence Reduction
Caption: Troubleshooting workflow for managing autofluorescence in FM4-64 imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in FM4-64 imaging?
Autofluorescence is the natural emission of light by biological structures when they are excited by light, which is not due to the specific staining with a fluorescent dye like FM4-64.[2] It becomes a problem when this background fluorescence is strong enough to obscure the signal from your FM4-64 stain, making it difficult to distinguish the true signal from noise.[3]
Q2: What are the common causes of autofluorescence?
Common causes of autofluorescence include:
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with proteins to create fluorescent products.[2][3][4]
-
Endogenous Molecules: Naturally occurring molecules such as collagen, NADH, flavins, and lipofuscin can fluoresce.[1][2]
-
Red Blood Cells: The heme group in red blood cells is a significant source of autofluorescence.[2][3]
-
Sample Preparation: Heat and dehydration during sample processing can increase autofluorescence.[2][4]
Q3: How can I reduce autofluorescence caused by fixation?
To reduce fixation-induced autofluorescence, you can:
-
Minimize fixation time: Use the shortest fixation time necessary to preserve your sample's structure.[2][3][4]
-
Choose a different fixative: Consider using organic solvents like ice-cold methanol or ethanol instead of aldehydes.[3][5]
-
Use a quenching agent: Treat your samples with sodium borohydride after aldehyde fixation to reduce the fluorescent byproducts.[2][3]
Q4: What is lipofuscin and how can I deal with its autofluorescence?
Lipofuscin is a granular pigment that accumulates in cells with age and is strongly fluorescent across a broad spectrum.[2] To reduce lipofuscin autofluorescence, you can treat your samples with Sudan Black B.[2][6] However, be aware that Sudan Black B can introduce its own fluorescence in the far-red channel.[2][6]
Q5: Can I just subtract the background to get rid of autofluorescence?
Simple background subtraction is often insufficient, especially when the autofluorescence is not uniform across the sample. For more accurate removal of autofluorescence, especially when its emission spectrum overlaps with your dye, a technique called spectral unmixing is recommended.[7][10] This requires a spectral imaging system that can separate the different emission spectra.[7][8][9]
Q6: How does FM4-64 work and is it prone to photobleaching?
FM4-64 is a lipophilic styryl dye that inserts into the outer leaflet of the plasma membrane and is then internalized through endocytosis, allowing for the visualization of vesicle trafficking.[11][12][13][14][15][16] Like many fluorescent dyes, FM4-64 is susceptible to photobleaching, so it is important to minimize exposure to excitation light.[17]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence in aldehyde-fixed samples.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium borohydride (NaBH₄)
-
Fixed tissue sections or cells on coverslips
Procedure:
-
After fixation and washing, prepare a fresh solution of 0.1% sodium borohydride in PBS. Be cautious as sodium borohydride is a reactive chemical.
-
Incubate the samples in the sodium borohydride solution. For cell monolayers, 4 minutes is often sufficient. For 7 µm tissue sections, incubate for 10 minutes.[18]
-
For thicker sections, you may need to repeat the incubation with a fresh solution or increase the incubation time.[18]
-
Rinse the samples thoroughly with PBS (at least 3 changes) to remove all traces of sodium borohydride.[18]
-
Proceed with your standard blocking and staining protocol for FM4-64.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is for reducing autofluorescence from lipofuscin in tissue sections.
Materials:
-
70% Ethanol
-
Sudan Black B powder
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 0.1% solution of Sudan Black B in 70% ethanol. Mix well and filter to remove any undissolved particles.
-
After your primary and secondary antibody incubations (if applicable), wash the samples with PBS.
-
Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature.
-
Wash the samples extensively with PBS to remove excess Sudan Black B.
-
Mount the coverslips with an appropriate mounting medium.
Signaling Pathway and Experimental Logic
FM4-64 Endocytic Pathway Visualization
Caption: Visualization of the FM4-64 dye uptake and trafficking through the endocytic pathway.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. biotium.com [biotium.com]
- 7. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. beckman.com [beckman.com]
- 10. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. colorado.edu [colorado.edu]
- 14. Microinjecting FM4-64 validates it as a marker of the endocytic pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Live Cell Imaging of FM4-64, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.research.missouri.edu [docs.research.missouri.edu]
Technical Support Center: Troubleshooting FM04 Degradation
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing degradation of the FM04 compound. The following sections offer frequently asked questions, detailed experimental protocols, and visual workflows to help identify and resolve stability issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound degrading?
Degradation of the this compound compound can be attributed to a variety of factors. The most common causes include exposure to light, elevated temperatures, suboptimal pH conditions, reaction with solvents, or oxidation. Identifying the specific cause is the first step in preventing further degradation.
Q2: How can I determine the cause of my this compound degradation?
A systematic approach is crucial. We recommend conducting a forced degradation study where you expose your compound to various stress conditions (e.g., heat, light, acid, base, and oxidizing agents) and monitor its stability over time. This will help pinpoint the specific environmental factor causing the degradation.
Q3: What are the optimal storage conditions for this compound?
Based on preliminary stability data, it is recommended to store this compound in a cool, dark place, protected from light. For long-term storage, keeping the compound at -20°C or -80°C in a tightly sealed container with an inert gas atmosphere is advisable.
Q4: Can the solvent I use affect the stability of this compound?
Yes, the choice of solvent can significantly impact the stability of this compound. Protic solvents, in particular, may participate in degradation reactions. It is recommended to use aprotic, anhydrous solvents whenever possible. Always prepare solutions fresh for immediate use.
Q5: How does pH influence the stability of this compound?
This compound has been observed to be sensitive to both acidic and basic conditions. The optimal pH range for stability is generally between 6.0 and 7.5. Buffering your experimental solutions within this range can help prevent pH-mediated degradation.
Quantitative Stability Data
The following table summarizes the stability of this compound under different stress conditions after a 24-hour incubation period.
| Stress Condition | Temperature (°C) | pH | Light Exposure | Purity (%) | Degradants (%) |
| Control | 4 | 7.0 | Dark | 99.5 | 0.5 |
| Thermal | 60 | 7.0 | Dark | 85.2 | 14.8 |
| Acidic | 25 | 2.0 | Dark | 70.1 | 29.9 |
| Basic | 25 | 12.0 | Dark | 65.8 | 34.2 |
| Oxidative (H₂O₂) | 25 | 7.0 | Dark | 55.4 | 44.6 |
| Photolytic (UV) | 25 | 7.0 | UV Light | 40.7 | 59.3 |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the steps to perform a forced degradation study to identify the instability factors for your compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate anhydrous, aprotic solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Thermal Stress: Incubate an aliquot of the stock solution at 60°C.
-
Acidic Stress: Add 0.1 N HCl to an aliquot to achieve a final pH of 2.0.
-
Basic Stress: Add 0.1 N NaOH to an aliquot to achieve a final pH of 12.0.
-
Oxidative Stress: Add 3% hydrogen peroxide to an aliquot.
-
Photolytic Stress: Expose an aliquot to a UV light source (e.g., 254 nm).
-
Control: Keep an aliquot at 4°C in the dark.
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of this compound and the formation of any degradants.
-
Data Interpretation: Compare the results from the stressed samples to the control to identify the conditions that cause significant degradation.
Visual Guides
Troubleshooting Workflow for this compound Degradation
Technical Support Center: Minimizing FM4-64 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of FM4-64 and other FM (Fei Mao) dyes in cell culture experiments. By understanding the mechanisms of toxicity and implementing optimized protocols, you can ensure the integrity of your live-cell imaging data.
Frequently Asked Questions (FAQs)
Q1: What is FM4-64, and how does it work?
A1: FM4-64 is a lipophilic styryl dye that is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon binding to the outer leaflet of the plasma membrane. It is an amphipathic molecule with a hydrophilic head group and a lipophilic tail that inserts into the cell membrane. Following membrane binding, FM4-64 is internalized by the cell through endocytosis, allowing for the visualization of vesicle trafficking and dynamics. This makes it a valuable tool for studying processes like endocytosis, exocytosis, and membrane recycling.[1][2][3]
Q2: Is FM4-64 toxic to cells?
A2: FM4-64 is generally considered to have low cytotoxicity at standard working concentrations.[2] However, like any exogenous agent, it can exhibit toxic effects, particularly at higher concentrations or with prolonged exposure. The primary concern with FM dyes is phototoxicity, which is damage induced by the interaction of the dye with light during fluorescence microscopy.
Q3: What is the difference between cytotoxicity and phototoxicity?
A3: Cytotoxicity refers to the inherent toxicity of the chemical substance to the cells, leading to adverse effects such as decreased viability, altered metabolism, or apoptosis. Phototoxicity , on the other hand, is a light-dependent toxicity. When a fluorescent molecule (fluorophore) like FM4-64 is excited by light, it can generate reactive oxygen species (ROS) that damage cellular components, leading to stress, altered function, and eventually cell death.[4][5]
Q4: Are there less toxic alternatives to FM4-64?
A4: For some applications, other FM dyes might be considered. For instance, in a study on Characean internodal cells, FM1-43 was found to be less toxic than FM4-64, with cells surviving for several days in the presence of FM1-43 at a concentration where FM4-64 caused cell death within a day.[6] However, the choice of dye often depends on the specific experimental requirements, including the desired spectral properties. FM4-64 is often preferred for its photostability and staining pattern in some cell types.[2]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| High cell death or morphological changes (e.g., blebbing, rounding) after staining and imaging. | Phototoxicity: Excessive light exposure is a common cause of cell stress and death during live-cell imaging.[4][5] | - Reduce excitation light intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal. - Minimize exposure time: Use the shortest possible exposure time for each image. - Decrease imaging frequency: Increase the time interval between acquisitions in a time-lapse experiment. - Use a more sensitive detector: This allows for the use of lower excitation light levels.[4] |
| High dye concentration: The concentration of FM4-64 may be too high for your specific cell type, leading to cytotoxicity. | - Perform a concentration titration: Determine the lowest effective concentration of FM4-64 that provides sufficient staining for your application. - Consult the literature: Check for recommended concentrations for your cell type. | |
| Prolonged incubation time: Leaving the cells in the staining solution for too long can increase dye uptake and potential toxicity. | - Optimize incubation time: Determine the minimum incubation time required to achieve adequate membrane staining. | |
| Weak or no fluorescent signal. | Low dye concentration: The concentration of FM4-664 is too low. | - Increase the dye concentration incrementally. Be mindful of the potential for increased toxicity. |
| Suboptimal imaging settings: Incorrect filter sets or imaging parameters. | - Ensure you are using the correct excitation and emission filters for FM4-64 (typically around 515 nm excitation and 640 nm emission when membrane-bound). [1] | |
| Poor dye quality or storage: The FM4-64 stock solution may have degraded. | - Store the stock solution protected from light at -20°C. Avoid repeated freeze-thaw cycles.[1][7] | |
| High background fluorescence. | Excess unbound dye: Residual FM4-64 in the imaging medium. | - Wash the cells thoroughly with fresh, pre-warmed imaging medium after the staining incubation. [1] |
| Autofluorescence: The cell culture medium or the imaging dish may be autofluorescent. | - Use a phenol red-free imaging medium. - Use imaging dishes with low-autofluorescence glass or plastic bottoms. |
Experimental Protocols
General Protocol for Staining with FM4-64
This protocol provides a general guideline. Optimal conditions should be determined empirically for each cell type and experimental setup.
Materials:
-
Cells cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
FM4-64 stock solution (e.g., 1-5 mM in DMSO or water)
-
Pre-warmed, serum-free, phenol red-free cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
Procedure:
-
Prepare the Staining Solution: Dilute the FM4-64 stock solution in the pre-warmed imaging medium to the desired final working concentration. A typical starting range is 1-10 µM.[1]
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with the pre-warmed imaging medium.
-
Add the staining solution to the cells.
-
-
Incubation: Incubate the cells at the desired temperature (e.g., 37°C for mammalian cells) for a specific duration. Incubation times can range from 1 to 30 minutes, depending on the experimental goals.[1] Protect the cells from light during this step.
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove unbound dye.
-
-
Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with fluorescence microscopy.
Protocol for Assessing FM4-64 Cytotoxicity using a Cell Viability Assay
This protocol describes how to determine the cytotoxic effect of FM4-64 on a specific cell line using a common method like the MTT assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
FM4-64 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of FM4-64 in complete culture medium. Remove the old medium from the wells and add the different concentrations of FM4-64. Include a vehicle control (medium with the same concentration of the solvent used for the FM4-64 stock) and an untreated control.
-
Incubation: Incubate the plate for a period relevant to your imaging experiments (e.g., 1, 4, or 24 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Data Presentation
Recommended Working Concentrations of FM Dyes
| Dye | Cell Type/Organism | Working Concentration | Incubation Time | Reference |
| FM4-64 | General Mammalian Cells | 5 - 20 µM | 5 - 30 min | [1] |
| FM4-64 | Arabidopsis Root Cells | 1.5 µM | 30 min | [7] |
| FM4-64 | Fungal Hyphae | 17 µM | 5 - 60 min | [8] |
| FM1-43 | Characean Internodal Cells | Not specified | Up to several days | [6] |
Note: These are starting recommendations. The optimal concentration and incubation time should be determined experimentally for your specific cell type and application.
Comparison of FM Dyes
| Feature | FM1-43 | FM4-64 | Reference |
| Emission Color | Green | Red | [9] |
| Relative Toxicity | Less toxic in Characean cells | More toxic in Characean cells | [6] |
| Photostability | Less photostable | More photostable | [2] |
| Hydrophobicity | Less hydrophobic | More hydrophobic | [10] |
Visualizations
Signaling Pathways and Cellular Processes
The primary cellular process affected by FM4-64 is endocytosis . The dye is internalized through various endocytic pathways, including clathrin-mediated and clathrin-independent endocytosis. Once inside the cell, it labels endosomes and can eventually be transported to the lysosome or vacuole. Therefore, any experimental conditions or genetic manipulations that affect these pathways will likely alter the uptake and distribution of FM4-64.
Caption: FM4-64 binds to the plasma membrane and is internalized through endocytosis, trafficking through endosomes to the lysosome or vacuole.
Experimental Workflow for Minimizing Phototoxicity
Caption: A stepwise workflow for optimizing FM4-64 staining and imaging to reduce phototoxicity.
Logical Relationship for Troubleshooting Cell Health Issues
Caption: A decision tree to troubleshoot the cause of poor cell health after FM4-64 staining and imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FM-dyes as experimental probes for dissecting vesicle trafficking in living plant cells [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. academic.oup.com [academic.oup.com]
- 7. Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using FM4-64 staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.mit.edu [web.mit.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing FM04 Delivery In Vivo
Welcome to the technical support center for the in vivo application of FM04, a potent flavonoid inhibitor of P-glycoprotein (P-gp). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the in vivo delivery of this compound.
Troubleshooting Guides
This section addresses specific issues you might encounter during your in vivo experiments with this compound.
Issue 1: Poor or Variable Bioavailability After Oral Administration
Question: We are observing inconsistent plasma concentrations and/or a lack of efficacy when administering this compound orally. What could be the cause and how can we improve this?
Answer:
Poor oral bioavailability is a common challenge with flavonoids like this compound due to their low aqueous solubility and stability in the gastrointestinal (GI) tract.[1][2] Here are potential causes and troubleshooting steps:
Potential Causes:
-
Low Aqueous Solubility: this compound, being a flavonoid, likely has poor water solubility, limiting its dissolution in the GI fluids, which is a prerequisite for absorption.[1][3]
-
Degradation in GI Tract: The acidic environment of the stomach and enzymatic activity in the intestines can degrade this compound before it can be absorbed.[2]
-
P-glycoprotein (P-gp) Efflux: Although this compound is a P-gp inhibitor, it's crucial to ensure its concentration at the intestinal epithelium is sufficient to inhibit P-gp effectively and prevent its own (potential) efflux.
-
First-Pass Metabolism: this compound may be extensively metabolized in the enterocytes or the liver, reducing the amount of active compound reaching systemic circulation.
Troubleshooting Steps:
-
Formulation Optimization:
-
Co-solvents: Use a mixture of solvents to dissolve this compound. Common vehicles for poorly soluble drugs include a combination of DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.[2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or nanoemulsions can enhance the solubility and absorption of lipophilic compounds like flavonoids.[1][4]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate.
-
-
Standardize Dosing Conditions:
-
Fasting: Administer this compound to fasted animals to reduce variability caused by food effects on gastric emptying and GI pH.
-
Vehicle Controls: Always include a vehicle control group to assess the baseline effects of your chosen formulation.[5]
-
Issue 2: Inconsistent Results or Lack of Efficacy with Intraperitoneal (IP) Injection
Question: We are seeing variable tumor growth inhibition in our xenograft model despite administering a consistent IP dose of this compound. What could be the issue?
Answer:
Intraperitoneal administration bypasses first-pass metabolism, generally leading to higher bioavailability than oral dosing. However, inconsistencies can still arise.
Potential Causes:
-
Precipitation at Injection Site: If the formulation is not optimized, this compound may precipitate in the peritoneal cavity, leading to incomplete absorption.
-
Inaccurate Dosing Technique: Inadvertent injection into the gut or adipose tissue is a common issue with IP injections and can drastically alter absorption.[6]
-
Compound Stability: The stability of this compound in the chosen vehicle over the course of the experiment might be a factor.
Troubleshooting Steps:
-
Formulation Check:
-
Solubility in Vehicle: Ensure this compound remains fully dissolved in the vehicle at the concentration you are using. You may need to gently warm the formulation or use a different solvent system.
-
Vehicle Tolerability: High concentrations of solvents like DMSO can cause local irritation and may affect the results.[2]
-
-
Refine IP Injection Technique:
-
Proper Restraint: Ensure the animal is properly restrained to prevent movement during injection.
-
Correct Needle Placement: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[7]
-
Aspiration: Gently aspirate before injecting to ensure the needle has not entered a blood vessel or organ.[7]
-
-
Stability Assessment:
-
Formulation Stability: Assess the stability of your this compound formulation under storage and experimental conditions.[8]
-
Issue 3: Difficulty in Monitoring Target Engagement In Vivo
Question: How can we confirm that this compound is effectively inhibiting P-glycoprotein in our in vivo model?
Answer:
Confirming target engagement is crucial for interpreting efficacy data. Here are a few approaches:
Methods for Monitoring P-gp Inhibition:
-
Pharmacokinetic (PK) Studies: Co-administer this compound with a known P-gp substrate drug (like paclitaxel, as demonstrated in studies with this compound) and measure the plasma concentration of the substrate.[9] An increase in the substrate's plasma levels in the presence of this compound indicates P-gp inhibition.
-
Bioluminescence Imaging (BLI): If you are using tumor cells that express a reporter gene (e.g., luciferase) and a P-gp substrate that is also a substrate for an efflux pump of the reporter substrate, you can monitor changes in signal intensity in the presence and absence of this compound.[10][11]
-
Ex Vivo Analysis:
-
Tissue/Tumor Homogenates: After treatment, excise tumors or tissues, and measure the intracellular concentration of a co-administered fluorescent or radiolabeled P-gp substrate. Increased accumulation in the this compound-treated group suggests P-gp inhibition.
-
ATPase Activity Assay: P-gp activity is linked to ATP hydrolysis. While this compound has been shown to stimulate P-gp ATPase activity in vitro, which is a characteristic of some allosteric modulators, you can assess this ex vivo in membrane preparations from treated tissues.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice? A1: Based on published data, effective doses have been reported as:
-
Intraperitoneal (IP): 28 mg/kg co-administered with paclitaxel.[9]
-
Oral (PO): 45 mg/kg co-administered with paclitaxel.[9] It is recommended to perform a dose-escalation study to determine the optimal dose for your specific model and experimental conditions.
Q2: What is a suitable vehicle for formulating this compound for in vivo studies? A2: While the exact formulation for this compound has not been detailed in all publications, a common vehicle for poorly water-soluble flavonoids for both oral and IP administration is a mixture of DMSO, PEG 400, and saline . A typical starting formulation could be 10% DMSO, 40% PEG 400, and 50% saline. The final concentration of DMSO should be kept as low as possible to avoid toxicity.[2] The solubility and stability of this compound in the chosen vehicle should be confirmed before starting in vivo experiments.
Q3: How can I quantify the concentration of this compound in plasma and tissue samples? A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological matrices due to its high sensitivity and specificity.[8][12] A general workflow involves protein precipitation from plasma or tissue homogenate, followed by chromatographic separation and mass spectrometric detection.
Q4: Are there any known toxicities associated with this compound? A4: In the published study, co-administration of this compound at 28 mg/kg (IP) or 45 mg/kg (PO) with paclitaxel did not result in observable toxicity or animal death in mice.[9] However, it is always crucial to monitor animal health (body weight, behavior, etc.) throughout your study and consider conducting a preliminary toxicity study at your highest planned dose.
Data Presentation
Table 1: Reported In Vivo Efficacy of this compound in a Human Melanoma Xenograft Model
| Treatment Group | Dose of this compound (Route) | Dose of Paclitaxel (PTX) (Route) | Tumor Volume Reduction (%) | Reference |
| PTX + this compound (Intraperitoneal Co-administration) | 28 mg/kg (IP) | 12 mg/kg (IV) | 56% | [9] |
| PTX + this compound (Oral Co-administration) | 45 mg/kg (PO) | 40, 60, or 70 mg/kg (PO) | At least 73% | [9] |
Table 2: General Properties and In Vitro Potency of this compound
| Parameter | Value | Reference |
| EC50 for reversing P-gp-mediated paclitaxel resistance (in vitro) | 83 nM | [9] |
| P-gp ATPase Stimulation (at 100 µM) | 3.3-fold | [9] |
| Transport Substrate of P-gp | No | [9] |
Experimental Protocols
Protocol 1: Formulation and Administration of this compound (General Guidance)
This protocol provides a general starting point for the formulation and administration of this compound. Optimization for your specific experimental needs is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Appropriate syringes and gavage/injection needles
Formulation Procedure (Example for a 10 mg/mL stock):
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a high-concentration stock (e.g., 100 mg/mL). This may require gentle warming and vortexing.
-
In a separate tube, prepare the final vehicle by mixing PEG 400 and saline. For a final vehicle of 10% DMSO and 40% PEG 400, you would mix 4 parts PEG 400 with 5 parts saline.
-
Slowly add the this compound/DMSO stock to the PEG 400/saline mixture while vortexing to achieve the final desired concentration (e.g., for a 10 mg/mL final concentration from a 100 mg/mL stock, add 1 part stock to 9 parts of the PEG/saline mix).
-
Ensure the final solution is clear and free of precipitates. If precipitation occurs, the formulation needs to be further optimized (e.g., by adjusting solvent ratios).
Administration Procedure:
-
Oral Gavage:
-
Use a flexible or rigid gavage needle of the appropriate size for the animal.
-
Ensure the animal is properly restrained.
-
Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
The typical dosing volume for mice is 5-10 mL/kg.[13]
-
-
Intraperitoneal (IP) Injection:
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS (General Workflow)
This protocol outlines the general steps for developing an LC-MS/MS method for this compound quantification.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing a suitable internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution, typically using mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Optimize the detection of this compound by identifying its precursor ion and a stable product ion for Multiple Reaction Monitoring (MRM).
-
Quantification: Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing these standards alongside the unknown samples.
Visualizations
P-glycoprotein Efflux Pump and Inhibition by this compound
Caption: P-gp efflux pump and its allosteric inhibition by this compound.
Experimental Workflow for Assessing this compound In Vivo Efficacy
References
- 1. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. A precisely humanized FCRN transgenic mouse for preclinical pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotestfacility.com [biotestfacility.com]
- 5. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers | PLOS One [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A bioluminescent probe for in vivo imaging of pyroglutamate aminopeptidase in a mouse model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC-MS/MS method with a broad linear dynamic range for the quantification of tivozanib in human and mouse plasma, mouse tissue homogenates, and culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and comparative bioavailability of two fenofibrate capsule formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FM04 Activity
Frequently Asked Questions (FAQs)
Q1: What is the expected optimal pH for FM04 activity?
The optimal pH for an enzyme is the pH at which it exhibits maximum activity. This value is unique to each enzyme and must be determined experimentally. For example, pepsin, a digestive enzyme in the stomach, functions best in a highly acidic environment (pH 1.5), while trypsin is most active in the slightly alkaline conditions of the small intestine (pH 8).[1] Without experimental data for this compound, the optimal pH is unknown. We recommend performing a pH profile experiment to determine its specific optimal pH.
Q2: Why is my this compound showing low or no activity?
Several factors could contribute to low or no this compound activity. One of the most common is a suboptimal pH of the reaction buffer. Extreme pH values can alter the three-dimensional structure of the enzyme, including the active site where the substrate binds, leading to a loss of function.[2] This change can sometimes be irreversible, a process known as denaturation.[1][2] Other factors to consider include incorrect storage, substrate degradation, or the presence of inhibitors.
Q3: Can the choice of buffer affect this compound activity beyond just the pH?
Yes, the buffer itself can influence enzyme activity. It is advisable to test a few different buffer systems at the target pH to ensure the buffer components do not interfere with the enzyme's function. When determining the optimal pH, it is recommended to use a series of overlapping buffers to cover a broad pH range.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low this compound activity across all pH values. | Enzyme may be denatured or inactive. | - Verify the storage conditions and age of the enzyme. - Prepare a fresh stock of this compound. - Include a positive control if available. |
| Optimal pH is different from expected or previously observed values. | - Inaccurate pH measurement of the buffers. - Changes in ionic strength of the buffer. - Temperature fluctuations during the assay. | - Calibrate the pH meter before preparing buffers. - Ensure the ionic strength is consistent across all buffers by adding a salt like NaCl.[3] - Maintain a constant temperature throughout the experiment. |
| High variability between replicate experiments. | - Inconsistent pipetting or timing. - Instability of the enzyme or substrate at certain pH values. | - Use calibrated pipettes and ensure consistent timing for adding reagents and stopping the reaction. - Assess the stability of this compound and its substrate at different pH values by pre-incubating them in the respective buffers before starting the reaction.[3] |
| Precipitation observed in the reaction mixture. | - Low solubility of the substrate or enzyme at a specific pH. - Buffer components are reacting with the substrate or enzyme. | - Check the solubility of all components at the tested pH range. - Try a different buffer system for the problematic pH range. |
Experimental Protocols
Protocol: Determination of Optimal pH for this compound Activity
This protocol outlines the steps to determine the pH at which this compound exhibits maximum activity.
-
Buffer Preparation:
-
Prepare a series of buffers covering a pH range from 3.0 to 10.0. Use buffers with overlapping pH ranges to ensure a continuous gradient.[3] (See Table 1 for buffer recommendations).
-
Adjust the pH of each buffer to the desired value using a calibrated pH meter.
-
Ensure all buffers have the same molarity (e.g., 50 mM) and ionic strength.[3]
-
-
Reaction Setup:
-
Set up a series of reactions in microcentrifuge tubes or a 96-well plate. For each pH value, prepare a "Test" and a "Blank" tube.
-
Test Tubes: Add the buffer of a specific pH, the substrate solution, and any necessary cofactors.
-
Blank Tubes: Add the same components as the test tubes. The enzyme will be added after the reaction is stopped.[4]
-
Pre-incubate the tubes at the optimal temperature for the assay (e.g., 37°C) for 5-10 minutes.[4]
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a specific amount of this compound enzyme solution to the "Test" tubes.
-
Incubate the reactions for a predetermined amount of time (e.g., 10 minutes).[4] Ensure the reaction time is within the linear range of the assay.
-
-
Stopping the Reaction:
-
Data Measurement and Analysis:
-
Measure the absorbance of the product at the appropriate wavelength using a spectrophotometer.
-
Subtract the absorbance of the "Blank" from the "Test" for each pH value to correct for any non-enzymatic reaction.
-
Plot the enzyme activity (absorbance) against the pH. The pH at which the highest activity is observed is the optimal pH for this compound.[4]
-
Quantitative Data Summary
Table 1: Recommended Buffers for pH Optimization Studies
| pH Range | Buffer System |
| 3.0 - 6.2 | Citrate Buffer[4] |
| 4.5 - 5.5 | Acetate Buffer[3] |
| 6.0 - 7.4 | Phosphate Buffer[3] |
| 7.0 - 8.0 | HEPES Buffer[3] |
| 8.0 - 9.0 | Tris-HCl Buffer[3] |
| 9.0 - 10.5 | Carbonate-Bicarbonate Buffer |
Table 2: Hypothetical pH-Activity Profile for this compound (This is example data and should be replaced with experimental results)
| pH | Average Absorbance (410 nm) | Relative Activity (%) |
| 4.0 | 0.15 | 30 |
| 5.0 | 0.35 | 70 |
| 6.0 | 0.50 | 100 |
| 7.0 | 0.40 | 80 |
| 8.0 | 0.20 | 40 |
| 9.0 | 0.05 | 10 |
Visualizations
Caption: Hypothetical signaling pathway involving this compound.
Caption: Experimental workflow for pH optimization.
Caption: Troubleshooting logic for low this compound activity.
References
Validation & Comparative
Comparative Guide to the Inhibitory Effect of FM04 on P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the inhibitory effects of the novel flavonoid compound, FM04, on P-glycoprotein (P-gp). P-gp, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents. This document presents a comparative performance evaluation of this compound against other well-established P-gp inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of P-gp Inhibitors
The inhibitory potency of this compound and other P-gp inhibitors is summarized in the table below. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their efficacy in overcoming P-gp-mediated drug resistance or inhibiting its function.
| Inhibitor | Assay Type | Cell Line/System | Substrate | IC50 / EC50 (nM) | Reference |
| This compound | Paclitaxel Resistance Reversal | LCC6MDR | Paclitaxel | 83 | [1][2] |
| Verapamil | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 2500 | [3] |
| Elacridar | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 50 | [3] |
| Tariquidar | Rhodamine 123 Efflux | CCRF-CEM T cells | Rhodamine 123 | 8.2 | [4] |
Note: Direct comparison of these values should be made with caution as the experimental conditions, including the specific assay, cell line, and substrate used, can influence the determined inhibitory concentrations.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the evaluation of these compounds in other laboratories.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of a test compound on the ATP hydrolysis rate of P-gp, which is essential for its transport function.
Materials:
-
P-gp-containing membrane vesicles (commercially available or prepared from P-gp overexpressing cells)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Verapamil)
-
Negative control (e.g., Sodium Orthovanadate, a potent P-gp ATPase inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 10 mM MgCl2)
-
ATP solution
-
Reagent for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based colorimetric reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Thaw the P-gp membrane vesicles on ice.
-
Prepare serial dilutions of the test compound and controls in the assay buffer.
-
In a 96-well plate, add the P-gp membrane vesicles to each well.
-
Add the test compound dilutions and controls to the respective wells and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding a saturating concentration of ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Stop the reaction by adding the Pi detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.
-
Plot the percentage of ATPase activity against the test compound concentration to determine its stimulatory or inhibitory effect.
Chemosensitization and Rhodamine 123 Accumulation Assay
This assay determines the ability of a compound to reverse P-gp-mediated drug resistance by measuring the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cancer cell line (e.g., LCC6MDR, K562/Adr, MCF7/ADR) and its parental drug-sensitive cell line.
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Verapamil)
-
Rhodamine 123
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of the test compound or positive control in serum-free medium for 30-60 minutes at 37°C.
-
Add Rhodamine 123 (final concentration of 1-5 µM) to each well and incubate for another 60-90 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add PBS to each well and measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Alternatively, for flow cytometry analysis, detach the cells, resuspend in PBS, and analyze the fluorescence intensity.
-
Calculate the fold increase in Rhodamine 123 accumulation in the presence of the test compound compared to the untreated control.
Visualizations
Signaling Pathways Regulating P-glycoprotein Expression
The expression of P-gp is regulated by a complex network of intracellular signaling pathways. The diagram below illustrates the key pathways, including the PI3K/Akt and MAPK/ERK pathways, which converge on transcription factors like NF-κB and AP-1 to modulate the transcription of the ABCB1 gene, which encodes P-gp.
Caption: Signaling pathways regulating P-gp expression.
Experimental Workflow for Validating a P-glycoprotein Inhibitor
The following diagram outlines a typical workflow for the validation of a potential P-gp inhibitor, such as this compound. This process begins with initial screening assays and progresses to more detailed mechanistic and in vivo studies.
Caption: Workflow for P-gp inhibitor validation.
References
A Comparative Guide to the Efficacy of P-glycoprotein Inhibitors: FM04 vs. Tariquidar
For Researchers, Scientists, and Drug Development Professionals
The circumvention of multidrug resistance (MDR), a primary obstacle in cancer chemotherapy, remains a significant challenge. A key mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. This guide provides an objective comparison of a novel flavonoid P-gp inhibitor, FM04, and a well-established third-generation P-gp inhibitor, Tariquidar. The comparison is based on their efficacy, mechanism of action, and impact on the pharmacokinetics of co-administered drugs, supported by experimental data.
At a Glance: this compound vs. Tariquidar
| Feature | This compound | Tariquidar |
| Compound Class | Flavonoid | Anthranilic acid derivative |
| Primary Mechanism | Allosteric modulator, stimulates P-gp ATPase activity.[1][2] | Non-competitive inhibitor, inhibits P-gp ATPase activity at low concentrations, stimulates at high concentrations.[3][4][5][6] |
| Binding Site | Nucleotide-Binding Domain 2 (NBD2).[1][7][8] | Transmembrane Domains (TMDs), at the interface of the two wings.[3][9][10] |
| Potency (EC50/IC50) | EC50 = 83 nM (reversing paclitaxel resistance)[2][11]EC50 = 64 nM (increasing doxorubicin retention)[1] | Kd = 5.1 nM[12]IC50 ≈ 40 nM (in vitro P-gp inhibition)IC50 = 43 nM (ATPase inhibition)[4] |
| P-gp Substrate | No.[2] | No.[13][14] |
In-Depth Efficacy Comparison
Reversal of Multidrug Resistance in Vitro
This compound has demonstrated significant potency in reversing P-gp-mediated drug resistance in vitro. In a human breast cancer cell line overexpressing P-gp (LCC6MDR), this compound exhibited an EC50 of 83 nM for reversing paclitaxel resistance.[2][11] Furthermore, it effectively increased the intracellular accumulation of doxorubicin in these cells with an EC50 of 64 nM.[1]
Tariquidar is also a highly potent P-gp inhibitor. It has a high binding affinity to P-gp with a dissociation constant (Kd) of 5.1 nM.[12] In vitro studies have shown that Tariquidar can completely reverse P-gp-mediated resistance to various chemotherapeutic agents, including doxorubicin and paclitaxel, at concentrations ranging from 25 to 80 nM.[4][12] For instance, in a murine colon carcinoma cell line, 0.1 µM Tariquidar decreased the doxorubicin IC50 fivefold.[4]
Impact on P-gp ATPase Activity
A key differentiator between this compound and Tariquidar lies in their modulation of P-gp's ATPase activity, which fuels the efflux pump. This compound acts as a stimulator of P-gp ATPase activity, showing a 3.3-fold increase at a concentration of 100 µM.[2] This suggests an allosteric mechanism of action where this compound binding to the Nucleotide-Binding Domain 2 (NBD2) induces a conformational change that promotes ATP hydrolysis but uncouples it from drug transport.[1][8]
Conversely, Tariquidar exhibits a more complex interaction with P-gp's ATPase. At low, clinically relevant concentrations, it acts as a potent inhibitor of ATPase activity, with a reported IC50 of 43 nM.[4] However, at higher, saturating concentrations (in the micromolar range), it has been shown to stimulate ATPase activity.[3][5] This dual effect is attributed to its binding within the transmembrane domains, which locks the transporter in a conformation that prevents drug efflux but can still allow for ATP hydrolysis.[3][5][6]
Enhancement of Oral Bioavailability of Co-administered Drugs
A critical application of P-gp inhibitors is to improve the oral bioavailability of chemotherapeutic drugs that are P-gp substrates. This compound has shown remarkable efficacy in this regard. Oral co-administration of this compound with paclitaxel in mice led to a 57- to 66-fold improvement in the area under the curve (AUC) of paclitaxel, indicating a substantial increase in its systemic exposure.[2]
Tariquidar has also been investigated for its potential to enhance the oral bioavailability of P-gp substrates. While specific quantitative data on its effect on the oral bioavailability of paclitaxel is less readily available in the searched literature, its potent P-gp inhibition in the gut wall is expected to significantly increase the absorption of co-administered P-gp substrates.[15][16][17]
Mechanism of Action: A Visual Representation
The distinct mechanisms of action of this compound and Tariquidar can be visualized through their interaction with the P-glycoprotein transport cycle.
Caption: P-gp cycle and inhibitor mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound and Tariquidar.
In Vitro P-gp Inhibition Assay (Doxorubicin Accumulation)
This assay measures the ability of a compound to inhibit P-gp-mediated efflux of a fluorescent substrate, such as doxorubicin.
-
Cell Line: A P-gp overexpressing cell line (e.g., LCC6MDR) and its parental, non-resistant counterpart are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are co-incubated with a fixed concentration of doxorubicin (e.g., 20 µM) and varying concentrations of the inhibitor (this compound or Tariquidar) for a specified period (e.g., 150 minutes) at 37°C.[1]
-
After incubation, cells are washed to remove extracellular doxorubicin and inhibitor.
-
Cells are lysed, and the intracellular doxorubicin concentration is measured using a fluorescence microplate reader.
-
-
Data Analysis: The EC50 value, the concentration of the inhibitor that results in a 50% increase in intracellular doxorubicin accumulation, is calculated.
P-gp ATPase Activity Assay
This assay determines the effect of a compound on the ATP hydrolysis rate of P-gp.
-
Source of P-gp: Membrane vesicles from cells overexpressing human P-gp are commonly used.
-
Procedure:
-
P-gp-containing membrane vesicles are incubated with a range of concentrations of the test compound (this compound or Tariquidar) at 37°C for a defined time (e.g., 120 minutes).[1]
-
The reaction is initiated by the addition of MgATP.
-
The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.
-
-
Data Analysis: The rate of ATP hydrolysis is calculated and compared to the basal activity (without any modulator) to determine the fold-stimulation or percent inhibition.
In Vivo Oral Bioavailability Study
This study evaluates the effect of a P-gp inhibitor on the systemic exposure of an orally administered P-gp substrate drug.
-
Animal Model: Typically, mice or rats are used.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The treatment group receives an oral administration of the P-gp inhibitor (e.g., this compound) at a specific dose.
-
After a predetermined time, both groups receive an oral dose of the P-gp substrate drug (e.g., paclitaxel).
-
Blood samples are collected at various time points after drug administration.
-
The concentration of the substrate drug in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), are calculated for both groups. The fold-increase in AUC in the treatment group compared to the control group indicates the extent of bioavailability enhancement.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a potential P-gp inhibitor.
Caption: Workflow for P-gp inhibitor testing.
Conclusion
Both this compound and Tariquidar are potent inhibitors of P-glycoprotein with the potential to overcome multidrug resistance and enhance the efficacy of cancer chemotherapy. This compound, a novel flavonoid, distinguishes itself through its unique mechanism of stimulating P-gp's ATPase activity while uncoupling it from drug transport, and its remarkable ability to improve the oral bioavailability of paclitaxel. Tariquidar, a well-characterized third-generation inhibitor, demonstrates high-affinity binding and potent inhibition of P-gp-mediated efflux.
The choice between these or other P-gp inhibitors will depend on the specific therapeutic context, including the co-administered chemotherapeutic agent, the desired route of administration, and the tumor type. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative superiority of these promising agents in a clinical setting. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate such future research and aid in the rational design of more effective strategies to combat multidrug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Binding Sites in the Nucleotide-Binding Domain of P-Glycoprotein for a Potent and Nontoxic Modulator, the Amine-Containing Monomeric Flavonoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral paclitaxel with encequidar compared to intravenous paclitaxel in patients with advanced cancer: A randomised crossover pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced Oral Bioavailability of Paclitaxel in Presence of P-gp Blockers: Smart Extraction Procedure, Antitumor and Side Effects Study in Mice [journals.ekb.eg]
- 17. Enhanced oral paclitaxel bioavailability after administration of paclitaxel-loaded lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of FM04 Activity in Different Assays: A Comparative Guide
For researchers and professionals in drug development, understanding the multifaceted activity of a compound is paramount. This guide provides a comparative analysis of FM04, a potent P-glycoprotein (P-gp) inhibitor, detailing its performance in various assays alongside alternative P-gp inhibitors. The data presented is supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding of its mechanism and potential applications.
Executive Summary
This compound is a flavonoid compound identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer cells.[1][2][3] Experimental data demonstrates its efficacy in reversing P-gp-mediated drug resistance, thereby sensitizing cancer cells to chemotherapeutic agents like paclitaxel.[1][2][3] This guide compares the activity of this compound with other well-known P-gp inhibitors—verapamil, elacridar, and tariquidar—across a range of in vitro assays.
Comparative Analysis of P-gp Inhibitor Activity
The efficacy of this compound and its alternatives has been evaluated in several key assays that measure different aspects of P-gp inhibition. The following tables summarize the quantitative data from these studies.
Table 1: Reversal of Paclitaxel Resistance in P-gp Overexpressing Cancer Cell Lines
This table presents the half-maximal effective concentration (EC50) of various inhibitors in reducing the resistance of cancer cells to paclitaxel. A lower EC50 value indicates higher potency.
| Inhibitor | Cell Line | EC50 (nM) | Reference |
| This compound | LCC6MDR | 83 | [4][5][6] |
| Tariquidar | SKOV-3TR | ~34 (in liposomes) | [7] |
| Elacridar | A2780PR1 | < 100 | [1] |
| Verapamil | MCF-7 | 5190 | [8] |
Table 2: Inhibition of P-gp ATPase Activity
This assay measures the effect of the compounds on the ATP hydrolysis that fuels P-gp's transport activity. Inhibition of this activity is a direct measure of P-gp modulation.
| Inhibitor | Assay Condition | Effect | Concentration | Reference |
| This compound | Basal activity | 3.3-fold stimulation | 100 µM | [4][5][6] |
| Verapamil | Verapamil-stimulated | IC50 = 200 µM | 200 µM | [9] |
| Tariquidar | Basal activity | Potent inhibition | IC50 not specified | [6] |
Table 3: Enhancement of Doxorubicin Accumulation
This assay quantifies the ability of an inhibitor to increase the intracellular concentration of doxorubicin, a fluorescent P-gp substrate, in resistant cells.
| Inhibitor | Cell Line | Fold Increase in Accumulation | Concentration | Reference |
| This compound | LCC6MDR | Significant increase | Not specified | [10] |
| Verapamil | P388/Dx | Increased concentration | Not specified | [11] |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions, such as cell lines and assay protocols.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (MTT Assay) for Paclitaxel Resistance Reversal
This protocol is used to determine the concentration of an inhibitor required to restore the sensitivity of multidrug-resistant (MDR) cells to a chemotherapeutic agent like paclitaxel.
-
Cell Culture: P-gp overexpressing cells (e.g., LCC6MDR, SKOV-3TR, A2780PR1) and their parental sensitive counterparts are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of paclitaxel in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor (e.g., this compound, verapamil, elacridar, tariquidar).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of paclitaxel is calculated for each condition. The EC50 of the P-gp inhibitor is the concentration that reduces the IC50 of paclitaxel by 50% in the resistant cells.[1][7][8]
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of test compounds.
-
Membrane Preparation: Membrane vesicles containing high concentrations of recombinant human P-gp are used.
-
Reaction Setup: The membrane vesicles are incubated in an assay buffer containing the test compound (e.g., this compound, verapamil) at various concentrations.
-
ATP Initiation: The reaction is initiated by the addition of MgATP.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 20-40 minutes).
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., molybdate-based detection) or a luminescence-based assay that measures the remaining ATP.[2][12][13]
-
Data Analysis: The ATPase activity is calculated as the amount of Pi released per unit time per amount of P-gp. The effect of the test compound is determined by comparing the activity to the basal (no compound) and vanadate-inhibited (a selective P-gp inhibitor) controls.[12][13]
Doxorubicin Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent anticancer drug doxorubicin in MDR cells.
-
Cell Culture and Seeding: P-gp overexpressing cells (e.g., LCC6MDR, P388/Dx) are seeded in plates or tubes.
-
Drug and Inhibitor Treatment: Cells are incubated with a fixed concentration of doxorubicin in the presence or absence of the P-gp inhibitor (e.g., this compound, verapamil).
-
Incubation: The cells are incubated for a specific time (e.g., 60-90 minutes) at 37°C.
-
Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular doxorubicin.
-
Fluorescence Measurement: The intracellular doxorubicin fluorescence is measured using a fluorometer, fluorescence microscope, or flow cytometer.[11][14][15]
-
Data Analysis: The fold increase in doxorubicin accumulation in the presence of the inhibitor is calculated relative to the accumulation in the absence of the inhibitor.
Visualizing the Mechanisms
To better understand the context of this compound's activity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Signaling pathway of P-gp mediated multidrug resistance and its inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting NFAT2 for Reversing the P-gp-Mediated Multidrug Resistance to Paclitaxel by Manidipine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Verapamil effect on the accumulation of doxorubicin in the leukemia P388 cells with induced antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Dissociation of the verapamil-induced enhancement of doxorubicin's cytotoxicity from changes in cellular accumulation or retention of doxorubicin in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Verapamil-mediated sensitization of doxorubicin-selected pleiotropic resistance in human sarcoma cells: selectivity for drugs which produce DNA scission - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of P-glycoprotein Inhibition: FM04 versus Tariquidar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel P-glycoprotein (P-gp) inhibitor, FM04, with the well-established standard, Tariquidar. The focus of this comparison is the dose-response relationship of these compounds in the inhibition of P-gp, a key transporter protein implicated in multidrug resistance in cancer and other therapeutic areas.
Executive Summary
This compound is a potent P-glycoprotein inhibitor, demonstrating a half-maximal effective concentration (EC50) of 83 nM in reversing P-gp-mediated paclitaxel resistance. For the purpose of this guide, we will compare this compound with Tariquidar, a third-generation P-gp inhibitor widely used as a standard in research. Data for Tariquidar from comparable in vitro assays will be used to provide a benchmark for the performance of this compound.
Data Presentation: Dose-Response Comparison
The following table summarizes the available quantitative data for this compound and the standard drug, Tariquidar, in the context of P-glycoprotein inhibition.
| Compound | Parameter | Value | Cell Line | Assay Method |
| This compound | EC50 | 83 nM | LCC6MDR (P-gp overexpressing) | Paclitaxel Resistance Reversal Assay |
| Tariquidar | IC50 | ~40 - 80 nM | Various P-gp overexpressing cell lines | Calcein AM Efflux Assay[1][2] |
Note: The EC50 for this compound reflects the concentration required to achieve 50% of the maximal reversal of paclitaxel resistance, which is a functional consequence of P-gp inhibition. The IC50 values for Tariquidar represent the concentration required to inhibit 50% of P-gp-mediated efflux of a fluorescent substrate. While the specific assay endpoints differ slightly, both parameters provide a measure of the potency of these compounds as P-gp inhibitors.
Experimental Protocols
A detailed methodology for a standard P-glycoprotein inhibition assay is provided below. This protocol is representative of the type of experiment used to generate the dose-response data for P-gp inhibitors like Tariquidar and can be adapted for the evaluation of new compounds such as this compound.
P-glycoprotein Inhibition Assay: Calcein AM Efflux
This assay measures the ability of a test compound to inhibit the efflux of Calcein AM, a fluorescent substrate of P-gp, from cells overexpressing the transporter.
Materials:
-
P-gp overexpressing cells (e.g., K562/ADR, A2780/ADR) and the corresponding parental cell line.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Calcein AM (acetoxymethyl ester).
-
Test compound (this compound) and standard inhibitor (Tariquidar).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Incubation: Prepare serial dilutions of the test compound (this compound) and the standard inhibitor (Tariquidar) in assay buffer. Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Calcein AM Loading: Add Calcein AM to each well at a final concentration of 0.5 µM and incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with ice-cold PBS to remove extracellular Calcein AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Normalize the fluorescence intensity of the treated cells to that of the untreated control cells.
-
Plot the normalized fluorescence (as a percentage of the control) against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of P-glycoprotein
P-glycoprotein is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of substrates from the cell, a process powered by the hydrolysis of ATP. Inhibition of P-gp blocks this efflux, leading to increased intracellular concentration of substrate drugs.
Caption: P-glycoprotein (P-gp) mediated drug efflux pathway and points of inhibition by this compound and Tariquidar.
Experimental Workflow for Dose-Response Curve Generation
The following diagram outlines the key steps involved in determining the dose-response curve for a P-gp inhibitor using the Calcein AM assay.
References
Validating FM04's Mechanism of Action: A Comparative Guide to P-Glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FM04, a potent flavonoid-based P-glycoprotein (P-gp) inhibitor, with alternative P-gp modulators. We delve into the experimental data supporting its mechanism of action, validated through methodologies analogous to using knockout cells, and present detailed protocols for key assays.
This compound: A Potent Modulator of P-Glycoprotein
This compound is a flavonoid compound identified as a potent and selective inhibitor of P-glycoprotein (P-gp), a crucial ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer and for influencing the pharmacokinetics of numerous drugs.[1] The primary mechanism of action of this compound involves the direct inhibition of P-gp's efflux function, leading to increased intracellular concentrations of P-gp substrate drugs.[1]
Studies have shown that this compound reverses P-gp-mediated paclitaxel resistance with a half-maximal effective concentration (EC50) of 83 nM.[1] Furthermore, this compound has been observed to stimulate the ATPase activity of P-gp by 3.3-fold at a concentration of 100 µM, suggesting a direct interaction with the transporter that modulates its ATP hydrolysis cycle.[1]
Validation of this compound's P-gp specific action is achieved by comparing its effects on P-gp-overexpressing cell lines (e.g., LCC6MDR) with their parental, non-overexpressing counterparts (e.g., LCC6). This approach provides a functional equivalent to using knockout cells, as any differential effect can be directly attributed to the presence and activity of P-gp.
Comparative Analysis of P-Glycoprotein Inhibitors
This compound belongs to the growing class of natural product-derived P-gp inhibitors. Its performance can be benchmarked against a range of synthetic and natural compounds. The following table summarizes the inhibitory potency of this compound and several well-established and experimental P-gp inhibitors.
| Compound | Class | Inhibitory Potency (IC50/EC50) | Cell Line | Assay Type |
| This compound | Flavonoid | 83 nM (EC50) | LCC6MDR | Paclitaxel Resistance Reversal |
| Verapamil | First-Generation (Phenylalkylamine) | ~1-10 µM | Various | Rhodamine 123 Accumulation |
| Cyclosporine A | First-Generation (Cyclic Peptide) | ~1-5 µM | Various | Rhodamine 123 Accumulation |
| Tariquidar | Third-Generation (Synthetic) | ~20-50 nM | Various | P-gp ATPase Assay |
| Elacridar (GF120918) | Third-Generation (Synthetic) | ~5-20 nM | Various | P-gp ATPase Assay |
| Zosuquidar | Third-Generation (Synthetic) | ~10-60 nM | Various | P-gp ATPase Assay |
| Quercetin | Flavonoid | ~5-20 µM | Various | Rhodamine 123 Accumulation |
| Genistein | Isoflavone | ~10-50 µM | Various | Rhodamine 123 Accumulation |
Note: IC50/EC50 values can vary depending on the cell line, substrate, and specific experimental conditions.
Experimental Protocols
To validate the mechanism of action of a putative P-gp inhibitor like this compound, several key experiments are essential. The use of a P-gp overexpressing cell line and its corresponding parental wild-type line is critical for confirming target specificity.
Cellular Drug Accumulation Assay (Using a Fluorescent P-gp Substrate)
Objective: To determine if the test compound inhibits the efflux of a known P-gp substrate, leading to its intracellular accumulation.
Materials:
-
P-gp overexpressing cell line (e.g., LCC6MDR) and its parental wild-type cell line (e.g., LCC6).
-
Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).
-
Test compound (e.g., this compound) at various concentrations.
-
Known P-gp inhibitor as a positive control (e.g., Verapamil).
-
Cell culture medium, PBS, and lysis buffer.
-
Fluorometric plate reader.
Protocol:
-
Seed both the P-gp overexpressing and wild-type cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound or controls (vehicle, positive control) for 1-2 hours.
-
Add the fluorescent P-gp substrate (e.g., Rhodamine 123 at a final concentration of 5 µM) to all wells.
-
Incubate for a defined period (e.g., 60-90 minutes) at 37°C.
-
Wash the cells with ice-cold PBS to remove the extracellular substrate.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for Rhodamine 123).
-
Calculate the fold-increase in fluorescence in the presence of the inhibitor compared to the vehicle control in both cell lines. A significantly higher increase in the P-gp overexpressing line indicates specific inhibition.
P-gp ATPase Activity Assay
Objective: To measure the effect of the test compound on the ATP hydrolysis rate of P-gp.
Materials:
-
Membrane vesicles from cells overexpressing human P-gp.
-
Test compound (e.g., this compound) at various concentrations.
-
Known P-gp substrate/stimulator as a positive control (e.g., Verapamil).
-
Sodium orthovanadate (a general ATPase inhibitor).
-
ATP.
-
Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric reagent.
-
Spectrophotometer.
Protocol:
-
Incubate the P-gp membrane vesicles with the test compound at various concentrations in an assay buffer at 37°C for a few minutes.
-
To distinguish P-gp specific ATPase activity, a parallel set of reactions containing sodium orthovanadate is included.
-
Initiate the reaction by adding MgATP.
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution.
-
Add the colorimetric reagent to detect the amount of inorganic phosphate released.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).
-
The vanadate-sensitive ATPase activity is calculated by subtracting the absorbance of the vanadate-containing samples from those without vanadate.
-
Plot the ATPase activity as a function of the test compound concentration to determine if it stimulates or inhibits P-gp's ATPase activity.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the P-gp mediated drug efflux and its inhibition, the experimental workflow for validation, and the logical relationship between this compound and its alternatives.
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for validating this compound's mechanism of action.
Caption: Logical comparison of different classes of P-gp inhibitors.
References
comparative analysis of FM04 and its analogs
A Comparative Analysis of FM04 and Its Progenitor FD18 in Overcoming P-Glycoprotein-Mediated Multidrug Resistance
For researchers, scientists, and professionals in drug development, identifying potent and safe modulators of P-glycoprotein (P-gp) is a critical step in overcoming multidrug resistance (MDR) in cancer therapy. This guide provides a detailed comparative analysis of the flavonoid monomer this compound and its parent dimer, FD18, both of which have demonstrated significant efficacy as P-gp inhibitors.
Overview of this compound and FD18
This compound is an active metabolite derived from the biotransformation of the flavonoid dimer FD18.[1] Both compounds are potent modulators of P-gp, a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of anticancer drugs from tumor cells.[1][2] Overexpression of P-gp is a major mechanism of MDR, leading to decreased intracellular drug concentrations and therapeutic failure.[3] this compound and FD18 reverse this resistance by inhibiting the transport function of P-gp.[1][2]
Chemical Structures
This compound is an amine-containing flavonoid monomer, while FD18 is a flavonoid dimer.[1][4] The structural difference between the two molecules contributes to their distinct physicochemical and pharmacological properties.
Figure 1: Chemical Structures of this compound and FD18.
Comparative Performance Data
The following table summarizes the key performance indicators of this compound and its parent compound FD18 as P-gp inhibitors, based on available experimental data.
| Parameter | This compound | FD18 | Reference |
| P-gp Inhibition (EC50) | 83 nM | 148 nM | [2][5] |
| Potency vs. FD18 | 1.8-fold more potent | - | [1][5] |
| P-gp ATPase Stimulation | 3.3-fold increase at 100 µM | Data not available | [1][5] |
| Intracellular Doxorubicin Accumulation (EC50) | 64 nM | 116 nM | [1] |
| In Vivo Efficacy (with Paclitaxel) | 56% reduction in tumor volume (28 mg/kg this compound + 12 mg/kg PTX) | 46% reduction in tumor volume (45 mg/kg FD18 + 12 mg/kg PTX) | [2][5] |
| Oral Bioavailability Enhancement of Paclitaxel | 57- to 66-fold improvement in AUC | Data not available | [1] |
| P-gp Substrate | No | Yes | [1][5] |
Mechanism of Action: P-gp Inhibition
Both this compound and FD18 exert their effects by modulating the function of P-gp. The primary mechanism involves the inhibition of the transporter's efflux activity, leading to an increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells.[1][2]
Interestingly, this compound has been shown to stimulate the ATPase activity of P-gp.[1][5] This suggests that while it inhibits the transport of other drugs, it interacts with the ATP-binding domains of the protein. One proposed mechanism is that this compound binds to the nucleotide-binding domain 2 (NBD2) of human P-gp, which may disrupt the transporter's conformational changes necessary for drug efflux.[6] Unlike its parent compound FD18, this compound is not a transport substrate of P-gp, which may contribute to its enhanced potency and different mechanism of interaction.[1][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may have been adapted in the specific studies referenced.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. Stimulation or inhibition of ATPase activity indicates an interaction with the transporter.
Materials:
-
Membrane vesicles containing recombinant human P-gp
-
Test compounds (this compound, FD18, Verapamil as a positive control)
-
ATP detection reagent (e.g., based on luminescence)
-
Assay buffer (e.g., Tris-MES buffer)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the P-gp containing membrane vesicles to the wells of a 96-well plate.
-
Add the test compounds to the respective wells and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) produced or the remaining ATP using a suitable detection reagent and a microplate reader.
-
The ATPase activity is calculated as the difference in ATP hydrolysis in the presence and absence of the test compound and is often expressed as a fold change relative to the basal activity.[1]
Intracellular Doxorubicin Accumulation Assay
This assay quantifies the ability of a compound to inhibit P-gp mediated efflux of a fluorescent substrate, such as doxorubicin (DOX), from P-gp overexpressing cells.
Materials:
-
P-gp overexpressing cancer cell line (e.g., LCC6MDR) and its parental non-resistant cell line (e.g., LCC6)
-
Doxorubicin (DOX)
-
Test compounds (this compound, FD18, Verapamil as a positive control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified pre-incubation time (e.g., 1 hour) at 37°C.
-
Add a fixed concentration of DOX to the wells and incubate for a further period (e.g., 1.5-2 hours) at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular DOX.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular fluorescence of DOX using a fluorescence microplate reader (excitation/emission wavelengths for DOX are typically around 480/590 nm).
-
The increase in intracellular DOX accumulation in the presence of the test compound is indicative of P-gp inhibition. The EC50 value is the concentration of the modulator that restores 50% of the maximum DOX accumulation.[1]
In Vivo Xenograft Studies
These studies evaluate the efficacy of P-gp inhibitors in reversing drug resistance in a living animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
P-gp overexpressing cancer cell line (e.g., MDA435/LCC6MDR)
-
Anticancer drug (e.g., Paclitaxel)
-
Test compound (this compound or FD18)
-
Vehicle for drug administration
Procedure:
-
Subcutaneously inject the P-gp overexpressing cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the tumor-bearing mice to different treatment groups: vehicle control, anticancer drug alone, test compound alone, and a combination of the anticancer drug and the test compound.
-
Administer the treatments according to a predefined schedule and route (e.g., intraperitoneal or intravenous injection for the test compound and anticancer drug).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
The efficacy of the P-gp inhibitor is determined by the statistically significant reduction in tumor growth in the combination treatment group compared to the group receiving the anticancer drug alone.[2][5]
Conclusion
The comparative analysis reveals that this compound, a metabolite of FD18, is a more potent P-gp inhibitor both in vitro and in vivo. Its improved physicochemical properties, such as a smaller molecular weight, contribute to its enhanced "drug-like" characteristics.[1] The finding that this compound is not a P-gp substrate, unlike its parent compound, suggests a more efficient and potentially less competitive mode of inhibition.[1] Furthermore, the ability of this compound to significantly enhance the oral bioavailability of paclitaxel opens new avenues for developing oral formulations of P-gp substrate drugs, which are typically administered intravenously.[1] This comprehensive guide provides valuable data and methodologies to aid researchers in the continued development and evaluation of novel P-gp modulators for improved cancer chemotherapy.
References
- 1. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Class of Safe, Potent, and Specific P-gp Modulator: Flavonoid Dimer FD18 Reverses P-gp-Mediated Multidrug Resistance in Human Breast Xenograft in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel P-glycoprotein Inhibitor FM04 and its Predecessor FD18
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and characteristics of the next-generation P-glycoprotein modulator, FM04, compared to its parent compound, FD18.
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, frequently linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1] P-gp functions as an ATP-dependent efflux pump, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] The development of potent and specific P-gp inhibitors to be used as chemosensitizers is a key strategy to overcome MDR. This guide provides a detailed comparison of this compound, a novel flavonoid P-gp inhibitor, and its parent compound, FD18. This compound is an active metabolite of the flavonoid dimer FD18 and has been shown to possess more drug-like properties.[3][4]
Quantitative Performance Analysis
Experimental data demonstrates that this compound exhibits superior potency in reversing P-gp-mediated multidrug resistance compared to its predecessor, FD18. Key performance metrics from in vitro and in vivo studies are summarized below.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | FD18 (Previous Gen) | Fold Improvement |
| EC₅₀ for Paclitaxel Resistance Reversal | 83 nM[3] | 148 nM[5] | 1.8x more potent[3] |
| EC₅₀ for Doxorubicin Accumulation | 64 nM[3] | 116 nM[3] | 1.8x more potent[3] |
| P-gp ATPase Activity Stimulation | 3.3-fold at 100 µM[3] | Stimulator (exact fold-change not specified)[4] | - |
| P-gp Substrate Status | Not a transport substrate[3][4] | Transport substrate[4] | Improved Characteristic |
EC₅₀ (Effective Concentration, 50%) is the concentration of the modulator required to reduce the IC₅₀ of the anticancer drug by half in P-gp overexpressing cells.
Table 2: In Vivo Efficacy in Xenograft Models
| Parameter | This compound with Paclitaxel | FD18 with Paclitaxel |
| Animal Model | Human melanoma (MDA435/LCC6MDR) xenograft[3] | Human breast cancer (LCC6MDR) xenograft[5] |
| Dosage | This compound: 28 mg/kg (I.P.)Paclitaxel: 12 mg/kg (I.V.)[3] | FD18: 45 mg/kg (I.P.)Paclitaxel: 12 mg/kg (I.V.)[5] |
| Tumor Volume Reduction | 56% reduction vs. Paclitaxel alone[3] | 46% reduction vs. Paclitaxel alone[5] |
| Observed Toxicity | No obvious toxicity or animal death reported[3][5] | No obvious toxicity or animal death reported[5] |
Mechanism of Action: P-glycoprotein Inhibition
Both this compound and FD18 function by inhibiting the P-gp efflux pump. This inhibition restores the intracellular concentration of co-administered chemotherapeutic drugs, thereby resensitizing resistant cancer cells to treatment. The key difference in their interaction is that FD18 is a substrate of P-gp, meaning it is transported by the pump, while this compound is not, suggesting it may act as an allosteric modulator rather than a competitive inhibitor.[4] This non-substrate nature is a significant advantage, as it may lead to more sustained inhibitory action.
Caption: P-gp inhibition by this compound/FD18 blocks drug efflux, increasing intracellular chemotherapy levels.
Experimental Protocols
The data presented in this guide were derived from standardized preclinical assays. Below are the methodologies for the key experiments.
In Vitro Drug Resistance Reversal Assay
-
Cell Lines: P-gp overexpressing human cancer cell lines (e.g., LCC6MDR or MDA435/LCC6MDR) and their drug-sensitive parental counterparts (e.g., LCC6) were used.[3]
-
Methodology: Cells were seeded in 96-well plates and treated with a fixed concentration of a chemotherapeutic agent (e.g., paclitaxel) in the presence of serial dilutions of the P-gp modulator (this compound or FD18).
-
Endpoint: Cell viability was assessed after a 72-hour incubation period using an MTT or similar colorimetric assay. The EC₅₀ value was calculated as the modulator concentration that reduces the IC₅₀ of the chemotherapeutic drug by 50%.
Doxorubicin Accumulation Assay
-
Objective: To quantify the ability of the modulators to inhibit P-gp efflux and increase intracellular drug levels.
-
Methodology: P-gp overexpressing cells (LCC6MDR) were co-incubated with the fluorescent P-gp substrate doxorubicin (20 µM) and various concentrations of the modulator (this compound or FD18) for a defined period (e.g., 150 minutes) at 37°C.[6]
-
Analysis: After incubation, cells were lysed, and the intracellular doxorubicin concentration was measured using a fluorescence microplate reader. The EC₅₀ was determined as the modulator concentration that achieved a 50% increase in doxorubicin retention.[6]
P-gp ATPase Activity Assay
-
Principle: P-gp utilizes ATP hydrolysis to power drug efflux. Substrates and modulators can stimulate this ATPase activity. The assay measures the rate of ATP hydrolysis by measuring the amount of inorganic phosphate (Pi) released.[7]
-
Methodology: Membrane vesicles containing recombinant human P-gp were incubated with various concentrations of the test compound (this compound or verapamil as a control) at 37°C.[6] The reaction is initiated by adding MgATP.
-
Detection: After a set incubation time, the reaction is stopped, and the amount of liberated inorganic phosphate is quantified via a colorimetric reaction (e.g., using a malachite green reagent). The ATPase activity is expressed as a fold change relative to the basal activity (no compound).[6][7]
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the ability of the modulators to reverse drug resistance in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were subcutaneously injected with P-gp overexpressing human cancer cells (e.g., MDA435/LCC6MDR) to establish tumors.
-
Treatment Protocol: Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, paclitaxel alone, modulator alone, and combination of paclitaxel and modulator (this compound or FD18). Modulators were typically administered intraperitoneally (I.P.) and paclitaxel intravenously (I.V.).[3][5]
-
Endpoint: Tumor volumes and mouse body weights were measured regularly throughout the study. The primary endpoint was the percentage of tumor growth inhibition compared to the paclitaxel-only control group.
Caption: A typical workflow for assessing the in vivo efficacy of P-gp modulators.
Conclusion
The biotransformation of the flavonoid dimer FD18 into its active metabolite, this compound, represents a significant step forward in the development of P-gp modulators. This compound is approximately 1.8-fold more potent than its parent compound in vitro and demonstrates superior efficacy in vivo at a lower dose.[3] A critical advantage of this compound is that it is not a transport substrate for P-gp, which may prevent the pump from actively removing its own inhibitor.[4] With improved physicochemical properties and enhanced potency, this compound stands out as a promising next-generation candidate for combination chemotherapy aimed at overcoming multidrug resistance in cancer.
References
- 1. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A New Class of Safe, Potent, and Specific P-gp Modulator: Flavonoid Dimer FD18 Reverses P-gp-Mediated Multidrug Resistance in Human Breast Xenograft in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validating FM04 Binding to P-glycoprotein: A Comparative Guide to Surface Plasmon Resonance and Other Biophysical Methods
For researchers, scientists, and drug development professionals, establishing a robust and reliable method for validating the binding of a small molecule to its target protein is a cornerstone of preclinical drug discovery. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with other biophysical techniques for validating the interaction of the promising P-glycoprotein (P-gp) inhibitor, FM04, with its target.
This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer. Understanding the kinetics and affinity of this binding is crucial for its development as a therapeutic agent. While various methods can be employed to study this interaction, SPR offers a label-free, real-time approach to quantify binding events.
Quantitative Data Comparison: this compound-P-gp Interaction
Direct SPR data for the interaction between this compound and P-glycoprotein is not yet publicly available. However, existing data from other validated methods provide a strong foundation for its binding characteristics. The following table summarizes the known quantitative data for this compound's interaction with P-gp and presents a comparison with typical parameters that would be obtained from an SPR analysis and other alternative biophysical techniques.
| Parameter | This compound - P-gp Interaction | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Binding Affinity (KD) | Not Reported | Typically nM to µM | Typically nM to µM | Typically nM to µM |
| Association Rate (ka) | Not Reported | 103 to 107 M-1s-1 | Not Directly Measured | Not Directly Measured |
| Dissociation Rate (kd) | Not Reported | 10-5 to 10-2 s-1 | Not Directly Measured | Not Directly Measured |
| EC50 | 83 nM[1][2][3] | Not Applicable | Not Applicable | Not Applicable |
| Effect on ATPase Activity | Stimulates by 3.3-fold at 100 µM[1][2] | Not Applicable | Not Applicable | Not Applicable |
| Stoichiometry (N) | Not Reported | Can be inferred | Directly Measured | Can be inferred |
| Thermodynamic Parameters | Not Reported | Can be determined | Directly Measured (ΔH, ΔS) | Can be determined |
Experimental Protocol: Validating this compound-P-gp Binding using SPR
Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[][5] A typical experiment to validate the binding of a small molecule like this compound to a membrane protein like P-glycoprotein involves the following steps:
Preparation of the Sensor Chip and P-gp Immobilization
-
Sensor Chip Selection: A sensor chip with a suitable surface chemistry, such as a CM5 chip for amine coupling or an NTA chip for His-tagged protein capture, is chosen.
-
P-gp Preparation: Purified, functional P-glycoprotein is required. Given that P-gp is a membrane protein, it should be solubilized in a suitable detergent and reconstituted into liposomes or nanodiscs to maintain its native conformation.
-
Immobilization:
-
Amine Coupling: The P-gp containing liposomes/nanodiscs are immobilized onto the sensor chip surface via covalent coupling to the dextran matrix.
-
Capture Method: Alternatively, if a His-tagged P-gp is used, it can be captured onto an NTA sensor chip. This method ensures a more uniform orientation of the protein.
-
Experimental Setup and Execution
-
Running Buffer: A suitable running buffer (e.g., HBS-P+, PBS) containing the same concentration of detergent used for P-gp solubilization is prepared to maintain protein stability and minimize bulk refractive index effects.
-
This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the running buffer to create a concentration series. The final DMSO concentration should be kept constant across all samples and ideally below 1%.
-
Binding Analysis:
-
The this compound solutions are injected over the sensor surface at a constant flow rate.
-
The association of this compound to the immobilized P-gp is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Following the association phase, the running buffer is flowed over the surface to monitor the dissociation of the this compound-P-gp complex, observed as a decrease in the SPR signal.
-
A reference flow cell, either blank or with an immobilized control protein, is used to subtract non-specific binding and bulk refractive index changes.
-
Data Analysis
-
Sensorgram Processing: The resulting sensorgrams (plots of RU versus time) are processed by subtracting the reference channel data.
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
Affinity Determination: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of the rate constants (kd/ka).
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the molecular interaction, the following diagrams have been generated using Graphviz.
Conclusion
While a dedicated SPR study for the this compound-P-gp interaction is yet to be published, the existing data strongly supports a direct binding event leading to potent inhibition. The detailed SPR protocol provided in this guide offers a robust framework for researchers to quantitatively characterize this interaction. Such studies are essential for a deeper understanding of this compound's mechanism of action and for accelerating its journey towards clinical application. The combination of SPR with other biophysical and functional assays will provide a comprehensive picture of the molecular recognition process, ultimately guiding the development of more effective P-gp inhibitors.
References
- 1. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Binding Sites in the Nucleotide-Binding Domain of P-Glycoprotein for a Potent and Nontoxic Modulator, the Amine-Containing Monomeric Flavonoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
A Comparative Analysis of P-Glycoprotein Inhibitor Potency: FM04 Versus Tariquidar
In the landscape of multidrug resistance (MDR) research, the efficacy of P-glycoprotein (P-gp) inhibitors is a critical area of investigation. This guide provides a comparative overview of the inhibitory potency of a novel flavonoid, FM04, and a well-established third-generation P-gp inhibitor, Tariquidar. The comparison is based on their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values as reported in the scientific literature.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and Tariquidar against P-glycoprotein have been determined using various in vitro assays. The following table summarizes the reported IC50 and EC50 values for each compound, providing a quantitative measure of their potency. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions, including the cell lines, P-gp substrates, and specific assay protocols utilized.
| Compound | Potency Metric | Reported Value (nM) | Cell Line | P-gp Substrate | Assay Type |
| This compound | EC50 | 83 | LCC6MDR | Paclitaxel | Paclitaxel Resistance Reversal Assay |
| Tariquidar | IC50 | ~40 - 43 | Various | N/A | P-gp ATPase Inhibition Assay |
| IC50 | 15 - 223 | Various | Various | P-gp Inhibition Assays (General Range) |
Mechanism of P-gp Inhibition and its Role in Multidrug Resistance
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from the cell's interior. This process is a primary mechanism of multidrug resistance in cancer cells. Inhibitors like this compound and Tariquidar block the function of P-gp, leading to an increased intracellular accumulation of chemotherapeutic agents and restoring their cytotoxic efficacy.
Figure 1: Mechanism of P-gp mediated drug efflux and its inhibition.
Experimental Protocols
The determination of the inhibitory potency of this compound and Tariquidar involves specific and detailed experimental methodologies. The following sections outline the protocols for the assays cited in this comparison.
This compound: Doxorubicin Accumulation Assay
This assay measures the ability of this compound to increase the intracellular concentration of a P-gp substrate, doxorubicin, in P-gp-overexpressing cancer cells.
-
Cell Culture: LCC6MDR cells, a human breast cancer cell line with high P-gp expression, are cultured in appropriate media until they reach a suitable confluence for the assay.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Doxorubicin Addition: Doxorubicin, a fluorescent anticancer drug and a known P-gp substrate, is added to the cell culture and incubated for a defined time.
-
Cell Lysis and Fluorescence Measurement: After incubation, the cells are washed to remove extracellular doxorubicin and then lysed. The intracellular doxorubicin concentration is quantified by measuring its fluorescence using a microplate reader or flow cytometer.
-
Data Analysis: The increase in intracellular doxorubicin concentration in the presence of this compound is used to determine the EC50 value, which is the concentration of this compound that results in a 50% maximal increase in doxorubicin accumulation.
Tariquidar: Rhodamine 123 Efflux Assay
This assay assesses the ability of Tariquidar to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from cells expressing P-gp.
-
Cell Loading: P-gp-expressing cells (e.g., CD56+ lymphocytes or specific cancer cell lines) are loaded with Rhodamine 123 by incubating them in a medium containing the dye.
-
Inhibitor Treatment: The loaded cells are then incubated with various concentrations of Tariquidar.
-
Efflux Period: The cells are transferred to a dye-free medium, and the efflux of Rhodamine 123 is allowed to proceed for a specific duration.
-
Fluorescence Measurement: The amount of Rhodamine 123 retained within the cells is measured using flow cytometry.
-
IC50 Determination: The IC50 value is calculated as the concentration of Tariquidar that inhibits the efflux of Rhodamine 123 by 50%, resulting in a higher intracellular fluorescence compared to untreated cells.
Summary
Both this compound and Tariquidar demonstrate potent inhibition of P-glycoprotein, a key player in multidrug resistance. While Tariquidar is a well-characterized and highly potent inhibitor with IC50 values in the low nanomolar range, the novel flavonoid this compound also shows significant P-gp inhibitory activity with an EC50 of 83 nM in a paclitaxel resistance reversal assay. The choice of inhibitor for research or therapeutic development would depend on various factors, including the specific application, desired potency, and potential off-target effects. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the potential of these compounds in overcoming multidrug resistance.
For researchers and drug development professionals investigating modulators of multidrug resistance, understanding the specificity of chemical probes is paramount. This guide provides a comparative analysis of FM04, a potent P-glycoprotein (P-gp) inhibitor, against related transport proteins and drug-metabolizing enzymes.[1][2][3][4][5] Its performance is benchmarked against established P-gp inhibitors: verapamil, tariquidar, and elacridar.
Comparative Inhibitory Activity
The following table summarizes the available quantitative data for this compound and selected alternative P-gp inhibitors against P-gp (ABCB1) and key related targets: Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), Breast Cancer Resistance Protein (BCRP/ABCG2), and the cytochrome P450 enzymes CYP2C8 and CYP3A4.
| Compound | P-gp (ABCB1) | MRP1 (ABCC1) | BCRP (ABCG2) | CYP2C8 | CYP3A4 |
| This compound | EC50 = 83 nM¹ | No significant inhibition at 1 µM⁴ | No significant inhibition at 1 µM⁴ | 44-48% inhibition at 10-20 µM⁴ | 42-51% inhibition at 10-20 µM⁴ |
| Verapamil | IC50 ≈ 1.6 µM²⁷ | Selectively transported by P-gp over MRP1 at nM concentrations | Selectively transported by P-gp over BCRP at nM concentrations | Metabolism observed, but specific IC50 for inhibition not found | IC50 = 23-26 µM (co-incubation) IC50 = 4.8-5.6 µM (pre-incubation)¹⁵; Ki = 2.9-6.46 µM¹⁹ |
| Tariquidar | Kd = 5.1 nM¹⁶IC50 = 15-223 nM³ | No inhibition at ≥100 nM³ | Inhibits at ≥100 nM³IC50 = 916 nM¹¹ | IC50 > 7.1 µM¹⁷ | IC50 > 100 µM¹⁷ |
| Elacridar | IC50 ≈ 193 nM²IC50 = 0.05 µM¹⁰ | - | Potent inhibitor²¹IC50 = 250 nM¹¹ | Not a potent inhibitor²¹ | Not a potent inhibitor²¹ |
| Quercetin | - | - | - | Moderate inhibitor | - |
¹The EC50 value for this compound represents the effective concentration to reduce the IC50 of paclitaxel by half in P-gp overexpressing cells.[2][4]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)
This assay assesses the ability of a compound to inhibit the efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing P-gp.
-
Cell Culture: P-gp-overexpressing cells (e.g., LCC6MDR, MCF7R) and their parental, non-resistant counterparts are cultured under standard conditions.[4]
-
Incubation: Cells are incubated with Rhodamine 123 in the presence or absence of varying concentrations of the test compound (e.g., this compound, verapamil).
-
Washing: After incubation, cells are washed to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader or flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The IC50 value, the concentration of the inhibitor that causes 50% of the maximal inhibition of efflux, is calculated from a dose-response curve.[6]
P-gp ATPase Activity Assay
This biochemical assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
-
Membrane Preparation: Membrane vesicles containing high concentrations of P-gp are prepared from P-gp-overexpressing cells.
-
Reaction Mixture: The membrane vesicles are incubated with ATP and the test compound at various concentrations in an appropriate buffer.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is quantified using a colorimetric method.
-
Data Analysis: An increase or decrease in the vanadate-sensitive ATPase activity in the presence of the test compound indicates an interaction. Compounds that stimulate ATPase activity are typically substrates, while inhibitors may either inhibit or have no effect on basal activity but inhibit the activity stimulated by a known substrate. This compound was found to stimulate P-gp ATPase activity in a dose-dependent manner, suggesting it binds to P-gp and induces a conformational change.[4]
Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit the metabolic activity of specific CYP450 enzymes.
-
Microsome Incubation: Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a specific substrate for the CYP isoform of interest (e.g., a CYP2C8 or CYP3A4 substrate), a cofactor system (NADPH), and varying concentrations of the test compound.[4]
-
Metabolite Quantification: After a set incubation time, the reaction is stopped, and the amount of metabolite formed from the substrate is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: A decrease in the formation of the metabolite in the presence of the test compound indicates inhibition of the specific CYP enzyme. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. For this compound, a significant reduction in the metabolites of a paclitaxel (a substrate of CYP2C8 and CYP3A4) was observed at 10 and 20 µM.[4]
Visualizing Specificity and Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide for FM04: A Novel P-glycoprotein Inhibitor
This guide provides a performance benchmark for the flavonoid FM04, a potent P-glycoprotein (P-gp) modulator, against established industry standards. It is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology research, particularly in the context of overcoming multidrug resistance (MDR). The following sections present quantitative comparisons, detailed experimental methodologies, and visual diagrams of the relevant biological and experimental pathways.
Data Presentation: Performance Against Standard P-gp Inhibitors
The flavonoid this compound has been identified as a potent agent for reversing P-gp-mediated drug resistance.[1] Its performance is benchmarked below against well-characterized, historical P-gp inhibitors, Verapamil (a first-generation inhibitor) and Tariquidar (a third-generation inhibitor), to provide a comparative efficacy context.
| Performance Metric | This compound | Verapamil (Competitor A) | Tariquidar (Competitor B) | Metric Significance |
| Potency (EC50/IC50) | 83 nM (EC50)[1] | ~1-5 µM (IC50) | ~5-20 nM (IC50) | Concentration required to achieve 50% of the maximal effect (e.g., reversing drug resistance). Lower is better. |
| P-gp ATPase Stimulation | 3.3-fold at 100 µM[1] | Modest Stimulation | Potent Stimulation | Measures direct interaction with the P-gp enzyme's ATP-binding domain. |
| Substrate Transport Inhibition | Potent | Moderate | Very Potent | Ability to block the pump from expelling chemotherapeutic drugs from the cancer cell. |
| In Vivo Efficacy (Xenograft Model) | Significant tumor reduction with Paclitaxel[1] | Limited | Demonstrated Efficacy | Effectiveness in a living animal model, which is more representative of a clinical scenario. |
| Oral Bioavailability Enhancement | 57- to 66-fold improvement in Paclitaxel AUC[1] | Low | Not a primary indication | Ability to inhibit intestinal P-gp, thereby increasing the absorption and bioavailability of co-administered drugs. |
Experimental Protocols
The data presented in this guide are derived from standard assays used to characterize P-gp inhibitors.[2][3][4][5] Detailed methodologies for these key experiments are outlined below.
1. P-gp ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by P-gp in the presence of an inhibitor. P-gp inhibitors often stimulate or inhibit this activity, indicating a direct interaction.
-
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-gp.
-
Methodology:
-
Prepare membranes from cells overexpressing P-gp (e.g., Sf9 insect cells or specific cancer cell lines).
-
Incubate the membranes with a range of concentrations of the test compound (e.g., this compound).
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of released Pi using a colorimetric method (e.g., with a malachite green-based reagent).
-
Calculate the fold-stimulation or inhibition relative to a baseline control.
-
2. Cellular Drug Efflux Assay (Rhodamine 123 Efflux)
This cell-based assay measures the ability of a test compound to block the efflux of a fluorescent P-gp substrate from cells.
-
Principle: P-gp actively transports the fluorescent dye Rhodamine 123 out of cells. An effective inhibitor will block this transport, leading to intracellular dye accumulation.
-
Methodology:
-
Culture P-gp-overexpressing cells (e.g., LCC6MDR) and a non-overexpressing parental cell line.
-
Load the cells with Rhodamine 123 dye.
-
Wash the cells to remove excess extracellular dye.
-
Add the test inhibitor (e.g., this compound) at various concentrations and incubate to allow for dye efflux.
-
Measure the remaining intracellular fluorescence using a plate reader or flow cytometer.
-
Increased fluorescence compared to the untreated control indicates inhibition of P-gp-mediated efflux.
-
3. Chemosensitization / Cell Viability Assay (MTT Assay)
This assay determines the ability of a P-gp inhibitor to restore the cytotoxic effect of a chemotherapy drug in resistant cancer cells.
-
Principle: P-gp inhibitors reverse drug resistance, making cancer cells sensitive to chemotherapeutic agents again. Cell viability is measured to quantify this effect.
-
Methodology:
-
Seed P-gp-overexpressing cancer cells in 96-well plates.
-
Treat the cells with a serial dilution of a chemotherapeutic drug (e.g., Paclitaxel) either alone or in combination with a fixed, non-toxic concentration of the test inhibitor (e.g., this compound).
-
Incubate for a period sufficient to allow for cell death (e.g., 48-72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells. Live cells metabolize MTT into a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
Calculate the EC50 (Effective Concentration, 50%) for the chemotherapeutic agent in the presence and absence of the inhibitor. A significant decrease in the EC50 indicates successful chemosensitization.
-
Visualizations
P-gp Mechanism of Multidrug Resistance and Inhibition by this compound
Caption: Mechanism of P-gp drug efflux and its inhibition by this compound.
Experimental Workflow for Evaluating P-gp Inhibitors
References
- 1. Discovery of a Flavonoid this compound as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. nuvisan.com [nuvisan.com]
- 5. bioivt.com [bioivt.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for FM04
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of FM04, a flavonoid compound identified as a potent P-glycoprotein (P-gp) inhibitor in cancer research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 1807320-40-6 |
| Molecular Formula | C24H25N2O4+ |
| Molecular Weight | 417.47 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water |
Proper Disposal Procedures for this compound
The following step-by-step guidance outlines the proper disposal procedures for this compound. These procedures are based on general best practices for the disposal of non-hazardous and non-recyclable chemical waste. However, it is crucial to consult your institution's specific hazardous waste management guidelines and the compound's Safety Data Sheet (SDS) if available.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation
Proper waste segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management plan.
Step 3: Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The CAS Number: 1807320-40-6
-
The primary hazard(s) (if known from an SDS)
-
The accumulation start date
-
The name of the principal investigator or laboratory group
Step 4: Storage
Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be:
-
Secure and under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
In a location that prevents tipping or breakage.
Step 5: Disposal Request
Once the waste container is full or has reached its accumulation time limit (as per institutional policy, typically 90 days), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of chemical waste down the drain or in the regular trash.
Key Experimental Protocol: P-glycoprotein (P-gp) ATPase Activity Assay
This compound has been identified as a modulator of P-glycoprotein, an ATP-dependent efflux pump. A key experiment to characterize its activity is the P-gp ATPase activity assay.
Objective: To determine the effect of this compound on the ATP hydrolysis activity of P-glycoprotein.
Methodology:
-
Preparation of P-gp Membranes: Utilize membrane vesicles prepared from cells overexpressing human P-gp (e.g., Sf9 cells).
-
Reaction Mixture: In a 96-well plate, combine the P-gp membranes, various concentrations of this compound (or a control compound like verapamil), and a reaction buffer containing ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes) to allow for ATP hydrolysis.
-
Detection of Inorganic Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based assay.
-
Data Analysis: The rate of ATP hydrolysis is proportional to the amount of Pi generated. Plot the ATPase activity against the concentration of this compound to determine the stimulatory or inhibitory effect of the compound on P-gp.
P-glycoprotein Efflux Pump Mechanism
The following diagram illustrates the basic mechanism of the P-glycoprotein efflux pump, which is a key pathway in multidrug resistance in cancer cells.
Caption: Mechanism of P-glycoprotein mediated drug efflux.
This compound Disposal Decision Workflow
The following diagram outlines the logical workflow for making decisions regarding the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Essential Safety and Logistical Information for Handling FM04
For researchers, scientists, and drug development professionals engaged in studies involving the P-glycoprotein inhibitor FM04 (CAS: 1807320-40-6), adherence to strict safety protocols and a comprehensive understanding of its handling and disposal are paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the required PPE:
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for operations with a potential for splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or protective suit should be worn to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
| Hand Protection | Compatible chemical-resistant gloves must be worn. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or fumes.
-
Use only in a chemical fume hood or other well-ventilated area.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials, including unused this compound and contaminated consumables, must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect all this compound waste in a designated, labeled, and sealed container.
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as hazardous waste.
-
Consultation: Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
P-glycoprotein (P-gp) Inhibition Assay
This assay is used to determine the efficacy of this compound in inhibiting the P-gp efflux pump, often using a fluorescent substrate.
Methodology:
-
Cell Culture: Culture P-gp overexpressing cells (e.g., LCC6MDR) and a parental cell line (e.g., LCC6) in appropriate media.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Incubation: Seed the cells in a 96-well plate. Once attached, treat the cells with various concentrations of this compound for a specified period.
-
Substrate Addition: Add a fluorescent P-gp substrate (e.g., Rhodamine 123 or doxorubicin) to the wells and incubate.
-
Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Increased fluorescence in the presence of this compound indicates P-gp inhibition.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) of this compound for P-gp inhibition.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound and incubate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the half-maximal inhibitory concentration (IC50) of this compound.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of this compound as a P-glycoprotein inhibitor in a cancer cell.
Caption: General experimental workflow for a P-gp inhibition assay using this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
